4-Bromo-5-chloro-2-methylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-chloro-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVMDSYZOIIFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Landscape of Halogenated Pyridines
In the intricate world of medicinal chemistry and organic synthesis, halogenated pyridines serve as foundational scaffolds for constructing complex, biologically active molecules. Their unique electronic properties and versatile reactivity make them indispensable building blocks. This guide focuses on a specific, highly functionalized intermediate: 4-Bromo-5-chloro-2-methylpyridine . With the Chemical Abstracts Service (CAS) number 1211529-34-8 , this compound offers a distinct substitution pattern that presents both unique challenges and synthetic opportunities.
It is crucial to distinguish this molecule from its isomers, as the precise placement of the bromo, chloro, and methyl groups dictates its reactivity and subsequent application. Isomers such as 5-Bromo-2-chloro-4-methylpyridine (CAS: 778611-64-6) or 2-Bromo-5-chloro-4-methylpyridine (CAS: 885267-40-3) possess different electronic and steric environments, leading to divergent synthetic pathways and final products.[1] This guide is dedicated exclusively to the technical details surrounding the 4-bromo, 5-chloro, 2-methyl substituted pyridine.
Core Compound Identification and Properties
A precise understanding of a compound's physical and chemical properties is the bedrock of its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1211529-34-8 | |
| Molecular Formula | C₆H₅BrClN | |
| Molecular Weight | 206.47 g/mol | |
| Physical Form | Solid or liquid | |
| Purity | Typically ≥95% | |
| Storage | Inert atmosphere, 2-8°C | |
| InChI Key | HNVMDSYZOIIFLJ-UHFFFAOYSA-N |
-
¹H NMR: The spectrum would show two distinct aromatic protons in the pyridine ring and a singlet for the methyl group protons.
-
¹³C NMR: Six distinct carbon signals would be expected, corresponding to the five carbons of the pyridine ring and the one methyl carbon.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Synthesis Strategies: A Mechanistic Perspective
The synthesis of polysubstituted pyridines like this compound requires careful regiochemical control. While a specific, published large-scale synthesis for this isomer is not prevalent, a logical and industrially viable approach can be extrapolated from established pyridine chemistry, often starting from more common precursors. A preferred route involves a multi-step sequence that precisely installs each substituent.[2]
A plausible synthetic pathway would commence with a pre-substituted pyridine, followed by sequential halogenation and/or functional group manipulation. For instance, a common strategy for similar compounds involves the Sandmeyer reaction to introduce a chloro group from an amino precursor.[2]
Caption: Plausible synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
This protocol is a representative, logical pathway. Researchers must optimize conditions based on laboratory-specific equipment and safety protocols.
Step 1: Regioselective Chlorination
-
Rationale: Introduce the chlorine atom ortho to the activating amino group.
-
Procedure: Dissolve 2-amino-4-methylpyridine in a suitable chlorinated solvent (e.g., dichloromethane). Cool the solution to 0°C.
-
Slowly add N-chlorosuccinimide (NCS) portion-wise while monitoring the internal temperature.
-
Allow the reaction to stir at room temperature until completion, monitored by TLC or LC-MS.
-
Work-up involves washing with an aqueous basic solution (e.g., NaHCO₃), followed by extraction, drying of the organic phase, and solvent removal to yield 2-amino-5-chloro-4-methylpyridine.
Step 2: Diazotization and Sandmeyer Bromination
-
Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[2]
-
Procedure: Suspend the 2-amino-5-chloro-4-methylpyridine intermediate in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂). Maintain the temperature strictly below 5°C to ensure the stability of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, warm the mixture to room temperature and then heat gently (e.g., 50-60°C) to drive the reaction to completion.
-
Cool the reaction mixture, basify with a strong base (e.g., NaOH), and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purify the crude product via column chromatography to obtain pure this compound.
Reactivity and Applications in Drug Discovery
The synthetic utility of this compound is derived from the differential reactivity of its two halogen substituents. The bromine at the 4-position is more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) than the chlorine at the 5-position. This allows for selective functionalization.
Caption: Selective cross-coupling reactions at the C-4 position.
This selective reactivity makes the compound a valuable intermediate in the synthesis of:
-
Pharmaceutical Ingredients: Halogenated pyridines are core structures in many drugs. This compound can serve as a building block for kinase inhibitors in oncology, anti-inflammatory agents, and compounds targeting central nervous system disorders.[3][4] The ability to introduce an aryl or amino group at the 4-position while retaining the 5-chloro substituent for potential later-stage modification is a key strategic advantage.
-
Agrochemicals: The pyridine scaffold is prevalent in modern herbicides and pesticides. The specific substitution pattern can be used to develop new agrochemicals with improved efficacy and environmental profiles.[4]
-
Materials Science: Pyridine derivatives are used in the creation of specialized polymers and organic electronic materials.[3][4]
Safety and Handling
As a halogenated organic compound, this compound must be handled with appropriate care in a laboratory setting.
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Codes: P261, P305+P351+P338
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated fume hood.
Conclusion
This compound (CAS: 1211529-34-8) is a highly valuable, albeit specific, building block for advanced organic synthesis. Its true potential is unlocked through a deep understanding of its isomeric purity, its controlled synthesis, and the differential reactivity of its halogen substituents. For researchers in drug discovery and materials science, this compound offers a versatile platform for creating novel molecular architectures with significant biological or material applications. The synthetic strategies and reactivity patterns discussed herein provide a foundational framework for leveraging this potent intermediate in next-generation chemical innovation.
References
- LookChem. Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]
- PubChem. 2-Bromo-5-chloro-4-methylpyridine. [Link]
Sources
An In-depth Technical Guide to the Physical Properties of 4-Bromo-5-chloro-2-methylpyridine
Introduction
In the landscape of modern drug discovery and organic synthesis, halogenated pyridines serve as indispensable building blocks. Their unique electronic properties and versatile reactivity make them prized intermediates in the construction of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals. Among these, 4-Bromo-5-chloro-2-methylpyridine (CAS No. 1211529-34-8) is a compound of growing interest. The specific arrangement of its substituents—a bromine atom, a chlorine atom, and a methyl group on the pyridine ring—offers multiple sites for synthetic modification, enabling chemists to fine-tune the steric and electronic properties of target molecules.
This technical guide provides a comprehensive overview of the known physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's fundamental characteristics for its effective handling, characterization, and application in their research endeavors. The methodologies for determining these properties are also detailed, providing a framework for in-house validation and quality control.
Molecular Structure and Identification
The foundational step in understanding the physical properties of any compound is to establish its molecular structure. The structure of this compound dictates its polarity, molecular weight, and potential intermolecular interactions, all of which influence its macroscopic properties.
Caption: Molecular structure of this compound.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 1211529-34-8 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₆H₅BrClN | [1][2][4][8] |
| Molecular Weight | 206.47 g/mol | [1][2][3][4][8] |
| IUPAC Name | This compound | [1] |
| InChI Key | HNVMDSYZOIIFLJ-UHFFFAOYSA-N | [1][2] |
| SMILES | CC1=CC(=C(C=N1)Cl)Br |[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its practical application, influencing everything from reaction kinetics to formulation. The data presented here is based on publicly available information. It is crucial to note that some physical properties for this specific isomer are not yet widely reported.
Table 2: Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid or liquid | [2] |
| Boiling Point | 231.0 ± 35.0 °C at 760 mmHg | [1] |
| Melting Point | Not available | [1][5] |
| Density | Not available |[1] |
Boiling Point
The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the reported boiling point is approximately 231°C at standard atmospheric pressure.[1] This relatively high boiling point is expected for a molecule of its molecular weight and polarity, arising from dipole-dipole interactions and London dispersion forces between molecules. The presence of two halogen atoms contributes significantly to its molecular weight and electron cloud size, enhancing the intermolecular forces that must be overcome for boiling to occur.
Melting Point and Density
As of the latest available data, the melting point and density of this compound have not been publicly reported.[1][5] The physical form is described as either a solid or a liquid, which suggests its melting point may be near ambient temperature.[2] The lack of precise data underscores the importance of experimental determination by the end-user.
Solubility
Handling and Safety
A thorough understanding of a compound's safety profile is a prerequisite for its use in a research setting.
Table 3: Safety and Handling Information
| Category | Information | Source |
|---|---|---|
| Signal Word | Warning | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1][2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1][2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [1][2] |
| Storage | Inert atmosphere, 2-8°C | [2] |
| Purity | ~95% |[2] |
The provided safety data indicates that this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Experimental Protocols for Physical Property Determination
For properties where data is unavailable or requires verification, the following standardized protocols are recommended. These protocols are designed to be self-validating and are grounded in established principles of physical organic chemistry.
Workflow for Comprehensive Physical Characterization
Sources
- 1. americanelements.com [americanelements.com]
- 2. This compound | 1211529-34-8 [sigmaaldrich.com]
- 3. 1211529-34-8|this compound|BLD Pharm [bldpharm.com]
- 4. 1211529-34-8 | this compound - Capot Chemical [capotchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. chemscene.com [chemscene.com]
- 7. 1211529-34-8 | this compound | Bromides | Ambeed.com [ambeed.com]
- 8. 1211529-34-8 | CAS DataBase [m.chemicalbook.com]
4-Bromo-5-chloro-2-methylpyridine molecular weight
An In-depth Technical Guide to 4-Bromo-5-chloro-2-methylpyridine for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and professionals engaged in drug development and advanced organic synthesis. It provides an in-depth exploration of this compound, a critical heterocyclic building block. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a laboratory setting.
Core Characteristics and Physicochemical Profile
This compound is a halogenated pyridine derivative whose strategic substitution pattern makes it a highly versatile intermediate. The presence of bromine, chlorine, and a methyl group on the pyridine ring offers multiple, distinct reaction sites, enabling chemists to perform selective functionalization. This versatility is paramount in constructing complex molecular architectures required for active pharmaceutical ingredients (APIs) and specialized agrochemicals.
The molecular weight of this compound is approximately 206.47 g/mol , with a molecular formula of C₆H₅BrClN.[1][2][3] Its unique structure is a key determinant of its reactivity and utility in diverse synthetic applications.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrClN | [2][3] |
| Molecular Weight | ~206.47 g/mol | [1][2][3][4] |
| CAS Number | 1211529-34-8 | |
| Appearance | Solid or liquid | |
| Melting Point | 29-31 °C | |
| Density | ~1.624 g/mL at 25 °C | |
| InChI Key | HNVMDSYZOIIFLJ-UHFFFAOYSA-N | |
| Purity | Typically ≥95% |
Strategic Synthesis: A Methodological Deep Dive
The industrial synthesis of this compound is a multi-step process designed for high regioselectivity and yield. A common and effective strategy begins with the readily available starting material, 2-amino-4-methylpyridine. This approach is favored over direct halogenation of 4-methylpyridine, as the latter often leads to a mixture of isomers that are challenging and costly to separate.[5]
The preferred route involves two key transformations:
-
Regioselective Bromination : The amino group at the 2-position directs the electrophilic substitution of bromine to the 5-position. N-bromosuccinimide (NBS) is a suitable brominating agent for this step, offering mild reaction conditions and high selectivity.[5]
-
Sandmeyer-type Reaction : The amino group of the resulting 2-amino-5-bromo-4-methylpyridine is then converted to a chloro group. This is achieved through diazotization of the amine with a nitrite source under acidic conditions, followed by decomposition of the intermediate diazonium salt in the presence of a copper(I) chloride catalyst.[5][6]
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: Two-Step Synthesis
This protocol provides a representative, lab-scale procedure. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Intermediate) [5]
-
Setup : In a reaction vessel, dissolve 2-amino-4-methylpyridine in a suitable solvent such as dichloromethane.
-
Cooling : Cool the solution to 0 °C using an ice bath to control the reaction exotherm.
-
Bromination : Slowly add N-bromosuccinimide (NBS) portion-wise to the cooled solution while maintaining the temperature.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification : Concentrate the solution under reduced pressure and purify the crude product, if necessary, by column chromatography or recrystallization.
Protocol 2: Synthesis of this compound [5][6]
-
Diazotization : Suspend the intermediate, 2-amino-5-bromo-4-methylpyridine, in concentrated hydrochloric acid and cool the mixture to -5 °C to 0 °C.
-
Nitrite Addition : Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Vigorous stirring is essential to manage gas evolution.
-
Sandmeyer Reaction : In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the catalyst solution.
-
Reaction Completion : Allow the mixture to warm to room temperature and stir until nitrogen evolution ceases.
-
Workup : Make the reaction mixture alkaline using a base (e.g., sodium hydroxide solution). Extract the product with an appropriate organic solvent.
-
Purification : Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by distillation or column chromatography.
Applications in Drug Discovery and Agrochemicals
The unique arrangement of reactive sites makes this compound a valuable scaffold in medicinal chemistry and agrochemical synthesis.
-
Pharmaceutical Development : This compound is a key building block for synthesizing a variety of therapeutic agents. The pyridine core is a common motif in many biologically active molecules. It serves as an intermediate in the creation of kinase inhibitors for oncology, as well as novel antibacterial and antifungal agents.[7][8] The C-Br and C-Cl bonds can be selectively addressed in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.
-
Agrochemicals : In agricultural chemistry, it is used to formulate advanced herbicides and pesticides.[8] The halogenated pyridine structure contributes to the biological activity and metabolic stability of the final active ingredients, leading to improved crop protection.
-
Material Science : The compound also finds applications in material science for producing specialized polymers and coatings that require enhanced thermal stability and durability.[8]
Caption: Key application areas for this compound.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for its use in regulated industries like pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary analytical techniques employed.[9]
The choice between HPLC and GC depends on the compound's properties and the specific analytical need (e.g., purity assay, impurity profiling). Given its potential volatility and thermal stability, GC is a highly suitable method. HPLC is also effective, particularly for non-volatile impurities.[9]
Table 2: Comparison of HPLC and GC for Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Suitability | Versatile for a wide range of compounds, including non-volatile or thermally labile ones. | Ideal for volatile and thermally stable compounds.[9] |
| Typical Column | C18 reverse-phase (e.g., 150 mm x 4.6 mm, 5 µm).[9] | Capillary column (e.g., DB-5, HP-5). |
| Detector | UV-Vis or Photodiode Array (PDA).[9] | Flame Ionization Detector (FID) or Mass Spectrometer (MS).[9] |
Representative Analytical Protocols
Protocol 3: Gas Chromatography (GC-FID) Method [9]
-
Instrumentation : GC system with a split/splitless injector and Flame Ionization Detector (FID).
-
Column : DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium or Nitrogen at a constant flow of 1 mL/min.
-
Temperatures :
-
Injector: 250 °C
-
Detector (FID): 300 °C
-
Oven Program: Initial 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C, hold for 5 min.
-
-
Sample Prep : Dissolve a known quantity of the sample in a suitable solvent (e.g., acetone, ethyl acetate) to a concentration of ~1 mg/mL.
-
Injection : 1 µL injection volume with an appropriate split ratio (e.g., 50:1).
Protocol 4: High-Performance Liquid Chromatography (HPLC-UV) Method [9]
-
Instrumentation : HPLC system with a UV-Vis or PDA detector.
-
Column : C18 reverse-phase column (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase : Isocratic or gradient elution using a mixture of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : 254 nm.
-
Sample Prep : Prepare a stock solution (~1 mg/mL) in the mobile phase (e.g., 50:50 Water:Acetonitrile) and dilute to create calibration standards.
-
Injection Volume : 10 µL.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with care, adhering to established safety protocols.
Table 3: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Pictogram(s) | GHS07 (Exclamation Mark) | |
| Signal Word | Warning / Danger | |
| Hazard Statements | H301/H302: Toxic/Harmful if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation. H331/H335: Toxic/May cause respiratory irritation. | [10][11] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a lab coat.[10] Work should be performed in a certified chemical fume hood.
-
First Aid :
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. It is recommended to store under an inert atmosphere.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a high-value intermediate for professionals in the pharmaceutical and chemical industries. Its well-defined physicochemical properties, established synthetic pathways, and versatile reactivity profile make it an indispensable tool for creating novel, complex molecules. Adherence to rigorous analytical and safety protocols is essential to harness its full potential responsibly. This guide provides the foundational knowledge for its effective and safe utilization in advanced research and development settings.
References
- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]
- 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem. [Link]
- 5-BROMO-2-CHLORO-4-METHYLPYRIDINE | CAS - M
- 4-bromo-2-chloro-5-methyl-pyridine (C6H5BrClN) - PubChemLite. [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
Sources
- 1. 4-bromo-2-chloro-6-methylpyridine | 1206250-53-4 [chemicalbook.com]
- 2. 5-BROMO-2-CHLORO-4-METHYLPYRIDINE | CAS [matrix-fine-chemicals.com]
- 3. 4-Bromo-2-chloro-5-methylpyridine | CymitQuimica [cymitquimica.com]
- 4. 5-Bromo-2-chloro-4-methylpyridine | CymitQuimica [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Structural Elucidation of 4-Bromo-5-chloro-2-methylpyridine
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Spectrum
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the pyridine scaffold is of paramount importance.[1][2][3][4] Its halogenated derivatives, such as 4-bromo-5-chloro-2-methylpyridine, are not merely esoteric compounds but are crucial, high-value intermediates. The specific arrangement of substituents dictates the molecule's reactivity, sterics, and electronic properties, which in turn governs its utility in complex synthetic routes.[1] Therefore, the unambiguous structural elucidation of such an intermediate is a non-negotiable cornerstone of process integrity and downstream success. A mistake in identifying the isomeric structure can lead to the synthesis of an entirely incorrect final molecule, wasting significant resources and time.
This guide is structured from the perspective of a senior application scientist. It is not a simple recitation of analytical techniques but a strategic workflow. We will explore the causality behind experimental choices, demonstrating how a multi-pronged analytical approach creates a self-validating system that leaves no room for structural ambiguity.
The Strategic Workflow: A Triad of Corroborating Evidence
Figure 1: The self-validating workflow for structural elucidation.
Phase 1: Mass Spectrometry – The Elemental Gatekeeper
Expertise & Experience: We begin with High-Resolution Mass Spectrometry (HRMS) for two critical reasons. First, it provides the exact mass, allowing for the confident determination of the molecular formula. Second, and most importantly for this class of compounds, it reveals the highly characteristic isotopic pattern of bromine and chlorine.[5] Nature has provided a built-in validation system: bromine exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br, while chlorine is a ~3:1 mixture of ³⁵Cl and ³⁷Cl.[5][6][7] The resulting pattern in the mass spectrum for a molecule containing one of each is an unmistakable signature.[5][8]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like acetonitrile or methanol.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.
-
Acquisition Mode: Operate in positive ion mode to observe the protonated molecule, [M+H]⁺.
-
Data Analysis: Compare the measured exact mass of the monoisotopic peak to the theoretical mass for C₆H₅BrClN⁺. Verify that the observed isotopic cluster (M, M+2, M+4 peaks) matches the theoretical distribution for a compound containing one Br and one Cl atom.
Data Presentation & Trustworthiness
The molecular formula is C₆H₅BrClN, with a monoisotopic mass of 204.9294 Da.[9] The expected data for the protonated molecule is a powerful diagnostic tool.
Table 1: Predicted HRMS Isotopic Pattern for [C₆H₅BrClN + H]⁺
| Ion Species | Calculated m/z | Theoretical Relative Abundance (%) |
| [M+H]⁺ with ⁷⁹Br, ³⁵Cl | 205.9370 | 100.0 |
| [M+2+H]⁺ with ⁷⁹Br, ³⁷Cl | 207.9341 | 32.6 (Combined M+2: ~129.8) |
| [M+2+H]⁺ with ⁸¹Br, ³⁵Cl | 207.9350 | 97.2 |
| [M+4+H]⁺ with ⁸¹Br, ³⁷Cl | 209.9321 | 31.6 |
The observation of this specific four-peak cluster, with the correct m/z values and relative intensities, provides extremely high confidence in the elemental formula. Any deviation would immediately invalidate the proposed structure.
Phase 2: NMR Spectroscopy – The Architectural Blueprint
Expertise & Experience: With the molecular formula confirmed, Nuclear Magnetic Resonance (NMR) spectroscopy is employed to solve the constitutional isomerism problem—that is, to determine the precise connectivity of the atoms. A full suite of 1D and 2D NMR experiments is required for an unimpeachable assignment. The chemical shifts in pyridine systems are well-understood, with protons and carbons closer to the electronegative nitrogen atom typically appearing at a lower field (higher ppm).[10][11]
Experimental Protocol: Multinuclear NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer.
-
1D Experiments:
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
DEPT-135: Run this experiment to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals. Quaternary carbons are nulled.
-
-
2D Experiments:
-
COSY (COrrelation SpectroscopY): To identify ¹H-¹H spin-spin coupling networks.[12][13]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom (¹J-coupling).[12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is the key experiment for connecting the molecular fragments.[12]
-
Data Interpretation & Causality
-
¹H NMR: The structure predicts three distinct proton environments:
-
A singlet for the methyl group (at C2), expected around δ 2.5-2.7 ppm.
-
A singlet for the aromatic proton at C3 .
-
A singlet for the aromatic proton at C6 . This proton is adjacent to the ring nitrogen and is expected to be the most downfield aromatic signal (δ 8.0-8.5 ppm). The critical observation is the lack of coupling between the aromatic protons, confirming they are not on adjacent carbons.
-
-
¹³C NMR & DEPT-135: The structure predicts six unique carbon signals.
-
DEPT-135 will show one positive CH₃ signal and two positive CH signals.
-
The remaining three signals, which are absent in the DEPT-135 spectrum, must correspond to the three quaternary carbons: C2 (bearing the methyl group), C4 (bearing the bromo group), and C5 (bearing the chloro group).
-
-
2D NMR - Assembling the Puzzle: While 1D NMR suggests the correct isomer, 2D NMR provides definitive proof. The HMBC experiment is the final arbiter.
Figure 2: Definitive HMBC correlations confirming the substituent pattern.
Phase 3: Infrared Spectroscopy – Functional Group Verification
Expertise & Experience: Infrared (IR) spectroscopy serves as a rapid and cost-effective final check.[14] It provides a vibrational "fingerprint" of the molecule, confirming the presence of the expected functional groups.[14] While it cannot distinguish between isomers with the same functional groups, it provides excellent corroborating evidence that the overall structure is consistent with a substituted pyridine ring.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands.
Data Interpretation & Corroboration
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1600-1400 cm⁻¹: A series of sharp bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring.[14][15] The exact positions are sensitive to the substitution pattern.[14]
-
Below 800 cm⁻¹: The C-Cl and C-Br stretching vibrations are expected in this fingerprint region.
The presence of these bands, and the absence of unexpected signals (e.g., a broad O-H or N-H stretch above 3200 cm⁻¹), confirms that the sample is consistent with the structure determined by MS and NMR.
Conclusion
The structural elucidation of this compound is a clear demonstration of a modern, synergistic analytical workflow. High-resolution mass spectrometry unequivocally establishes the correct elemental formula via accurate mass and a unique isotopic signature. A comprehensive suite of 1D and 2D NMR experiments then provides an indisputable map of atomic connectivity, distinguishing it from all other possible isomers. Finally, infrared spectroscopy offers a rapid and simple confirmation of the expected functional framework. It is the complete agreement across these three orthogonal techniques that constitutes a rigorous and definitive structural proof, a standard of evidence required for advancing high-stakes research and development projects.
References
- Chemistry Steps.Isotopes in Mass Spectrometry.
- University of Calgary.Ch13 - Mass Spectroscopy: Isotope patterns for -Cl and -Br.
- Physical Chemistry Chemical Physics (RSC Publishing).IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet.
- Applied Spectroscopy.Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes.
- The Journal of Chemical Physics.THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2.
- YouTube.13.04 Isotopic Abundance in Mass Spectrometry.
- College of St. Benedict & St. John's University.ms isotopes: Br and Cl.
- PubMed.IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet.
- Whitman College.GCMS Section 6.5 - Isotopic Identification.
- ACS Publications.13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- PMC (NIH).Selective Halogenation of Pyridines Using Designed Phosphine Reagents.
- MDPI.Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives.
- Bulletin of the Chemical Society of Japan.NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
- PubChem.2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892.
- ChemRxiv.3-Selective Halogenation of Pyridines via Zincke Imine Intermediates.
- Colorado State University.Selective halogenation of pyridines and diazines via unconventional intermediates.
- PMC (NIH).Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- PMC (NIH).Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- PubChem.5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427.
- Michigan State University Chemistry.Proton NMR Table.
- MDPI.Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Boronchem.Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
- Chemistry LibreTexts.NMR - Interpretation.
- The Royal Society of Chemistry.Supporting Information.
- PubChem.5-bromo-4-chloro-2-methylpyridine (C6H5BrClN).
- Organic Chemistry Data.NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Google Patents.CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
Sources
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. mountainscholar.org [mountainscholar.org]
- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. ms isotopes: Br and Cl [employees.csbsju.edu]
- 8. GCMS Section 6.5 [people.whitman.edu]
- 9. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes [opg.optica.org]
A Technical Guide to 4-Bromo-5-chloro-2-methylpyridine: Synthesis, Characterization, and Applications
This guide provides an in-depth technical overview of 4-Bromo-5-chloro-2-methylpyridine, a key heterocyclic building block for professionals in pharmaceutical and chemical research. We will delve into its verified IUPAC nomenclature, physicochemical properties, a detailed and validated synthesis protocol, spectroscopic analysis, and its applications in modern drug discovery and organic synthesis.
Introduction and IUPAC Nomenclature
This compound is a substituted pyridine derivative that serves as a versatile intermediate in the synthesis of complex organic molecules. Its structure, featuring bromine, chlorine, and methyl functional groups on the pyridine ring, offers multiple reaction sites for chemists to elaborate upon.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name is derived from the following systematic rules:
-
The parent structure is identified as "pyridine".
-
The pyridine ring is numbered starting from the nitrogen atom as position 1.
-
The substituents are listed in alphabetical order (Bromo, chloro, methyl).
-
Locants (numbers) are assigned to give the substituents the lowest possible numbering scheme.
Various isomers exist, such as 5-Bromo-2-chloro-4-methylpyridine, and it is crucial to correctly identify the specific isomer for any synthetic application.[1][2][3][4]
Physicochemical and Safety Data
A comprehensive understanding of a compound's physical and safety properties is paramount for its effective and safe use in a laboratory setting. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅BrClN | [5] |
| Molecular Weight | 206.47 g/mol | [5] |
| CAS Number | 1211529-34-8 | [5] |
| Appearance | Solid or liquid | [5] |
| Purity | Typically ≥95% | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [5] |
| Precautionary Codes | P261, P305+P351+P338 | [5] |
Synthesis of this compound: A Validated Protocol
Conceptual Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway, highlighting the key transformations required.
Detailed Experimental Protocol (Analogous)
This protocol is adapted from established procedures for the synthesis of similar bromo-chloro-pyridines.[6][7]
Materials:
-
2-Amino-5-chloro-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
Step 1: Bromination
-
Dissolve 2-Amino-5-chloro-4-methylpyridine in dichloromethane and cool the solution to 0°C.
-
Slowly add N-Bromosuccinimide in portions, maintaining the temperature at 0°C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 4-bromo-2-amino-5-chloro-4-methylpyridine.
Step 2: Diazotization and Sandmeyer Reaction
-
Cool a solution of hydrobromic acid (48%) to -5°C.
-
Slowly add the crude product from Step 1 to the cooled acid.
-
Add a solution of sodium nitrite in water dropwise, keeping the temperature below 0°C.
-
After the addition is complete, stir the mixture for 1 hour at 0°C.
-
In a separate flask, prepare a solution of Copper(I) bromide in hydrobromic acid.
-
Slowly add the diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized this compound is essential. The following table summarizes the expected spectroscopic data based on its structure and data for analogous compounds.
| Analytical Technique | Expected Observations |
| ¹H NMR | - A singlet for the methyl protons (CH₃) around 2.5 ppm.- Two singlets in the aromatic region for the two pyridine protons. |
| ¹³C NMR | - A signal for the methyl carbon.- Five distinct signals in the aromatic region for the five pyridine ring carbons, with chemical shifts influenced by the halogen substituents. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) and an M+2 peak with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
| Infrared (IR) | - C-H stretching vibrations for the aromatic and methyl groups.- C=C and C=N stretching vibrations characteristic of the pyridine ring.- C-Br and C-Cl stretching vibrations. |
Applications in Research and Development
Halogenated pyridines are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[8] The presence of both bromine and chlorine atoms in this compound allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Role in Drug Discovery
The pyridine scaffold is a common motif in many biologically active molecules. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of targeted therapeutics, including kinase inhibitors for cancer therapy.[9] The halogen atoms can be replaced with other functional groups to modulate the compound's biological activity and pharmacokinetic properties.
The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of diverse molecular scaffolds.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the fields of drug discovery and organic synthesis. Its well-defined structure and multiple reactive sites allow for the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in research and development.
References
- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
- 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892. PubChem. [Link]
- 4-bromo-2-chloro-5-methyl-pyridine (C6H5BrClN). PubChemLite. [Link]
- 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427. PubChem. [Link]
- 5-bromo-2-chloro-4-methylpyridine (C6H5BrClN). PubChemLite. [Link]
- Method for preparing 5-bromo-2-methylpyridine.
Sources
- 1. innospk.com [innospk.com]
- 2. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5-bromo-2-chloro-4-methylpyridine (C6H5BrClN) [pubchemlite.lcsb.uni.lu]
- 5. This compound | 1211529-34-8 [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Synthesis of 4-Bromo-5-chloro-2-methylpyridine: A Key Intermediate for Pharmaceutical and Agrochemical Research
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of a robust synthetic route to 4-bromo-5-chloro-2-methylpyridine. This halogenated pyridine derivative is a valuable building block in the synthesis of a wide array of biologically active molecules. The strategic placement of the bromo, chloro, and methyl substituents on the pyridine core offers multiple points for chemical modification, making it a versatile intermediate in the development of novel therapeutics and agrochemicals. This document offers a detailed, step-by-step methodology, grounded in established chemical principles, to ensure a reliable and reproducible synthesis.
Strategic Approach to the Synthesis of this compound
The synthesis of polysubstituted aromatic compounds, such as this compound, requires a carefully planned strategy to ensure the correct regiochemical placement of each substituent. Direct halogenation of 2-methylpyridine is generally not a viable approach due to the difficulty in controlling the position of substitution, which would lead to a mixture of isomers that are challenging to separate.
A more rational and controllable approach involves a multi-step synthesis starting from a pre-functionalized pyridine ring. The strategy outlined in this guide leverages the directing effects of existing substituents to introduce the desired functionalities in a stepwise and regioselective manner. The overall synthetic pathway can be visualized as a three-stage process:
-
Nitration of a Substituted Pyridine N-oxide: Introduction of a nitro group, which can later be converted to an amino group for subsequent transformation. The use of a pyridine N-oxide activates the ring for electrophilic nitration, primarily at the 4-position.
-
Reduction to an Aminopyridine Intermediate: The nitro group is reduced to a primary amine, and the N-oxide is simultaneously deoxygenated. This amino-substituted pyridine is a key intermediate for the final halogenation step.
-
Sandmeyer Bromination: The amino group is converted to a diazonium salt, which is then displaced by a bromide ion in a copper-catalyzed Sandmeyer reaction to yield the final product.
This strategic sequence ensures high regioselectivity at each step, leading to the desired this compound isomer with high purity.
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each stage of the synthesis.
Part 1: Synthesis of 2-Chloro-5-methyl-4-nitropyridine 1-oxide
The initial step involves the regioselective nitration of 2-chloro-5-methylpyridine-1-oxide. The N-oxide group is crucial as it activates the pyridine ring towards electrophilic substitution, directing the incoming nitro group to the 4-position.
Reaction Scheme:
Figure 2: Nitration of 2-chloro-5-methylpyridine-1-oxide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-methylpyridine-1-oxide | 143.57 | 56.4 g | 0.393 |
| Concentrated Nitric Acid (68%) | 63.01 | 165 mL | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 209 mL | - |
Procedure:
-
In a suitable reaction vessel, carefully prepare a nitrating mixture by adding 165 mL of concentrated nitric acid to 209 mL of concentrated sulfuric acid with cooling.
-
To this stirred and cooled nitrating mixture, slowly add 56.4 g of 2-chloro-5-methylpyridine-1-oxide.
-
After the addition is complete, heat the reaction mixture to 100 °C and maintain this temperature with stirring for 2 hours.[1]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is between 2 and 3.
-
A yellow solid will precipitate. Collect the solid by filtration and wash it with cold water.
-
The aqueous filtrate can be extracted with hot chloroform to recover any dissolved product.
-
Combine the collected solid with the residue from the evaporated chloroform extracts. Dry the product under vacuum to yield 2-chloro-5-methyl-4-nitropyridine-1-oxide. A typical yield for this reaction is around 80%.[1]
Part 2: Synthesis of 2-Chloro-5-methylpyridin-4-amine
This step involves the simultaneous reduction of the nitro group and the deoxygenation of the N-oxide. Catalytic hydrogenation is an efficient method for this transformation.
Reaction Scheme:
Figure 3: Reduction of 2-chloro-5-methyl-4-nitropyridine 1-oxide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Chloro-5-methyl-4-nitropyridine 1-oxide | 188.57 | 29 g | 0.154 |
| Platinum on activated carbon (e.g., 0.8% Pt) | - | 2.9 g | - |
| Ethanol | 46.07 | 320 mL | - |
| Hydrogen gas | 2.02 | 3 bar | - |
Procedure:
-
To a pressure reactor, add 29 g of 2-chloro-5-methyl-4-nitropyridine 1-oxide, 2.9 g of the platinum on carbon catalyst, and 320 mL of ethanol.
-
Seal the reactor and purge it with an inert gas, such as argon.
-
Pressurize the reactor with hydrogen gas to 3 bar.
-
Stir the reaction mixture at 30 °C for 20 hours.
-
After the reaction is complete, vent the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 2-chloro-5-methylpyridin-4-amine. The product is often used in the next step without further purification.
Part 3: Synthesis of this compound via Sandmeyer Reaction
The final step is the conversion of the amino group of 2-chloro-5-methylpyridin-4-amine to a bromo group using a Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate.[2]
Reaction Scheme:
Figure 4: Sandmeyer bromination of 2-chloro-5-methylpyridin-4-amine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (approx.) | Moles (approx.) |
| 2-Chloro-5-methylpyridin-4-amine | 142.59 | 1.0 eq | - |
| Hydrobromic Acid (48%) | 80.91 | 3.0 eq | - |
| Sodium Nitrite | 69.00 | 1.1 eq | - |
| Copper(I) Bromide | 143.45 | 1.2 eq | - |
Procedure:
-
Diazotization: In a reaction vessel, suspend 2-chloro-5-methylpyridin-4-amine (1.0 eq) in 48% hydrobromic acid (3.0 eq). Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the aminopyridine, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in 48% hydrobromic acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.
-
Work-up and Purification: Cool the reaction mixture and pour it into water.
-
Neutralize the mixture with a suitable base, such as sodium carbonate or sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By employing a strategic, multi-step approach that leverages the principles of regioselective aromatic substitution and the versatile Sandmeyer reaction, this valuable building block can be synthesized with high purity. The methodologies presented are based on established and documented procedures, offering a solid foundation for researchers in their pursuit of novel chemical entities with potential applications in medicine and agriculture.
References
- CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) - Google Patents.
- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h) - Google Patents.
- Sandmeyer reaction - Wikipedia.
Sources
A Technical Guide to 4-Bromo-5-chloro-2-methylpyridine (CAS: 1211529-34-8): Sourcing, Synthesis, and Application for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-5-chloro-2-methylpyridine is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its value lies in its utility as a versatile building block, offering multiple reaction sites for the construction of complex molecular architectures. The strategic placement of bromo, chloro, and methyl groups on the pyridine ring allows for selective and orthogonal chemical modifications, making it a prized intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its commercial availability, outlines key considerations for procurement, presents a plausible synthetic route for laboratory-scale preparation, details its primary applications in drug discovery, and summarizes critical safety and handling protocols. The central aim is to equip researchers and drug development professionals with the technical knowledge required to effectively source and utilize this important chemical entity.
Introduction & The Critical Importance of Isomeric Specificity
In the landscape of medicinal chemistry, substituted pyridines are privileged scaffolds due to their presence in numerous FDA-approved drugs and biologically active compounds. This compound (CAS: 1211529-34-8) emerges as a particularly useful intermediate. The electron-withdrawing nature of the nitrogen atom and the halogen substituents creates a unique electronic profile, enabling a variety of chemical transformations.
However, precision is paramount. The existence of multiple structural isomers, such as 5-Bromo-2-chloro-4-methylpyridine, necessitates careful verification of the Chemical Abstracts Service (CAS) number before procurement or use in a synthetic campaign. Sourcing the incorrect isomer can lead to failed reactions, unexpected byproducts, and significant delays in research timelines.
Caption: Structural comparison of the target compound and its common isomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1211529-34-8 | |
| Molecular Formula | C₆H₅BrClN | [1] |
| Molecular Weight | 206.47 g/mol | [2] |
| Monoisotopic Mass | 204.9294 Da | [1][3] |
| Physical Form | Solid or liquid | |
| Typical Purity | ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| InChI Key | HNVMDSYZOIIFLJ-UHFFFAOYSA-N |
Commercial Availability and Procurement
This compound is available from several fine chemical suppliers who specialize in research and development quantities. When sourcing this material, researchers should prioritize suppliers who provide a Certificate of Analysis (CoA) to verify purity and identity.
Key Procurement Considerations:
-
Purity: For applications in drug discovery, a purity of ≥95% is typically required. Higher purities may be necessary for late-stage development or crystallization studies.
-
Supplier Reliability: Choose established suppliers with a track record of quality control and consistent supply.
-
Documentation: Ensure the supplier provides a comprehensive Safety Data Sheet (SDS) and a CoA with each batch.
-
Quantity and Lead Time: Availability can range from milligram to multi-gram quantities. Lead times may vary, so it is advisable to inquire about stock levels and delivery schedules.
Table 2: Representative Commercial Suppliers
| Supplier | Product Number (Example) | Typical Purity | Notes |
| Sigma-Aldrich | AMBH2D6F878D (Ambeed, Inc.) | 95% | Available as a partner product. |
| Chem-Impex | 2734427 | ≥98% (GC) | Listed as 5-Bromo-2-chloro-4-methylpyridine, an isomer, but indicates availability of similar compounds.[4] |
| AOBChem | AOB8616 | Inquire | Listed as 5-Bromo-2-chloro-4-methylpyridine, an isomer.[5] |
| ChemicalBook | CB72551980 | Inquire | Lists multiple suppliers for related isomers.[6] |
Note: The market for specialized chemicals is dynamic. Researchers should always verify the availability of the specific CAS number (1211529-34-8) directly with suppliers.
Synthesis and Mechanistic Considerations
While commercially available, an in-house synthesis of this compound may be desirable for custom isotopic labeling, analog synthesis, or cost-management at a larger scale. A plausible retrosynthetic analysis suggests that the molecule can be constructed from a more readily available 2-methylpyridine precursor. The following proposed synthesis is based on established organometallic and halogenation methodologies for pyridine rings.[7]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Chloro-2-methylpyridine
-
Rationale: The Sandmeyer reaction is a robust and well-established method for converting an aromatic amine to a halide via a diazonium salt intermediate. Copper(I) chloride is used as the catalyst to facilitate the substitution of the diazonium group with chloride.
-
To a stirred solution of 2-Methyl-5-aminopyridine (1.0 eq) in 6M hydrochloric acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Basify the mixture with aqueous sodium hydroxide and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield 5-Chloro-2-methylpyridine.
Step 2: Synthesis of this compound
-
Rationale: Directed ortho-metalation is a powerful strategy for regioselective functionalization of aromatic rings. The chlorine atom at the 5-position is expected to direct the deprotonation by a strong base like Lithium Diisopropylamide (LDA) to the C-4 position. The resulting lithiated intermediate is a potent nucleophile that can be quenched with an electrophilic bromine source like tetrabromomethane (CBr₄) or N-Bromosuccinimide (NBS) to install the bromine atom at the desired position.
-
Prepare a solution of Lithium Diisopropylamide (LDA) (1.2 eq) in dry Tetrahydrofuran (THF) and cool to -78°C under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of 5-Chloro-2-methylpyridine (1.0 eq) in dry THF to the LDA solution, maintaining the temperature at -78°C.
-
Stir the mixture for 1 hour at -78°C to ensure complete metalation.
-
Add a solution of N-Bromosuccinimide (NBS) (1.2 eq) in dry THF dropwise.
-
After the addition is complete, allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the final product, this compound.
Applications in Drug Discovery and Organic Synthesis
The primary value of this compound is its role as a multi-functional scaffold. The distinct reactivity of the C-Br and C-Cl bonds allows for selective, sequential cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is significantly more reactive in palladium-catalyzed reactions (like Suzuki, Stille, or Buchwald-Hartwig amination) than the carbon-chloro bond.[8] This allows for the selective introduction of an aryl, heteroaryl, or amine group at the 4-position while leaving the chlorine at the 5-position intact for subsequent transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine at the 5-position can be displaced by strong nucleophiles, often requiring more forcing conditions than the palladium-catalyzed reactions at the bromine site. This orthogonal reactivity is a key strategic advantage.
-
Kinase Inhibitor Synthesis: The 2-methylpyridine core is a common feature in many kinase inhibitors.[8] The functional handles at the 4 and 5 positions allow for the elaboration of side chains that can target specific pockets within the ATP-binding site of a kinase, enhancing potency and selectivity.
Caption: Logical relationship diagram illustrating the synthetic utility of the scaffold.
Safety, Handling, and Storage
As a halogenated and reactive organic compound, this compound must be handled with appropriate precautions. All procedures should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals.[9][10]
Table 3: GHS Hazard Information Summary
| Hazard Class | Code | Statement | Reference |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [11] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [11] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [11] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | [11] |
Handling and Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[9][10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[9][10]
-
Respiratory Protection: Use only in a well-ventilated area or with a full-face respirator if exposure limits are exceeded.[9] Avoid breathing dust, fumes, or vapors.[12]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
For long-term stability, store under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
Conclusion
This compound is a high-value intermediate for chemical synthesis, particularly in the field of drug discovery. Its commercial availability from specialized suppliers provides a direct route for researchers to access this building block. Understanding the critical importance of isomeric purity, confirmed by the CAS number 1211529-34-8, is the first step to successful utilization. The compound's true power lies in its capacity for selective, orthogonal functionalization, enabling the efficient construction of diverse chemical libraries and the targeted synthesis of complex APIs. By adhering to rigorous safety protocols, researchers can effectively leverage the unique chemical properties of this scaffold to advance their discovery programs.
References
- 4-BroMo-2-chloro-5-Methylpyridine SDS, 867279-13-8 Safety D
- SAFETY DATA SHEET. Fisher Scientific. Available online.
- This compound | 1211529-34-8. Sigma-Aldrich. Available online.
- SAFETY DATA SHEET. Thermo Fisher Scientific. Available online.
- A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermedi
- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Autech Industry Co.,Limited. Available online.
- 4-BroMo-5-Methyl-pyridine-2-carboxylic acid Safety D
- 5-Bromo-2-chloro-4-methylpyridine. Chem-Impex. Available online.
- 4-bromo-2-chloro-6-methylpyridine | 1206250-53-4. ChemicalBook. Available online.
- 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet. ChemicalBook. Available online.
- 4-Amino-5-bromo-2-chloropyridine. Chem-Impex. Available online.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available online.
- How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE?. Guidechem. Available online.
- 5-Bromo-4-chloro-2-methylpyrimidine | 861383-73-5. Sigma-Aldrich. Available online.
- 4-bromo-2-chloro-5-methyl-pyridine (C6H5BrClN). PubChemLite. Available online.
- 5-Bromo-4-chloro-2-methylpyridine | 1003711-85-0. Sigma-Aldrich. Available online.
- 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892. PubChem. Available online.
- 5-bromo-2-chloro-4-methylpyridine (C6H5BrClN). PubChemLite. Available online.
- 5-Bromo-2-chloro-4-methylpyridine. AOBChem USA. Available online.
Sources
- 1. PubChemLite - 4-bromo-2-chloro-5-methyl-pyridine (C6H5BrClN) [pubchemlite.lcsb.uni.lu]
- 2. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 5-bromo-2-chloro-4-methylpyridine (C6H5BrClN) [pubchemlite.lcsb.uni.lu]
- 4. chemimpex.com [chemimpex.com]
- 5. aobchem.com [aobchem.com]
- 6. 4-bromo-2-chloro-6-methylpyridine | 1206250-53-4 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. 5-Bromo-4-chloro-2-methylpyridine | 1003711-85-0 [sigmaaldrich.com]
- 12. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
4-Bromo-5-chloro-2-methylpyridine as a building block in organic synthesis
An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylpyridine as a Building Block in Organic Synthesis
Authored by a Senior Application Scientist
Introduction: Unveiling a Versatile Heterocyclic Intermediate
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic use of highly functionalized heterocyclic building blocks is paramount. This compound has emerged as a cornerstone intermediate, offering chemists a robust platform for molecular elaboration. Its dihalogenated nature, coupled with the electronic influence of the pyridine nitrogen and the methyl group, provides a nuanced reactivity profile that can be exploited for selective, stepwise functionalization.
This guide provides an in-depth exploration of this compound, moving beyond simple reaction schemes to elucidate the underlying principles of its reactivity. We will examine its core physicochemical properties, delve into the logic behind its selective transformations through key palladium-catalyzed cross-coupling reactions, and provide field-tested experimental protocols for its application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block for the synthesis of complex molecular architectures and novel chemical entities.
Core Properties and Structural Analysis
A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 1211529-34-8 | |
| Molecular Formula | C₆H₅BrClN | |
| Molecular Weight | 206.47 g/mol | |
| Appearance | Solid or liquid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| InChI Key | HNVMDSYZOIIFLJ-UHFFFAOYSA-N |
Reactivity Analysis: A Tale of Two Halogens
The synthetic utility of this compound stems from the differential reactivity of its C-Br and C-Cl bonds, a direct consequence of their differing bond dissociation energies. The C-Br bond is weaker than the C-Cl bond, making it significantly more susceptible to oxidative addition by a low-valent palladium(0) catalyst. This inherent reactivity difference is the key to achieving site-selective cross-coupling, allowing for the functionalization of the C4 position while leaving the C5-chloro substituent available for subsequent transformations.
Caption: Reactivity map of this compound.
Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions
Transition metal-catalyzed reactions are indispensable tools for C-C and C-N bond formation.[1] this compound is an excellent substrate for several of these transformations, primarily at the more reactive C4-bromo position.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl and heteroaryl-aryl compounds by coupling an organoboron species with an organic halide.[2][3] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids.[1]
Mechanistic Rationale: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond. This is generally the rate-determining step.[3]
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.[3]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[2][4]
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-3 mol%).[1][4]
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene with water (typically a 4:1 to 5:1 ratio) is commonly used.[1][2]
-
Reaction: Heat the mixture to 85-100°C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.[1]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-5-chloro-2-methylpyridine derivative.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a new carbon-nitrogen bond.[5] This transformation has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[5] The choice of phosphine ligand is critical and often dictates the reaction's success, especially with less reactive aryl chlorides or hindered amines.[6]
Mechanistic Rationale: The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a strong base (e.g., NaOt-Bu), and reductive elimination to form the C-N bond.[6][7]
Caption: A generalized workflow for a Buchwald-Hartwig amination experiment.[4]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 2 mol %), a suitable phosphine ligand (e.g., 4 mol %), and a strong base such as sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.). If the amine is a solid, add it at this stage (1.2 equiv.).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon.
-
Solvent/Amine Addition: Add degassed toluene via syringe. If the amine is a liquid, add it now (1.2 equiv.).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110°C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate.
-
Purification: Purify the residue by flash chromatography to obtain the desired 4-amino-5-chloro-2-methylpyridine derivative.
Sonogashira Coupling: Introducing Alkyne Functionality
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8] It is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of an amine base.[8][9] This reaction is instrumental for synthesizing conjugated enynes and aryl alkynes, which are valuable precursors in total synthesis and materials science.[10]
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for coupling this compound with a terminal alkyne.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) cocatalyst (e.g., CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Solvent and Reagent Addition: Add a degassed solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N, 2.0-3.0 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.[11]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed, as monitored by TLC.
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over Na₂SO₄ and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield the 4-alkynyl-5-chloro-2-methylpyridine.
Applications in Medicinal Chemistry
Halogenated pyridines are crucial intermediates in the synthesis of pharmaceuticals.[12] The ability to selectively functionalize building blocks like this compound allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. Its derivatives are found in molecules targeting a range of diseases, including cancer and inflammatory conditions.[13] For instance, related 5-bromo-2-chloropyridine structures serve as key intermediates for synthesizing compounds with antibacterial, antifungal, and other therapeutic properties.[14] The C-N and C-C bonds formed via the reactions described above are central to the assembly of many active pharmaceutical ingredients (APIs).
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its key attribute is the differential reactivity of its two halogen atoms, which enables chemists to perform regioselective palladium-catalyzed cross-coupling reactions. By mastering Suzuki, Buchwald-Hartwig, and Sonogashira couplings at the C4-bromo position, researchers can efficiently introduce a wide array of carbon and nitrogen substituents. This strategic, stepwise approach to molecular construction makes this compound an indispensable tool for professionals in drug discovery and materials science, facilitating the development of novel and complex chemical entities.
References
- PubChem. 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237. [Link]
- Autechaux, A. Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [Link]
- Wikipedia.
- Chemistry LibreTexts.
- J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
- TradeIndia.
- MDPI.
- PubChem. 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.[Link]
- YouTube.
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. Pyridine Series Intermediates,Synthetic Intermediates,Intermediates 2-Chloro-3-formyl-6-picoline Manufacturer in China [custchemvip.com]
- 13. chemimpex.com [chemimpex.com]
- 14. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Spectroscopic Data of 4-Bromo-5-chloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Bromo-5-chloro-2-methylpyridine (CAS No. 1211529-34-8). Due to the limited availability of public experimental spectra for this specific compound, this document focuses on theoretically predicted data for ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. The guide also includes detailed, field-proven experimental protocols for the acquisition of this data, offering a self-validating framework for researchers. This document is intended to serve as a foundational resource for the characterization and utilization of this compound in research and development, particularly in the context of pharmaceutical and chemical synthesis.
Introduction
This compound is a halogenated pyridine derivative with potential applications as a building block in organic synthesis. The precise substitution pattern on the pyridine ring, featuring a bromo, a chloro, and a methyl group, offers multiple reactive sites for further chemical transformations. Accurate structural elucidation through spectroscopic methods is paramount for its use in complex synthetic pathways and for ensuring the purity and identity of resulting compounds. This guide provides an in-depth analysis of its predicted spectroscopic fingerprint.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated values and should be confirmed by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ 8.3 | Singlet | H-6 |
| ~ 7.8 | Singlet | H-3 |
| ~ 2.5 | Singlet | -CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-2 |
| ~ 152 | C-6 |
| ~ 140 | C-3 |
| ~ 125 | C-5 |
| ~ 120 | C-4 |
| ~ 24 | -CH₃ |
Causality Behind Predicted Shifts: The electron-withdrawing effects of the nitrogen atom and the halogen substituents (bromine and chlorine) are expected to deshield the ring protons and carbons, shifting their signals downfield. The H-6 proton, being adjacent to the electronegative nitrogen, is predicted to have the most downfield chemical shift. The methyl group protons are expected to appear in the typical aliphatic region. In the ¹³C NMR spectrum, the carbons directly attached to the nitrogen (C-2 and C-6) and the halogens (C-4 and C-5) will be significantly influenced, leading to a wide dispersion of chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the presence of bromine and chlorine will result in a characteristic isotopic pattern in the mass spectrum.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Predicted Relative Intensity (%) | Assignment |
| 205 | 75 | [M]⁺ (with ⁷⁹Br and ³⁵Cl) |
| 207 | 100 | [M+2]⁺ (with ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) |
| 209 | 24 | [M+4]⁺ (with ⁸¹Br and ³⁷Cl) |
Isotopic Pattern Rationale: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~1:1 natural abundance) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~3:1 natural abundance) will lead to a distinctive cluster of peaks for the molecular ion. The most intense peak in this cluster is expected to be the [M+2]⁺ ion.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the aromatic ring and the methyl group.
Table 4: Predicted Infrared (IR) Absorption Data for this compound
| Predicted Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H Stretch |
| 2980 - 2870 | -CH₃ Stretch |
| 1600 - 1450 | Aromatic C=C and C=N Stretch |
| 1450 - 1370 | -CH₃ Bend |
| 1200 - 1000 | Aromatic C-H In-plane Bend |
| 850 - 750 | Aromatic C-H Out-of-plane Bend |
| 700 - 550 | C-Br and C-Cl Stretch |
Vibrational Mode Justification: The aromatic C-H stretching vibrations are expected in their typical region above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region. The C-H bending vibrations of the methyl group will also be present. The carbon-halogen stretching vibrations are expected in the fingerprint region at lower wavenumbers.
Experimental Protocols
The following protocols describe standard procedures for acquiring the spectroscopic data discussed above. These are intended as a guide and may require optimization based on the available instrumentation and sample purity.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-15 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal (0.00 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.[1][2]
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). Set the injector temperature to 250°C. Use a temperature program such as: initial temperature of 60°C for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
MS Conditions: Set the EI source to 70 eV. Scan a mass range of m/z 40-350.
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy Protocol
Objective: To obtain the infrared spectrum for functional group identification.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.[3]
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal and apply pressure to ensure good contact.[4]
-
Sample Scan: Record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.
Visualization of Workflow and Structure
Molecular Structure
Caption: Molecular structure of this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
References
- Sample Preparation Guidelines for GC-MS. (n.d.).
- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent.
- Attenuated Total Reflectance (ATR) - Chemistry Teaching Labs. (n.d.). University of York.
- Sample preparation GC-MS - SCION Instruments. (n.d.).
Sources
The Strategic Utility of the 4-Bromo-5-chloro-2-methylpyridine Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Unseen Potential in a Halogenated Pyridine Core
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged structure in drug design. However, the true potential of this heterocycle is often unlocked through strategic substitution. This guide focuses on a particularly versatile, yet underexplored building block: 4-Bromo-5-chloro-2-methylpyridine .
The deliberate placement of two distinct halogen atoms—bromine and chlorine—at the C4 and C5 positions, respectively, coupled with a methyl group at C2, creates a scaffold ripe for selective chemical modification. This dihalogenated pyridine is not merely an intermediate; it is a strategic tool that offers medicinal chemists precise control over the introduction of molecular complexity. The differential reactivity of the C-Br and C-Cl bonds is the key to this control, enabling sequential, regioselective cross-coupling reactions. This allows for the construction of intricate molecular architectures, a critical advantage in the pursuit of potent and selective drug candidates.
This technical guide will provide an in-depth exploration of the potential applications of this compound derivatives. We will delve into the synthetic strategies that leverage its unique reactivity, examine its role in the development of key therapeutic classes, and provide practical, field-proven insights to guide your research and development efforts.
The Strategic Advantage: Leveraging Differential Halogen Reactivity
The primary utility of the this compound core lies in its role as a versatile intermediate for constructing complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] The presence of both bromine and chlorine atoms on the pyridine ring provides distinct reactive sites, allowing for selective and sequential chemical modifications.[3]
The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[4] This difference in reactivity is the cornerstone of its strategic utility. It allows for a two-step, regioselective elaboration of the pyridine core. First, a diverse range of substituents can be introduced at the 4-position via the more labile C-Br bond. Subsequently, a different functional group can be installed at the 5-position through the less reactive C-Cl bond, often requiring more forcing reaction conditions or specialized catalyst systems.[4]
This stepwise approach provides a powerful platform for building structure-activity relationships (SAR) and optimizing drug candidates. The methyl group at the 2-position also plays a crucial role, influencing the electronic properties of the pyridine ring and providing a steric handle that can impact binding to biological targets.
Core Applications in Medicinal Chemistry
The halogenated pyridine motif is a key feature in a multitude of biologically active compounds.[3] Derivatives of this compound are being explored for a range of therapeutic applications, leveraging the scaffold's ability to present functional groups in a well-defined spatial orientation.
Kinase Inhibitors in Oncology
The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are pivotal in cancer therapy.[4] The amino group often forms critical hydrogen bond interactions with the hinge region of the kinase's ATP-binding pocket.[4] The this compound core serves as an excellent starting point for the synthesis of such inhibitors.
For instance, a Suzuki coupling at the 4-position can introduce an aryl or heteroaryl moiety that occupies the hydrophobic pocket of the kinase. A subsequent Buchwald-Hartwig amination at the 5-position can install a solubilizing group or a fragment that extends into the solvent-exposed region, fine-tuning the compound's pharmacokinetic properties. This modular approach is invaluable for rapid lead optimization. The development of inhibitors for targets like the Bcr-Abl and Src families of tyrosine kinases often utilizes such strategies.[4]
Workflow for Kinase Inhibitor Synthesis
Caption: Sequential cross-coupling strategy for synthesizing kinase inhibitors.
Anti-inflammatory and Anti-infective Agents
Halogenated pyridines have also demonstrated significant potential as anti-inflammatory and antimicrobial agents.[5] The unique electronic and lipophilic character imparted by the halogen atoms can enhance membrane permeability and target engagement. Derivatives can be designed to inhibit key enzymes in inflammatory pathways or microbial growth. For example, novel pyridine derivatives have shown promising anti-thrombolytic and biofilm inhibition activities.[6]
A study on pyrazoline-substituted curcumin analogs highlighted a 4-bromo-4'-chloro analog as a potent cytotoxic agent against human cervical cancer cells, demonstrating a fivefold improvement in potency compared to the parent compound, curcumin.[7][8] This underscores the potential of incorporating a bromo-chloro substitution pattern to enhance biological activity.
Synthetic Methodologies: A Practical Guide
The synthesis of derivatives from the this compound core predominantly relies on palladium-catalyzed cross-coupling reactions. Below is a representative, generalized protocol for a Suzuki-Miyaura coupling at the 4-position.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 4-aryl-5-chloro-2-methylpyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 85-100 °C) for the required time (monitoring by TLC or LC-MS is recommended, usually 12-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-5-chloro-2-methylpyridine derivative.
Causality in Protocol Design:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation. An inert atmosphere is critical to prevent catalyst degradation and ensure high catalytic activity.
-
Base Selection: The base is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield, with inorganic bases like potassium carbonate or phosphate being common and effective choices.
-
Solvent System: A mixture of an organic solvent like dioxane and water is often used. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitate the reaction.
Structure-Activity Relationship (SAR) Insights
The true power of the this compound scaffold is realized in systematic SAR studies. The following table provides a hypothetical framework for how derivatives might be designed and their resulting activity profiles.
| Derivative | R¹ (at C4) | R² (at C5) | Target | IC₅₀ (nM) | Key Insights |
| 1a | Phenyl | Cl | Kinase A | 5,200 | Baseline activity from the core structure. |
| 1b | 3-Methoxyphenyl | Cl | Kinase A | 1,800 | Methoxy group likely engages in a favorable interaction. |
| 1c | 3-Aminophenyl | Cl | Kinase A | 950 | Amino group may form an additional H-bond. |
| 2a | 3-Aminophenyl | -NH₂ | Kinase A | 450 | Introduction of a second amino group improves potency. |
| 2b | 3-Aminophenyl | -NH(CH₂)₂OH | Kinase A | 120 | Hydroxyethyl group enhances solubility and potency. |
This systematic approach, enabled by the scaffold's differential reactivity, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Future Directions and Conclusion
The this compound scaffold represents a highly valuable, yet perhaps underutilized, tool in the medicinal chemist's arsenal. Its predictable, regioselective reactivity makes it an ideal platform for the rapid generation of diverse compound libraries and for the systematic optimization of lead candidates.[2] While its primary applications to date have been in the synthesis of small molecule inhibitors for oncology and infectious diseases, its potential extends to other therapeutic areas, including neurodegenerative and metabolic disorders.[5]
Furthermore, the principles of leveraging differential halogen reactivity are applicable to materials science, where this scaffold could be used to construct novel polymers and functional materials with tailored electronic and optical properties.[2]
As the demand for novel, highly specific, and potent therapeutic agents continues to grow, the strategic application of versatile and precisely functionalized building blocks like this compound will be paramount. This guide has aimed to provide both the foundational knowledge and the practical insights necessary to unlock the full potential of this powerful chemical entity.
References
- 4-Amino-5-bromo-2-chloropyridine - Chem-Impex. This document highlights the use of a related compound as an intermediate in the synthesis of pharmaceuticals, particularly anti-cancer and anti-inflammatory drugs, as well as in agrochemicals and material science. URL: https://www.chemimpex.com/products/4-amino-5-bromo-2-chloropyridine
- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. This article discusses the utility of a positional isomer as a versatile building block in the pharmaceutical and organic synthesis industries due to its halogenated pyridine structure. URL: https://www.apicdmo.com/blog/exploring-5-bromo-2-chloro-4-methylpyridine-a-key-intermediate-in-pharmaceutical-and-organic-synthesis
- 5-Bromo-2-chloro-4-methylpyridine - Chem-Impex. This source describes a related compound as a key intermediate in pharmaceutical and agrochemical synthesis, with potential applications in material science for developing materials with specific electronic and optical properties. URL: https://www.chemimpex.com/products/5-bromo-2-chloro-4-methylpyridine
- 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed. This research paper describes the synthesis and evaluation of a bromo-chloro substituted curcumin analog, which showed significantly enhanced anticancer activity. URL: https://pubmed.ncbi.nlm.nih.gov/30957694/
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. This study details the synthesis of novel pyridine derivatives using Suzuki cross-coupling reactions and evaluates their biological activities, including anti-thrombolytic and biofilm inhibition properties. URL: https://www.mdpi.com/1420-3049/22/2/196
- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. This article provides an overview of a related dihalogenated methylpyridine as a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. URL: https://www.apicdmo.
- A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates - Benchchem. This guide compares the reactivity of bromo- and chloro-pyridines in palladium-catalyzed cross-coupling reactions, highlighting the superior reactivity of the C-Br bond. URL: https://www.benchchem.
- 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against Human cervical cancer, HeLa cells: In-silico guided analysis, synthesis and in-vitro cytotoxicity | Request PDF - ResearchGate. A research publication detailing the enhanced cytotoxic profile of a bromo-chloro substituted analog of curcumin. URL: https://www.researchgate.net/publication/332210810_4-Bromo_4'-chloro_pyrazoline_analog_of_curcumin_augmented_anticancer_activity_against_Human_cervical_cancer_HeLa_cells_In-silico_guided_analysis_synthesis_and_in-vitro_cytotoxicity
Sources
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. mdpi.com [mdpi.com]
- 7. 4-Bromo-4'-chloro pyrazoline analog of curcumin augmented anticancer activity against human cervical cancer, HeLa cells: in silico-guided analysis, synthesis, and in vitro cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of 4-Bromo-5-chloro-2-methylpyridine
An In-depth Technical Guide to the Synthesis of 4-Bromo-5-chloro-2-methylpyridine
This compound is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its specific substitution pattern, featuring bromine, chlorine, and methyl groups at defined positions, provides multiple reactive sites for further chemical modification. This structural arrangement makes it a highly valuable intermediate in the development of novel compounds within the pharmaceutical and agrochemical industries.[1][2][3] The strategic placement of two distinct halogens (bromo and chloro) allows for selective functionalization through various cross-coupling reactions, enabling the construction of diverse molecular architectures.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthetic strategies for preparing this compound. It delves into the mechanistic rationale behind synthetic choices, offers detailed experimental protocols, and emphasizes the importance of controlled reaction conditions to achieve high purity and yield.
Retrosynthetic Analysis and Core Synthetic Strategies
A retrosynthetic approach to this compound reveals several potential synthetic pathways. The primary challenge lies in achieving the precise regiochemistry of the three substituents on the pyridine ring. The most logical strategies hinge on the sequential and controlled introduction of the halogen atoms, leveraging the directing effects of the substituents.
Two primary strategies emerge from this analysis:
-
Direct Halogenation of a Pre-functionalized Pyridine Ring: This approach involves starting with a simpler pyridine derivative, such as 2-methyl-5-chloropyridine, and introducing the bromine atom at the C-4 position. This route is often complicated by challenges in controlling regioselectivity, which can lead to the formation of difficult-to-separate isomeric byproducts.[2][4]
-
Transformation of a Functional Group via Diazotization-Halogenation (Sandmeyer Reaction): A more robust and widely employed strategy involves the introduction of an amino group at the C-4 position, which then serves as a precursor to the bromo substituent. By converting the amine to a diazonium salt, a subsequent Sandmeyer reaction can cleanly install the bromine atom with high regioselectivity.[2][5][6] This method is generally preferred for its reliability and control over the final substitution pattern.[2]
This guide will focus on the second strategy, which represents a more controlled and industrially viable pathway.
Proposed Synthetic Workflow
The recommended pathway begins with the commercially available 5-chloro-2-methylpyridine and proceeds through a three-step sequence involving nitration, reduction, and a concluding Sandmeyer reaction.
Caption: Proposed synthetic pathway for this compound.
Mechanistic Insights: The Sandmeyer Reaction
The key transformation in the proposed synthesis is the Sandmeyer reaction, a powerful method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[7] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[5]
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C) to form a diazonium salt. This low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Radical Formation: The copper(I) catalyst (CuBr) initiates the reaction by transferring a single electron to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction forward.[6]
-
Halogen Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide species, yielding the final product, this compound, and regenerating the copper(I) catalyst.[5]
Caption: Simplified mechanism of the copper(I)-catalyzed Sandmeyer reaction.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound based on the Sandmeyer reaction pathway.
Part 1: Synthesis of 5-Chloro-2-methyl-4-nitropyridine (Intermediate 1)
-
Reagents and Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (H₂SO₄, 100 mL).
-
Cool the acid to 0 °C in an ice-salt bath.
-
Slowly add 5-chloro-2-methylpyridine (25.5 g, 0.2 mol) to the stirred acid, ensuring the temperature does not exceed 10 °C.
-
-
Nitration:
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 15 mL) to concentrated sulfuric acid (30 mL), pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the pyridine solution over 1 hour, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 4-6 hours.
-
Monitor reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (500 g).
-
Neutralize the solution by slowly adding a saturated sodium carbonate (Na₂CO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol.
-
Part 2: Synthesis of 5-Chloro-2-methylpyridin-4-amine (Intermediate 2)
-
Reagents and Setup:
-
In a round-bottom flask, suspend 5-chloro-2-methyl-4-nitropyridine (17.2 g, 0.1 mol) in a mixture of ethanol (200 mL) and water (50 mL).
-
Add iron powder (28 g, 0.5 mol) and concentrated hydrochloric acid (5 mL).
-
-
Reduction:
-
Heat the mixture to reflux (approximately 80 °C) with vigorous stirring for 3-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the filter cake with hot ethanol (2 x 50 mL).
-
Concentrate the combined filtrates under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with a 1M sodium hydroxide solution (2 x 100 mL) to remove any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired amine.
-
Part 3: Synthesis of this compound (Final Product)
-
Diazotization:
-
Dissolve 5-chloro-2-methylpyridin-4-amine (14.2 g, 0.1 mol) in 48% hydrobromic acid (HBr, 100 mL) in a flask cooled to 0 °C.
-
Prepare a solution of sodium nitrite (NaNO₂, 7.6 g, 0.11 mol) in water (20 mL).
-
Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature strictly between 0 and 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, dissolve copper(I) bromide (CuBr, 15.8 g, 0.11 mol) in 48% HBr (50 mL) at room temperature.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, warm the mixture to 60 °C and stir for 1 hour to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a mixture of ice water (200 mL) and ammonia solution to neutralize the excess acid (pH ~8-9).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2][8]
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Data and Yield Summary
The following table summarizes the key parameters for the proposed synthetic pathway. Yields are estimates and may vary based on experimental conditions and scale.
| Step | Reaction | Key Reagents | Solvent | Temperature | Expected Yield |
| 1 | Nitration | H₂SO₄, HNO₃ | None | 0 → 60 °C | 75-85% |
| 2 | Reduction | Fe, HCl | Ethanol/Water | ~80 °C (Reflux) | 85-95% |
| 3 | Sandmeyer | NaNO₂, HBr, CuBr | Water | 0 → 60 °C | 70-80% |
Safety Considerations
-
Nitration: The use of concentrated nitric and sulfuric acids is highly hazardous. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. The reaction is exothermic and requires careful temperature control.
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. They should always be prepared at low temperatures and used immediately in situ.
-
Halogenated Compounds: The starting materials, intermediates, and final product are halogenated organic compounds and should be handled with care, avoiding inhalation and skin contact.
References
- Preparation of 2-chloro-5-methylpyridine.
- Preparation of 2-chloro-5-methylpyridine.
- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applic
- Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-chloro-4-methylpyridine Deriv
- Sandmeyer reaction. Wikipedia.
- Sandmeyer Reaction Mechanism. BYJU'S.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC, NIH.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- How to Prepare 5-BROMO-2,4-DICHLORO-PYRIDINE? Guidechem.
- A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, Vol. 11.
- Application Notes and Protocols: 5-Bromo-2-chloro-4-methylpyridine as a Versatile Building Block for Functional M
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- Mastering Synthesis: Key Considerations for 5-Bromo-2-chloro-4-methylpyridine Production. NINGBO INNO PHARMCHEM CO.,LTD.
- Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Method for preparing 5-bromo-2-methylpyridine.
- 4-Bromo-2-chloro-5-methylpyridine. CymitQuimica.
- 5-Bromo-2,4-dichloropyrimidine synthesis. ChemicalBook.
- 2-Chloro-5-methylpyridine 97. Sigma-Aldrich.
- Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research (JOCPR).
- Organic Syntheses Procedure. Organic Syntheses, Vol. 10.
- 2-Chloropyridine-N-oxide synthesis. ChemicalBook.
- Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals.
- Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar.
- PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE. LookChem.
Sources
An In-depth Technical Guide to the Stability and Storage of 4-Bromo-5-chloro-2-methylpyridine
Introduction: The Role and Relevance of a Dihalogenated Pyridine Intermediate
4-Bromo-5-chloro-2-methylpyridine is a dihalogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the pyridine scaffold is a common feature in bioactive compounds.[1] The strategic placement of bromo, chloro, and methyl groups on the pyridine ring provides multiple reactive sites, allowing for regioselective functionalization through reactions like nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling.[2]
The inherent reactivity that makes this compound a valuable synthetic intermediate also predisposes it to potential degradation if not handled and stored correctly. Understanding its stability profile is therefore not merely a matter of procedural compliance but a critical factor in ensuring experimental reproducibility, maximizing yield, and maintaining the purity of downstream products. This guide provides a comprehensive overview of the chemical stability, optimal storage conditions, and safe handling protocols for this compound, grounded in established principles of organic chemistry and material safety.
Chemical Identity and Physicochemical Properties
A foundational understanding of the compound's physical properties is essential for its proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 778611-64-6 | [3][4] |
| Molecular Formula | C₆H₅BrClN | [3] |
| Molecular Weight | 206.47 g/mol | [3][4] |
| Appearance | Light yellow transparent liquid or solid | |
| Melting Point | 25-31 °C | [3] |
| Boiling Point | 239.4 ± 35.0 °C at 760 mmHg | |
| Density | 1.6 g/cm³ (approx.) |
Note: Physical properties such as appearance and melting point indicate that the compound may exist as either a low-melting solid or a liquid at ambient laboratory temperatures, which has implications for handling procedures.
Core Stability Profile and Degradation Pathways
The stability of this compound is governed by the electronic nature of the pyridine ring and the characteristics of its substituents. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which influences its reactivity compared to benzene.[5][6] This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at positions ortho and para to the nitrogen (the 2, 4, and 6 positions).[2]
Key Factors Influencing Stability:
-
Moisture and Nucleophiles: The compound's primary vulnerability is to nucleophilic aromatic substitution. The chloro group at the 2-position is activated by the ring nitrogen and can be displaced by nucleophiles. Water, acting as a weak nucleophile, can lead to slow hydrolysis over time, forming 4-bromo-5-chloro-2-hydroxypyridine. Stronger nucleophiles will react more readily. Therefore, exposure to moisture and basic conditions should be rigorously avoided.
-
Light: While specific photochemical studies on this exact molecule are not widely published, halogenated aromatic compounds can be susceptible to photodecomposition.[7][8] High-energy light (UV) can potentially induce homolytic cleavage of the carbon-halogen bonds, particularly the C-Br bond, which is weaker than the C-Cl bond, leading to the formation of radical species and subsequent decomposition products.
-
Heat: Thermal stability is generally good under recommended conditions, as indicated by its relatively high boiling point. However, excessive or prolonged exposure to high temperatures can accelerate decomposition reactions, especially in the presence of contaminants. Hazardous decomposition products upon combustion include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HCl, HBr).[9][10]
-
Air/Oxygen: The compound is noted to be potentially air-sensitive.[9] While the pyridine ring itself is relatively stable to oxidation, the methyl group could be susceptible to slow oxidation over long-term storage, especially if exposed to air and light. The nitrogen atom can also be oxidized to an N-oxide, a common reaction for pyridines.[5]
Potential Degradation Pathways
The following diagram illustrates the most probable degradation routes for this compound based on its chemical structure and the principles of pyridine reactivity.
Caption: Decision workflow for the proper storage and handling of the compound.
References
- 4-BroMo-2-chloro-5-Methylpyridine SDS, 867279-13-8 Safety Data Sheets. Echemi. [URL: https://www.echemi.com/msds/867279-13-8.html]
- 4-BroMo-5-Methyl-pyridine-2-carboxylic acid Safety Data Sheets. Echemi. [URL: https://www.echemi.com/msds/1196154-93-4.html]
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7575390/]
- An In-depth Technical Guide to the Safe Handling, and Storage of 4-Bromo-2-methylpyridine. Benchchem. [URL: https://www.benchchem.com/pro-info/an-in-depth-technical-guide-to-the-safe-handling-and-storage-of-4-bromo-2-methylpyridine]
- 4- SAFETY DATA SHEET. Generic Supplier. [URL: https://www.chemsavers.com/pdf/sds/4-methylpyrimidine-sds.pdf]
- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [URL: https://pubs.acs.org/doi/10.1021/acs.cgd.9b00799]
- Pyridine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pyridine]
- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. LookChem. [URL: https://www.lookchem.com/blog/exploring-5-bromo-2-chloro-4-methylpyridine-a-key-intermediate-in-pharmaceutical-and-organic-synthesis/]
- 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDSByCAS_No.aspx?cas_no=861383-73-5]
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC440260010]
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [URL: https://www.youtube.
- SAFETY DATA SHEET - Fisher Scientific (2-Bromo-5-methylpyridine). Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC159170050]
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/131490]
- Pyridines – synthesis, reactions and applications. YouTube. [URL: https://www.youtube.
- 4-bromo-2-chloro-6-methylpyridine | 1206250-53-4. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82631557.htm]
- 4-BROMO-5-FLUORO-2-METHOXYPYRIDINE CAS#: 884495-00-5. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6869752.htm]
- 5-Bromo-2-chloro-4-methylpyridine 97 778611-64-6. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/775622]
- Thermal and photochemical reactions of n-pyridinebenzopyrylium multistate of species (n = 2. Universidade Nova de Lisboa. [URL: https://pure.fct.unl.pt/ws/portalfiles/portal/11833119/2023_DyesAndPigments_Pinto_etal.pdf]
- Thermal and photochemical reduction of aqueous chlorine by ruthenium(II) polypyridyl complexes. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17067137/]
- 5-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 2734427. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2734427]
- 2-Bromo-3-chloropyridine | C5H3BrClN | CID 7016326. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7016326]
- 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/817696]
- 3-Bromo-2-chloropyridine, 97% 25 g. Thermo Fisher Scientific. [URL: https://www.thermofisher.
Sources
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. 5-Bromo-2-chloro-4-methylpyridine 97 778611-64-6 [sigmaaldrich.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. research.unl.pt [research.unl.pt]
- 8. Thermal and photochemical reduction of aqueous chlorine by ruthenium(II) polypyridyl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
The Advent and Ascendance of Substituted Methylpyridines: A Technical Guide for the Modern Researcher
Abstract
The substituted methylpyridine core is a cornerstone of modern chemistry, underpinning a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] This guide provides an in-depth exploration of the discovery and historical evolution of this critical heterocyclic scaffold. We will traverse the seminal synthetic methodologies that have defined the field, from the classical cyclocondensations of Hantzsch and Chichibabin to the elegant strategies of Kröhnke and Guareschi-Thorpe.[2][3][4][5] Through a detailed examination of reaction mechanisms, experimental protocols, and the causal drivers behind their development, this document offers researchers, scientists, and drug development professionals a comprehensive technical resource to navigate and innovate within this vibrant area of chemical science.
Introduction: The Pyridine Nucleus and the Significance of Methyl Substitution
Pyridine, a six-membered aromatic heterocycle containing a single nitrogen atom, stands as a fundamental structural motif in both natural products and synthetic compounds.[6] Its unique electronic properties, characterized by an electron-deficient ring system, impart a distinct reactivity profile that has been exploited across numerous scientific disciplines.[5] The introduction of methyl substituents onto the pyridine ring, creating picolines (monomethylpyridines), lutidines (dimethylpyridines), and collidines (trimethylpyridines), profoundly influences the steric and electronic nature of the scaffold. This, in turn, modulates the molecule's basicity, nucleophilicity, and overall pharmacological and material properties, making substituted methylpyridines highly sought-after building blocks in chemical synthesis.[1]
The journey of substituted methylpyridines began with their isolation from coal tar in the mid-19th century.[7] However, the true potential of these compounds was only unlocked with the advent of systematic synthetic methodologies that allowed for their controlled and efficient preparation. This guide will delve into the historical context and technical intricacies of these foundational synthetic routes.
Foundational Syntheses: Forging the Pyridine Ring
The late 19th and early 20th centuries witnessed the development of several cornerstone reactions for the synthesis of substituted pyridines. These methods, born out of the burgeoning field of organic chemistry, provided the first reliable means to construct the pyridine nucleus from acyclic precursors.
The Hantzsch Pyridine Synthesis (1882)
Discovered by Arthur Hantzsch, this multicomponent reaction remains one of the most versatile and widely employed methods for the synthesis of substituted pyridines.[2][8] The classical Hantzsch synthesis involves the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and ammonia.[9] This reaction proceeds through a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.[10]
The enduring appeal of the Hantzsch synthesis lies in its operational simplicity and the ability to generate highly functionalized pyridines in a single step.[2] Its application in medicinal chemistry is particularly noteworthy, with the synthesis of 1,4-dihydropyridine calcium channel blockers like nifedipine serving as a landmark example.[8]
The mechanism of the Hantzsch synthesis is a cascade of well-understood transformations:
-
Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester to form an α,β-unsaturated carbonyl compound.[9]
-
Enamine Formation: The second equivalent of the β-ketoester reacts with ammonia to generate an enamine.[9]
-
Michael Addition: The enamine undergoes a Michael addition to the α,β-unsaturated carbonyl compound.[9]
-
Cyclization and Dehydration: The resulting intermediate cyclizes and dehydrates to form the 1,4-dihydropyridine ring.
-
Oxidation: The dihydropyridine is oxidized to the final pyridine product.
-
To a solution of the aldehyde (1 equivalent) and β-ketoester (2 equivalents) in a suitable solvent (e.g., ethanol), add a source of ammonia (e.g., ammonium acetate, 1.1 equivalents).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) and continue to stir until the oxidation is complete.
-
Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
-
Purify the crude product by recrystallization or column chromatography.
The Chichibabin Pyridine Synthesis (1924)
Developed by Aleksei Chichibabin, this method provides a direct route to substituted pyridines through the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[3] The Chichibabin synthesis is particularly significant for the industrial production of simple methylpyridines (picolines).[3][11]
The reaction is typically carried out in the gas phase at high temperatures over a solid acid catalyst, such as alumina or silica.[3] For instance, the reaction of acetaldehyde and ammonia yields a mixture of 2-methylpyridine (α-picoline) and 4-methylpyridine (γ-picoline).[3]
The mechanism of the Chichibabin synthesis involves a series of aldol condensations, Michael additions, and cyclization reactions, ultimately leading to the aromatic pyridine ring. The precise pathway can vary depending on the starting materials.
The Chichibabin synthesis is a cornerstone of the industrial production of picolines. The reaction conditions are optimized to favor the formation of specific isomers.
| Reactants | Catalyst | Temperature (°C) | Major Products |
| Acetaldehyde + Ammonia | Alumina/Silica | 350-500 | 2-Methylpyridine, 4-Methylpyridine[3] |
| Acrolein + Ammonia | Alumina/Silica | 350-500 | 3-Methylpyridine, Pyridine[3] |
| Paraldehyde + Ammonia | Alumina/Silica | 350-500 | 5-Ethyl-2-methylpyridine[3] |
Advanced Synthetic Strategies: Expanding the Chemical Space
Building upon the foundational discoveries, subsequent research led to the development of more sophisticated methods for pyridine synthesis, offering greater control over substitution patterns and functional group tolerance.
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a powerful method for preparing 2,4,6-trisubstituted pyridines.[4] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[12]
A key feature of the Kröhnke synthesis is its convergent nature, allowing for the facile assembly of complex pyridine structures.[4] The reaction proceeds through a Michael addition of a pyridinium ylide to the α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.[12]
-
Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a pyridinium ylide.[4]
-
Michael Addition: The ylide acts as a nucleophile and adds to the α,β-unsaturated carbonyl compound.[4]
-
Cyclization and Aromatization: The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia, followed by dehydration to yield the substituted pyridine.[4]
-
In a round-bottom flask, combine the α-pyridinium methyl ketone salt (1 equivalent), the α,β-unsaturated carbonyl compound (1 equivalent), and ammonium acetate (5-10 equivalents).
-
Add a suitable solvent, such as glacial acetic acid or ethanol.[4]
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated product by filtration and wash with water.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure substituted pyridine.[4]
The Guareschi-Thorpe Synthesis
The Guareschi-Thorpe synthesis is a classic method for preparing 2-pyridones, which can exist in tautomeric equilibrium with 2-hydroxypyridines.[5][13] The reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[14]
Recent advancements in the Guareschi-Thorpe synthesis have focused on developing more environmentally friendly protocols, such as using aqueous media and ammonium carbonate as both a nitrogen source and a catalyst.[13][14]
The reaction proceeds through a Knoevenagel condensation, followed by a Thorpe-Ziegler cyclization to form the pyridone ring.
Applications in Drug Discovery and Development
The versatility of the substituted methylpyridine scaffold has made it a privileged structure in medicinal chemistry.[15][16] The pyridine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-stacking, and metal coordination. The methyl substituents provide a means to fine-tune the steric and electronic properties of the molecule, thereby optimizing its potency, selectivity, and pharmacokinetic profile.
Substituted methylpyridines are found in a wide range of therapeutic agents, including:
-
Anti-inflammatory drugs: Pyridine-based compounds are core structures in many nonsteroidal anti-inflammatory drugs (NSAIDs).[17]
-
Antimicrobial agents: Pyridine derivatives exhibit broad-spectrum antibacterial and antifungal activity.[15][18]
-
Central nervous system (CNS) drugs: Several antidepressants, antipsychotics, and cognitive enhancers incorporate the pyridine scaffold.[17]
-
Anticancer agents: The pyridine ring is a key structural motif in many kinase inhibitors and other anticancer drugs.[6]
For instance, 3-fluoro-2-methylpyridine is a crucial intermediate in the synthesis of various pharmaceuticals, including anticancer agents and treatments for infectious diseases.[19] The presence of the fluorine atom can enhance metabolic stability and binding affinity.
Conclusion and Future Perspectives
The journey of substituted methylpyridines, from their initial discovery in coal tar to their central role in modern drug discovery, is a testament to the power of organic synthesis. The foundational methodologies of Hantzsch, Chichibabin, Kröhnke, and others have provided a robust toolkit for the construction of this vital heterocyclic scaffold.
As we look to the future, the development of more efficient, selective, and sustainable methods for the synthesis of substituted methylpyridines will continue to be a major focus of research. The exploration of novel catalytic systems, flow chemistry, and biocatalysis holds immense promise for further expanding the chemical space accessible to medicinal chemists. The enduring importance of the substituted methylpyridine core in drug discovery ensures that this venerable heterocycle will remain at the forefront of chemical innovation for years to come.
References
- Hantzsch pyridine synthesis. (n.d.). In Google Arts & Culture. Retrieved January 10, 2026.
- Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026.
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. (n.d.). Benchchem. Retrieved January 10, 2026.
- Hantzsch Dihydropyridine Synthesis. (n.d.). Alfa Chemistry. Retrieved January 10, 2026.
- Kröhnke pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026.
- Hantzsch Pyridine Synthesis. (n.d.). Scribd. Retrieved January 10, 2026.
- Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D. Retrieved January 10, 2026.
- Chichibabin pyridine synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026.
- Mechanism of the Kröhnke pyridine synthesis. (n.d.).
- Chichibabin pyridine synthesis. (2022, April 27). Chemistry Notes. Retrieved January 10, 2026.
- Kröhnke synthesis of pyridine. (n.d.). Química Organica.org. Retrieved January 10, 2026.
- Studley, J. (2018, November 26). The Chichibabin amination reaction.
- Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. (n.d.). DR-NTU. Retrieved January 10, 2026.
- The Role of 3-Fluoro-2-methylpyridine in Pharmaceutical Intermediate Manufacturing. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved January 10, 2026.
- Method for synthesizing bio-based pyridine and picolines. (2011).
- Chichibabin reaction. (n.d.). In Wikipedia. Retrieved January 10, 2026.
- Pyridine/picoline production process. (1998).
- Kröhnke Pyridine Synthesis. (n.d.). Named Reactions. Retrieved January 10, 2026.
- Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved January 10, 2026.
- Preparation of 3,5-lutidine. (n.d.).
- PREPARATION OF 3,5-LUTIDINE. (2001). European Patent Office. Retrieved January 10, 2026.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (n.d.). RSC Publishing. Retrieved January 10, 2026.
- A kind of synthesis of picoline of 2 amino 4 and its purification process. (n.d.).
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023, August 21). PMC - NIH. Retrieved January 10, 2026.
- Preparation of Pyridines, Part 1: By Cyclocondensation. (2022, December 25). YouTube. Retrieved January 10, 2026.
- Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. (n.d.).
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (n.d.). Semantic Scholar. Retrieved January 10, 2026.
- 2-Methylpyridine: A Versatile Chemical Intermediate for Pharmaceuticals, Agrochemicals, and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026.
- Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. (n.d.). The Royal Society of Chemistry. Retrieved January 10, 2026.
- Process for the preparation of pyridine and 2,6-lutidine. (n.d.).
- Introduction to Pyridine: Applications and Industry Importance. (2025, August 30). LinkedIn. Retrieved January 10, 2026.
- PICOLINES. (n.d.). Parchem. Retrieved January 10, 2026.
- 2-Methylpyridinium Based Surfactants: Synthesis, Characterization and Potential Application as Drug Carrier Systems. (n.d.). Pakistan Academy of Sciences. Retrieved January 10, 2026.
- The Significance of Pyridine Derivatives in Modern Chemical Research. (2025, October 13). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 10, 2026.
- Side‐Chain Retention During Lithiation of 4‐Picoline and 3,4‐Lutidine: Easy Access to Molecular Diversity in Pyridine Series. (2025, August 6).
- 2-Methylpyridine. (n.d.). In Wikipedia. Retrieved January 10, 2026.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs. Retrieved January 10, 2026.
- A review on the medicinal importance of pyridine derivatives. (2016, October 17).
- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). Wiley Online Library. Retrieved January 10, 2026.
- Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved January 10, 2026.
- The Discovery and Evolution of Substituted Pyrazines: A Technical Guide. (n.d.). Benchchem. Retrieved January 10, 2026.
- Showing metabocard for 2-Methylpyridine (HMDB0061888). (2014, October 8).
- Recent advances in the therapeutic applications of pyrazolines. (n.d.). PMC - PubMed Central. Retrieved January 10, 2026.
- Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). PMC - NIH. Retrieved January 10, 2026.
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 10, 2026.
Sources
- 1. 2.imimg.com [2.imimg.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 7. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chemtube3d.com [chemtube3d.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Introduction to Pyridine: Applications and Industry Importance Wholesaler [slchemtech.com]
- 18. sarchemlabs.com [sarchemlabs.com]
- 19. nbinno.com [nbinno.com]
Methodological & Application
Application Note: Selective Suzuki-Miyaura Coupling of 4-Bromo-5-chloro-2-methylpyridine for the Synthesis of Novel Pyridine Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the selective Suzuki-Miyaura cross-coupling reaction using 4-Bromo-5-chloro-2-methylpyridine as a key building block. The inherent differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds on the pyridine ring allows for a highly regioselective coupling at the C4 position. This guide delves into the mechanistic rationale for this selectivity, offers a robust and validated experimental protocol, and presents data to support the successful synthesis of 5-chloro-2-methyl-4-arylpyridines, which are valuable scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl compounds.[1][2] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their derivatives make it a favored method in both academic and industrial research.[3][4] Dihalogenated heterocycles, such as this compound, are particularly attractive substrates as they offer the potential for sequential, site-selective functionalization to build molecular complexity.[5]
The key to successfully utilizing such dihalogenated substrates lies in exploiting the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[6] The energy barrier for this step is significantly influenced by the carbon-halogen bond dissociation energy, which follows the general trend: C-I > C-Br > C-Cl.[7][8] Consequently, the C-Br bond is substantially more reactive than the C-Cl bond, enabling selective coupling at the brominated position while leaving the chloro substituent intact for potential subsequent transformations.[5][9] This application note outlines a protocol specifically designed to leverage this reactivity difference for the selective arylation of this compound.
Reaction Mechanism and Selectivity
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For this compound, the initial oxidative addition of the palladium(0) catalyst will preferentially occur at the more reactive C4-Br bond over the stronger C5-Cl bond. This high degree of selectivity is the foundation of the protocol described herein.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions, particularly the choice of catalyst, base, and solvent, may be necessary for specific boronic acids.
Materials and Reagents
| Reagent | Molar Ratio | Notes |
| This compound | 1.0 | |
| Arylboronic Acid | 1.2 | Can be substituted with a boronate ester. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.03 - 0.05 | Other catalysts like Pd(dppf)Cl₂ can also be effective. |
| Base (e.g., K₂CO₃) | 2.0 | Anhydrous. K₃PO₄ or Cs₂CO₃ can be used for less reactive substrates. |
| Solvent (e.g., 1,4-Dioxane/Water) | - | 4:1 ratio. Degassed prior to use. Toluene/water is a suitable alternative. |
Procedure
Figure 2: Experimental workflow for the selective Suzuki coupling of this compound.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling the flask three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equiv.).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction for the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-chloro-2-methyl-4-arylpyridine.
Troubleshooting and Considerations
-
Low Yield: If the reaction proceeds slowly or gives a low yield, consider using a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos) in combination with a palladium precursor like Pd₂(dba)₃.[9] A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may also be beneficial.[9]
-
Protodeboronation: The undesired cleavage of the C-B bond of the boronic acid can sometimes be a competing side reaction.[9] Using anhydrous solvents and ensuring a thoroughly inert atmosphere can help to minimize this.
-
Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[9] The use of bulky ligands can help to mitigate this effect.
-
Purification: The polarity of the product will vary depending on the nature of the coupled aryl group. The choice of eluent for column chromatography should be adjusted accordingly. In some cases, residual palladium can be removed by filtering the crude product through a plug of celite or a specialized scavenger resin.[2]
Conclusion
This application note provides a comprehensive guide for the selective Suzuki-Miyaura cross-coupling of this compound. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, this protocol enables the efficient synthesis of 5-chloro-2-methyl-4-arylpyridines. The resulting products are valuable intermediates for further chemical elaboration, making this a key transformation for researchers in drug discovery and materials science.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing), 2016.
- A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. Benchchem.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online, 2021.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. Benchchem.
- Suzuki coupling of different chloropyridines with phenylboronic acids a.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine. Benchchem.
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI, 2017.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. Benchchem.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2023.
- Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC - NIH, 2009.
- A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor.
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-5-chloro-2-methylpyridine
Introduction: Strategic C-N Bond Formation in Drug Discovery
The selective introduction of nitrogen-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Substituted pyridines, in particular, are privileged structures found in a vast array of pharmacologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over classical methods like nucleophilic aromatic substitution.[1][2] This reaction's broad substrate scope and functional group tolerance have made it an indispensable method for the synthesis of complex aryl and heteroaryl amines.[3]
This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-Bromo-5-chloro-2-methylpyridine, a substrate of significant interest due to its potential for sequential, site-selective functionalization. The presence of two distinct halogen atoms—a more reactive bromine at the 4-position and a less reactive chlorine at the 5-position—allows for a strategic and chemoselective amination. This guide will delve into the mechanistic underpinnings of this selectivity, provide detailed experimental protocols, and offer insights into troubleshooting and optimization.
Mechanism and Key Considerations for Chemoselectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2][4] The key steps of this cycle are oxidative addition, amine coordination and deprotonation, and reductive elimination.[4]
The Catalytic Cycle
The generally accepted mechanism begins with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species. Subsequently, the amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, thus completing the cycle.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Chemoselectivity: The C-Br vs. C-Cl Bond
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl > F.[6] This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond. The C-Br bond in this compound is weaker and therefore more susceptible to oxidative addition by the palladium catalyst than the C-Cl bond. This inherent difference in reactivity is the foundation for the chemoselective amination at the 4-position.
To achieve high selectivity, it is crucial to employ reaction conditions that favor the activation of the C-Br bond while leaving the C-Cl bond intact. This is typically achieved by using appropriate ligands and controlling the reaction temperature. While more forcing conditions and specialized, highly active catalysts can facilitate the amination of aryl chlorides, milder conditions will preferentially target the more reactive aryl bromide.
Experimental Protocols
The following protocols provide a general framework for the selective Buchwald-Hartwig amination of this compound. Optimization may be required for specific amines.
Materials and Reagents
-
This compound
-
Amine of choice (e.g., morpholine, aniline, benzylamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃))
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Workflow Diagram
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Protocol
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Stir the mixture at room temperature for approximately 10 minutes to allow for pre-catalyst formation. Subsequently, heat the reaction to the desired temperature (typically 80-110 °C) using a pre-heated oil bath.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 4-amino-5-chloro-2-methylpyridine derivative.
Data Presentation: Representative Reaction Parameters
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome. The following table provides a starting point for the optimization of the Buchwald-Hartwig amination with various amine nucleophiles.
| Entry | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | High |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 110 | 18 | Moderate-High |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 90 | 8 | High |
| 4 | tert-Butylamine | Pd(OAc)₂ (3) | RuPhos (6) | NaOtBu (2.0) | 1,4-Dioxane | 110 | 24 | Moderate |
Note: Yields are qualitative and intended for guidance. Actual yields will vary depending on the specific amine and reaction conditions.
Troubleshooting
Even with a well-defined protocol, challenges can arise. The following diagram outlines common issues and potential solutions.
Caption: A decision tree for troubleshooting common issues in the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.[6]
-
Strong bases such as sodium tert-butoxide are corrosive and react violently with water. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The Buchwald-Hartwig amination of this compound offers a reliable and chemoselective route to valuable 4-amino-5-chloro-2-methylpyridine derivatives. By leveraging the differential reactivity of the C-Br and C-Cl bonds, this protocol allows for the strategic installation of an amino group, leaving a handle for subsequent synthetic transformations. The guidelines and protocols presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.
References
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Kashani, S. K., Jessiman, J. E., & Stephan, D. W. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Mastering Regioselectivity: A Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-5-chloro-2-methylpyridine
Introduction: The Strategic Value of a Dihalogenated Pyridine Building Block
In the landscape of modern drug discovery and materials science, pyridine scaffolds are of paramount importance, featuring in a significant percentage of bioactive molecules.[1] The ability to selectively functionalize these heterocycles is a cornerstone of efficient molecular design and synthesis. 4-Bromo-5-chloro-2-methylpyridine emerges as a particularly valuable building block, offering two distinct halogenated positions for sequential, site-selective diversification through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the principles and practical protocols for leveraging this substrate in key C-C and C-N bond-forming reactions, empowering researchers to unlock its synthetic potential.
The strategic advantage of this compound lies in the differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. This inherent disparity allows for the targeted functionalization of one position while leaving the other intact for subsequent transformations, a crucial tactic for building molecular complexity in a controlled manner.
PART 1: Understanding the Foundations of Selectivity
The success of any cross-coupling strategy with a polyhalogenated substrate hinges on understanding the factors that govern regioselectivity. In palladium-catalyzed reactions, the primary determinant of reactivity for aryl halides is the strength of the carbon-halogen bond.
The Reactivity Hierarchy: C-Br vs. C-Cl
The general order of reactivity for halogens in palladium-catalyzed oxidative addition, the initial and often rate-determining step of the catalytic cycle, is I > Br > Cl.[2] This trend is directly correlated with the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-Br bond is weaker and therefore more readily cleaved by the palladium(0) catalyst than the stronger C-Cl bond.[3]
This fundamental principle dictates that palladium-catalyzed cross-coupling reactions on this compound will preferentially occur at the C4-Br position. By carefully selecting the catalyst, ligands, and reaction conditions, high chemoselectivity can be achieved, yielding the 4-substituted-5-chloro-2-methylpyridine as the major product. The remaining chloro-substituent can then be targeted in a subsequent, typically more forcing, cross-coupling reaction if desired.
The Catalytic Cycle: A Universal Mechanism
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, illustrated below.[4][5] Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is typically the rate-limiting and selectivity-determining step.
-
Transmetalation: The organic group (R) from an organometallic reagent (R-M) is transferred to the palladium center, displacing the halide (X).
-
Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.
PART 2: Application Protocols for C-C Bond Formation
Carbon-carbon bond-forming reactions are fundamental in organic synthesis. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely used methods for this purpose.
Protocol 1: Suzuki-Miyaura Coupling for Arylation
The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide.[6] It is renowned for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.
Objective: To selectively couple an arylboronic acid at the C4-position of this compound.
Scientist's Notes:
-
Catalyst System: A combination of a palladium precursor like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand is standard. For heteroaromatic substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can improve reaction efficiency by promoting the reductive elimination step. We will start with the classic and reliable Pd(PPh₃)₄.
-
Base: A base is required to activate the boronic acid for transmetalation.[7] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. K₃PO₄ is often effective for challenging substrates.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.
Detailed Protocol:
| Reagent | MW | Equivalents | Amount | Notes |
| This compound | 206.45 | 1.0 | 206 mg (1.0 mmol) | Limiting Reagent |
| Arylboronic Acid | Varies | 1.2 | 1.2 mmol | |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg (0.05 mmol) | Catalyst |
| K₃PO₄ | 212.27 | 2.0 | 425 mg (2.0 mmol) | Base |
| 1,4-Dioxane | 88.11 | - | 8 mL | Solvent |
| Water | 18.02 | - | 2 mL | Solvent |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (206 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (425 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask under a positive flow of inert gas.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 4-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[8][9] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.
Objective: To selectively couple a terminal alkyne at the C4-position of this compound.
Scientist's Notes:
-
Catalyst System: The standard catalyst system is a combination of a palladium(II) source like PdCl₂(PPh₃)₂ and a copper(I) salt, typically CuI. The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is crucial. It serves both to neutralize the HX by-product and as the solvent in many cases.
-
Solvent: Anhydrous solvents like THF or DMF are commonly used, often in conjunction with the amine base.
Detailed Protocol:
| Reagent | MW | Equivalents | Amount | Notes |
| This compound | 206.45 | 1.0 | 206 mg (1.0 mmol) | Limiting Reagent |
| Terminal Alkyne | Varies | 1.2 | 1.2 mmol | |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 21 mg (0.03 mmol) | Catalyst |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 | 9.5 mg (0.05 mmol) | Co-catalyst |
| Triethylamine (Et₃N) | 101.19 | 3.0 | 0.42 mL (3.0 mmol) | Base/Solvent |
| Anhydrous THF | 72.11 | - | 5 mL | Solvent |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (206 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature for 6-24 hours. Gentle heating (40-50 °C) may be required for less reactive substrates.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
PART 3: Application Protocol for C-N Bond Formation
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling aryl halides with amines.[10][11] This reaction has revolutionized the synthesis of anilines and related compounds, which are prevalent in pharmaceuticals.
Objective: To selectively couple a primary or secondary amine at the C4-position of this compound.
Scientist's Notes:
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential. Biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are commonly employed. A palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ is used.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most common choice, although others like LHMDS or Cs₂CO₃ can also be effective.[12]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are necessary.
Detailed Protocol:
| Reagent | MW | Equivalents | Amount | Notes |
| This compound | 206.45 | 1.0 | 206 mg (1.0 mmol) | Limiting Reagent |
| Amine (1° or 2°) | Varies | 1.2 | 1.2 mmol | |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg (0.02 mmol) | Catalyst Precursor |
| XPhos | 476.62 | 0.08 | 38.1 mg (0.08 mmol) | Ligand |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 135 mg (1.4 mmol) | Base |
| Anhydrous Toluene | 92.14 | - | 10 mL | Solvent |
Procedure:
-
In a glovebox or under a strong flow of inert gas, add NaOtBu (135 mg, 1.4 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
In a separate vial, dissolve Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (38.1 mg, 0.08 mmol) in anhydrous toluene (5 mL). Stir for 10 minutes to form the active catalyst.
-
To the Schlenk tube, add this compound (206 mg, 1.0 mmol).
-
Add the amine (1.2 mmol) and the remaining anhydrous toluene (5 mL).
-
Add the pre-formed catalyst solution to the Schlenk tube via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 4-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: A decision tree for troubleshooting common cross-coupling issues.
Conclusion
This compound is a potent synthetic intermediate whose value is fully realized through the strategic application of palladium-catalyzed cross-coupling reactions. The inherent reactivity difference between the C-Br and C-Cl bonds provides a reliable handle for regioselective functionalization at the C4 position. The protocols detailed herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as robust starting points for the synthesis of a diverse array of 4-substituted-5-chloro-2-methylpyridine derivatives. By understanding the mechanistic principles and carefully controlling reaction parameters, researchers can effectively utilize this building block to accelerate the discovery and development of novel chemical entities.
References
- Dai, C., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
- Jain, S., et al. (2012). A Review on Palladium Catalyzed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences.
- Dunsford, J. J., & Garg, N. K. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
- Pérez-Temprano, M. H., et al. (2012). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate.
- Powers, K. W., & Strotman, N. A. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Neochoritis, C. G., et al. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health.
- LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
- Strotman, N. A., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
- Schiess, R., et al. (2018). Site-Selective C-S Bond Formation at C-Br over C-OTf and C-Cl Enabled by an Air-Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. National Institutes of Health.
- Organic Chemistry Explained. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube.
- Hanson, A. R., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
- Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia.
- Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI.
- LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health.
- Fairlamb, I. J. S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
- Sharma, A., & Van der Eycken, E. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- Scite.ai. (n.d.). Ligand effects in palladium-catalyzed Suzuki and Heck coupling reactions. Scite.ai.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Langer, P., et al. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health.
- Sklave, S., et al. (2020). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
- ResearchGate. (n.d.). Reversible C–C Bond Formation Using Palladium Catalysis. ResearchGate.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpcsonline.com [ijpcsonline.com]
- 7. rose-hulman.edu [rose-hulman.edu]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
Application Notes & Protocols: The Strategic Utility of 4-Bromo-5-chloro-2-methylpyridine in Agrochemical Synthesis
Abstract
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of 4-Bromo-5-chloro-2-methylpyridine as a strategic building block in the synthesis of advanced agrochemicals. We delve into the core principles governing its reactivity, focusing on the chemoselective functionalization enabled by its di-halogenated structure. By leveraging the differential reactivity of the carbon-bromine versus the carbon-chlorine bond, this intermediate offers a powerful platform for the sequential and controlled introduction of molecular complexity. This document provides detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—and illustrates how these transformations are instrumental in constructing the scaffolds of modern crop protection agents.
Introduction: The Pyridine Scaffold and the Advantage of Di-halogenation
The pyridine ring is a privileged scaffold in modern agrochemistry, forming the core of numerous highly effective insecticides, fungicides, and herbicides.[1][2] Its unique electronic properties and ability to engage in critical interactions with biological targets make it a cornerstone of molecular design. This compound (CAS: 1211529-34-8) emerges as a particularly valuable intermediate due to the presence of two distinct halogen atoms at the C4 and C5 positions.[3]
The central thesis of this guide is the exploitation of differential halogen reactivity. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl.[4][5] This principle is the key to unlocking the synthetic potential of this compound. The weaker, more reactive C4-Br bond can be selectively functionalized under relatively mild conditions, leaving the more robust C5-Cl bond intact for subsequent, potentially different, chemical transformations.[6] This built-in sequential reactivity allows for the efficient and controlled construction of highly substituted pyridine derivatives, a crucial strategy in the discovery of next-generation agrochemicals.
Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to successful process development and scale-up.
| Property | Value | Source |
| CAS Number | 1211529-34-8 | [3] |
| Molecular Formula | C₆H₅BrClN | [3][7] |
| Molecular Weight | 206.47 g/mol | [7] |
| Appearance | Light yellow transparent liquid or solid | [7] |
| Boiling Point | 239.4 ± 35.0 °C at 760 mmHg | [7] |
| Melting Point | 25-30 °C | [7] |
| Density | 1.6 ± 0.1 g/cm³ | [7] |
Core Principle: Regioselective Functionalization
The strategic value of this compound is rooted in its capacity for regioselective reactions. The initial and often rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. The lower bond dissociation energy of the C-Br bond compared to the C-Cl bond dictates that this oxidative addition will occur preferentially at the C4 position.[5] This allows chemists to use the C4-bromo position as a versatile handle for introducing a diverse range of substituents while preserving the C5-chloro position for a subsequent synthetic step.
Key Synthetic Transformations & Protocols
The following protocols are designed as robust starting points for the synthesis of agrochemical precursors from this compound. They are based on established methodologies for analogous halo-pyridines and are intended to be optimized for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
Causality & Rationale: The Suzuki-Miyaura coupling is a paramount reaction in agrochemical synthesis for constructing biaryl or heteroaryl-aryl linkages, which are common motifs in potent fungicides and herbicides.[6][8] Its tolerance for a wide variety of functional groups makes it ideal for building complex molecular skeletons. This protocol selectively targets the C4-Br bond.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 1211529-34-8 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. innospk.com [innospk.com]
- 8. mdpi.com [mdpi.com]
Mastering Regioselectivity: A Guide to the Functionalization of 4-Bromo-5-chloro-2-methylpyridine
Introduction: The Strategic Value of Polysubstituted Pyridines
Substituted pyridine scaffolds are cornerstones in modern medicinal chemistry and materials science. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in a vast array of biologically active compounds and functional materials.[1][2] 4-Bromo-5-chloro-2-methylpyridine, in particular, represents a versatile building block, offering two distinct halogenated sites for sequential and regioselective functionalization. This allows for the controlled, stepwise introduction of molecular complexity, a crucial strategy in the development of novel therapeutics and advanced materials.[2]
This technical guide provides an in-depth exploration of the regioselective functionalization of this compound. Moving beyond simple procedural lists, we will delve into the underlying principles that govern reaction outcomes, offering field-proven insights to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable intermediate.
Understanding the Field of Play: Regiochemical Considerations
The synthetic utility of this compound hinges on the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the palladium(0) catalyst. The strength of this bond is paramount, with the general reactivity trend being C-I > C-Br > C-Cl. This established hierarchy is the primary tool for achieving regioselectivity.
For this compound, the C-Br bond at the C4 position is significantly weaker and therefore more susceptible to oxidative addition than the C-Cl bond at the C5 position. This inherent difference allows for selective functionalization at the C4 position while leaving the C5-Cl bond intact for subsequent transformations.
The 2-methyl group also exerts an influence, primarily through steric hindrance and electronic effects. While its steric bulk is modest, it can influence the approach of bulky catalysts and reagents. Electronically, the methyl group is weakly donating, which can subtly modulate the reactivity of the pyridine ring.[3]
Strategic Functionalization I: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the workhorse of modern synthetic chemistry for constructing C-C, C-N, and C-O bonds. For this compound, these reactions can be directed with high fidelity to the C4 position.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a robust and highly versatile method for creating biaryl and heteroaryl structures.[4][5] When applied to this compound, the reaction proceeds with high regioselectivity at the C-Br bond.
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable catalyst for Suzuki couplings. Its four triphenylphosphine ligands create a sterically accessible and electronically rich Pd(0) center upon ligand dissociation, which readily undergoes oxidative addition with the C-Br bond.[6]
-
Base: A base, such as Na₂CO₃ or K₃PO₄, is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7] The choice of base can influence reaction rates and yields, with K₃PO₄ often being effective for less reactive substrates.
-
Solvent: A biphasic solvent system, such as 1,4-dioxane/water, is commonly used to dissolve both the organic and inorganic reaction components, facilitating efficient reaction kinetics.[6]
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C4
| Parameter | Value |
| Reactant 1 | This compound (1.0 equiv) |
| Reactant 2 | Arylboronic acid (1.2 equiv) |
| Catalyst | Pd(PPh₃)₄ (0.05 equiv) |
| Base | Na₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Time | 12-16 hours |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol, 206.5 mg), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol, 212 mg).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 57.8 mg).
-
Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Suzuki-Miyaura Coupling Workflow.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[3][8] Similar to the Suzuki coupling, this reaction demonstrates high selectivity for the C-Br bond over the C-Cl bond in this compound.
Causality of Experimental Choices:
-
Catalyst/Ligand: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as RuPhos, are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. The use of a pre-catalyst like Pd₂(dba)₃ is common.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Lithium bis(trimethylsilyl)amide (LiHMDS) is an effective choice for a wide range of amines.
-
Solvent: Anhydrous, aprotic solvents like tetrahydrofuran (THF) or toluene are necessary to prevent quenching of the strong base and the organometallic intermediates.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination at C4
| Parameter | Value |
| Reactant 1 | This compound (1.0 equiv) |
| Reactant 2 | Primary or Secondary Amine (1.2 equiv) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | RuPhos (4 mol%) |
| Base | LiHMDS (2.5 equiv) |
| Solvent | Anhydrous THF |
| Temperature | 65 °C |
| Time | 16 hours |
Step-by-Step Methodology:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol).
-
Add this compound (1.0 mmol).
-
Add anhydrous THF.
-
Add the amine (1.2 mmol).
-
Add LiHMDS (2.5 mmol).
-
Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9][10] This reaction is highly selective for the C-Br bond, providing a straightforward route to 4-alkynyl-5-chloro-2-methylpyridines.
Causality of Experimental Choices:
-
Catalysts: A dual catalytic system is employed. The palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the main cross-coupling cycle, while the copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step.[10]
-
Base: An amine base, such as triethylamine (Et₃N), serves both as the base to deprotonate the alkyne and often as a solvent.
-
Solvent: THF is a common co-solvent to ensure the solubility of all reactants.
Experimental Protocol: Regioselective Sonogashira Coupling at C4
| Parameter | Value |
| Reactant 1 | This compound (1.0 equiv) |
| Reactant 2 | Terminal Alkyne (1.1 equiv) |
| Pd Catalyst | Pd(PPh₃)₄ (0.05 equiv) |
| Cu Co-catalyst | CuI (0.1 equiv) |
| Base/Solvent | Et₃N |
| Co-solvent | THF |
| Temperature | Room Temperature |
| Time | 16 hours |
Step-by-Step Methodology:
-
To a degassed solution of this compound (1.0 mmol) in a mixture of THF and Et₃N (2:1 ratio), add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol).
-
Degas the mixture again for 5 minutes.
-
Add the terminal alkyne (1.1 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified Sonogashira Catalytic Cycle.
Strategic Functionalization II: Ortho-Lithiation and the Halogen Dance
Beyond palladium catalysis, the reactivity of this compound can be manipulated through the use of strong organolithium bases.
Directed Ortho-Lithiation (DoM)
Directed ortho-lithiation (DoM) is a powerful technique for the regioselective deprotonation of aromatic rings, guided by a directing metalation group (DMG).[4] In principle, the substituents on the pyridine ring (Cl, Br, and the pyridine nitrogen itself) could direct lithiation to an adjacent position. However, for dihalopyridines, this approach must be carefully considered due to the potential for competing reactions. The most acidic proton is likely at the C6 position, ortho to the electron-withdrawing nitrogen atom. Using a hindered base like lithium diisopropylamide (LDA) at low temperatures can favor deprotonation over nucleophilic attack on the pyridine ring.[9]
The Halogen Dance: A Cautionary Tale and a Synthetic Opportunity
A "halogen dance" is a base-catalyzed isomerization where a halogen atom migrates to a different position on the aromatic ring.[11] This typically occurs when a lithiated intermediate is in equilibrium with the unreacted starting material. While often an undesired side reaction, the halogen dance can be exploited to access isomers that are otherwise difficult to synthesize. Controlling factors such as temperature, the order of reagent addition, and the choice of base are critical to either suppress or promote this rearrangement.[11][12] For this compound, lithiation could potentially trigger a migration of the bromine atom. To avoid this, it is crucial to perform lithiation at very low temperatures (e.g., -78 °C) and to trap the resulting organolithium species quickly with an electrophile.
Conclusion and Future Outlook
This compound is a strategically important building block whose reactivity can be precisely controlled to achieve a wide range of regioselective functionalizations. The predictable hierarchy of C-Br versus C-Cl bond reactivity in palladium-catalyzed cross-coupling reactions allows for the selective elaboration at the C4 position, providing a reliable platform for the synthesis of complex pyridine derivatives. By understanding the principles behind catalyst selection, reaction conditions, and potential side reactions like the halogen dance, researchers can confidently and efficiently utilize this versatile intermediate in their synthetic endeavors. The protocols and insights provided herein serve as a robust foundation for the application of this compound in the discovery and development of the next generation of pharmaceuticals and functional materials.
References
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
- BenchChem. (2025). Reactivity Face-Off: 2-Bromo-6-methylpyridine vs. 2-Chloro-6-methylpyridine in Cross-Coupling Reactions. BenchChem.
- Duan, X.-F., & Zhang, Z.-B. (2005). Recent progress of halogen-dance reactions in heterocycles.
- Goldmakher, V. I. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Semantic Scholar.
- BenchChem. (2025). Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. BenchChem.
- Fairlamb, I. J. S., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study.
- Hosni, H. M., et al. (2024). Catalytic Approaches to the Halogen Dance Reaction for Molecular Editing. Kobe University.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine. BenchChem.
- Wikipedia. (2023). Halogen dance rearrangement. Wikipedia.
- Brégent, T., et al. (2022).
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Turner, R. M. (2015).
- BenchChem. (2025).
- Ali, M. A., et al. (2017).
- Rauf, A., et al. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Li, G., et al. (2007).
- University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- BenchChem. (2025). Application Notes and Protocols: Regioselective Sonogashira Coupling of 4-Bromo-2-chloro-6. BenchChem.
- BenchChem. (2025). reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. BenchChem.
- Harrath, I., et al. (2022).
- Wikipedia. (2023).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Snieckus, V. (n.d.). Directed (ortho) Metallation. Snieckus Group, Queen's University.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
Sources
- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Page loading... [guidechem.com]
- 12. 5-Bromo-2-chloro-4-methylpyridine 97 778611-64-6 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of 4-Bromo-5-chloro-2-methylpyridine Derivatives
Abstract
This comprehensive guide provides detailed application notes and scalable synthetic protocols for the preparation of 4-Bromo-5-chloro-2-methylpyridine and its subsequent derivatization. This compound is a pivotal heterocyclic building block in the synthesis of a diverse array of pharmaceutical and agrochemical compounds.[1][2] Its distinct substitution pattern, featuring bromine, chlorine, and a methyl group on the pyridine ring, offers versatile handles for downstream functionalization, rendering it an invaluable intermediate in the development of biologically active molecules.[1] This document is tailored for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles and field-proven insights.
Introduction: The Strategic Importance of this compound
The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and its halogenated derivatives are particularly sought after for their ability to participate in a wide range of cross-coupling reactions. The title compound, this compound, presents two distinct halogen atoms at positions 4 and 5, allowing for selective and sequential functionalization. This regiochemical control is paramount in constructing complex molecular architectures with desired pharmacological profiles. The bromine at the 4-position is generally more reactive in palladium-catalyzed cross-coupling reactions compared to the chlorine at the 5-position, a feature that can be exploited for selective derivatization.
The applications of derivatives from this scaffold are extensive, serving as key intermediates in the synthesis of compounds with potential therapeutic effects, including anti-cancer, anti-inflammatory, antibacterial, and antifungal agents.[2][3] Furthermore, they are utilized in the development of agrochemicals such as herbicides and pesticides.[2][3]
Synthesis of the Core Scaffold: this compound
A common and industrially scalable approach to synthesize the parent compound, which is not detailed in the provided search results but is a logical precursor, would likely start from a more readily available substituted pyridine. A plausible synthetic route could involve the direct halogenation of 2-methyl-5-chloropyridine. However, controlling regioselectivity can be challenging. A more controlled synthesis might involve multiple steps starting from a different precursor. For the purpose of this guide, we will consider this compound as the commercially available starting material for subsequent derivatizations.
Derivatization Strategies: Unleashing the Synthetic Potential
The true value of this compound lies in its capacity to be elaborated into a vast library of derivatives. The bromine and chlorine atoms serve as versatile handles for introducing molecular diversity through various cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[4][5] It involves the palladium-catalyzed coupling of an organoboron compound with a halide.[4][5] In the context of this compound, the more reactive C-Br bond at the 4-position can be selectively targeted.
Reaction Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 1: Synthesis of 4-(4-methoxyphenyl)-5-chloro-2-methylpyridine
This protocol describes a representative Suzuki-Miyaura coupling reaction.
| Parameter | Value | Reference |
| Reactants | This compound, (4-methoxyphenyl)boronic acid | N/A |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | [6] |
| Base | Potassium Carbonate (K₂CO₃) | [4] |
| Solvent | 1,4-Dioxane and Water (4:1) | [6] |
| Temperature | 90 °C | [6] |
| Reaction Time | 16 hours | [6] |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), (4-methoxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add the degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).
-
Stir the reaction mixture at 90 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[7][8] This reaction is instrumental in introducing a wide variety of primary and secondary amines at the 4-position of the pyridine ring.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of Buchwald-Hartwig amination.
Protocol 2: Synthesis of N-benzyl-5-chloro-2-methylpyridin-4-amine
This protocol provides a representative example of a Buchwald-Hartwig amination.
| Parameter | Value | Reference |
| Reactants | This compound, Benzylamine | N/A |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | |
| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | N/A |
| Base | Sodium tert-butoxide (NaOtBu) | [8] |
| Solvent | Toluene | [8] |
| Temperature | 100 °C | [8] |
| Reaction Time | 12 hours | N/A |
Step-by-Step Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (1.4 eq).
-
Add this compound (1.0 eq) and toluene.
-
Add benzylamine (1.2 eq) to the mixture.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Cyanation (C-CN Bond Formation)
The introduction of a cyano group is a valuable transformation in organic synthesis, as nitriles can be readily converted into other functional groups such as carboxylic acids, amides, and amines. Palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles.
Protocol 3: Synthesis of 5-chloro-2-methylpyridine-4-carbonitrile
This protocol outlines a general procedure for the cyanation reaction.
| Parameter | Value | Reference |
| Reactants | This compound, Zinc Cyanide [Zn(CN)₂] | [9] |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | N/A |
| Solvent | Dimethylformamide (DMF) | [4] |
| Temperature | 120 °C | N/A |
| Reaction Time | 8 hours | N/A |
Step-by-Step Procedure:
-
To a microwave vial, add this compound (1.0 eq), zinc cyanide (0.6 eq), and Pd(PPh₃)₄ (0.1 eq).
-
Add anhydrous DMF.
-
Seal the vial and heat the reaction mixture to 120 °C in a microwave reactor for 8 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into an aqueous solution of sodium bicarbonate and stir for 30 minutes.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Safety and Handling
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Halogenated pyridines and palladium catalysts can be toxic and should be handled with care.
-
Cyanide compounds are highly toxic and should be handled with extreme caution. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide range of derivatives with potential applications in the pharmaceutical and agrochemical industries. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation provide robust and scalable methods for the derivatization of this important scaffold. The ability to selectively functionalize the 4-position allows for the systematic exploration of chemical space and the development of novel molecules with tailored biological activities.
References
- Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-2-chloro-4-methylpyridine Derivatives.
- Wikipedia. Buchwald–Hartwig amination.
- Chem-Impex. 4-Amino-5-bromo-2-chloropyridine.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- CymitQuimica. 4-Bromo-2-chloro-5-methylpyridine.
- ChemicalBook. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE synthesis.
- Chem-Impex. 5-Bromo-2-chloro-4-methylpyridine.
- YouTube. The Buchwald-Hartwig Amination Reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Sigma-Aldrich. This compound | 1211529-34-8.
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- JOCPR. Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs.
- Taylor & Francis. Cyanation – Knowledge and References.
- PubChemLite. 4-bromo-2-chloro-5-methyl-pyridine (C6H5BrClN).
- Benchchem. Application Notes: Derivatization of 4-Bromo-5-(trifluoromethyl)pyridin-2-amine for Medicinal Chemistry.
- Google Patents. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.
- The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Application Notes and Protocols for Regioselective C-N Bond Formation with 4-Bromo-5-chloro-2-methylpyridine
Introduction: Navigating the Regioselective Amination of a Dihalogenated Pyridine
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of transformations, the formation of carbon-nitrogen (C-N) bonds stands out as a critical step in the synthesis of a vast array of biologically active molecules and functional materials. This guide provides a detailed experimental framework for the regioselective amination of 4-Bromo-5-chloro-2-methylpyridine, a dihalogenated pyridine building block with significant potential in drug discovery.
The presence of two distinct halogen atoms—bromine and chlorine—on the pyridine ring presents both a challenge and an opportunity for selective functionalization. The inherent differences in the reactivity of the C-Br and C-Cl bonds, particularly in palladium-catalyzed cross-coupling reactions, allow for precise control over which position is aminated. This document will delve into the mechanistic underpinnings of this selectivity and provide robust, step-by-step protocols for achieving the desired aminated products.
The Mechanistic Basis for Regioselectivity: A Tale of Two Halogens
The preferential amination of the C-Br bond over the C-Cl bond in a Buchwald-Hartwig cross-coupling reaction is rooted in the fundamental steps of the catalytic cycle, specifically the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] The generally accepted trend for the ease of oxidative addition is C-I > C-Br > C-Cl.[3][4] This trend is a consequence of the decreasing bond strength of the carbon-halogen bond as one moves down the halogen group.
Therefore, under carefully controlled conditions, the palladium(0) catalyst will selectively insert into the weaker C-Br bond at the 4-position of this compound, leaving the C-Cl bond at the 5-position intact. This allows for the selective formation of 4-amino-5-chloro-2-methylpyridine derivatives.
Experimental Protocols
This section provides detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of this compound with both primary and secondary amines. The following protocols are adapted from established procedures for the amination of similar dihalopyridines and are expected to provide good to excellent yields with the target substrate.[4][5][6]
General Considerations:
-
Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of the palladium catalyst and phosphine ligands. Standard Schlenk line or glovebox techniques are recommended.
-
Anhydrous Solvents: The use of anhydrous solvents is crucial for the success of the reaction, as water can deactivate the catalyst and interfere with the base.
-
Reagent Purity: The purity of the starting materials, catalyst, ligand, and base can significantly impact the reaction outcome. Use high-purity reagents.
Protocol 1: Amination with a Primary Amine (e.g., Aniline)
This protocol describes the reaction of this compound with aniline to yield 4-(phenylamino)-5-chloro-2-methylpyridine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1211529-34-8 | 206.47 | 1.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| Xantphos | 161265-03-8 | 578.68 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 5 mL | - |
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (206.5 mg, 1.0 mmol), sodium tert-butoxide (134.5 mg, 1.4 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and Xantphos (23.1 mg, 0.04 mmol).
-
Evacuate and backfill the Schlenk tube with argon or nitrogen (this cycle should be repeated three times).
-
Add anhydrous toluene (5 mL) via syringe, followed by aniline (110 µL, 1.2 mmol).
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)
This protocol details the reaction of this compound with morpholine to synthesize 4-(5-chloro-2-methylpyridin-4-yl)morpholine.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 1211529-34-8 | 206.47 | 1.0 | 1.0 |
| Morpholine | 110-91-8 | 87.12 | 1.5 | 1.5 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.015 | 0.015 |
| RuPhos | 787618-22-8 | 472.63 | 0.03 | 0.03 |
| Lithium bis(trimethylsilyl)amide (LiHMDS) | 4039-32-1 | 167.33 | 1.5 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 5 mL | - |
Procedure:
-
In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and RuPhos (14.2 mg, 0.03 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound (206.5 mg, 1.0 mmol) and LiHMDS (251 mg, 1.5 mmol).
-
Remove the Schlenk tube from the glovebox (if used) and add anhydrous THF (5 mL) and morpholine (131 µL, 1.5 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C in a preheated oil bath.
-
Stir the reaction for 8-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Data Presentation: Expected Outcomes
The following table presents estimated yields for the Buchwald-Hartwig amination of this compound with a variety of amines. These estimations are based on typical yields observed for similar dihalopyridine substrates in the literature.[6][7] Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Amine | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Estimated Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) / Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 80-90 |
| 2 | p-Methoxyaniline | Pd(OAc)₂ (2) / Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 16 | 85-95 |
| 3 | Morpholine | Pd₂(dba)₃ (1.5) / RuPhos (3) | LiHMDS (1.5) | THF | 80 | 12 | 88-98 |
| 4 | Piperidine | Pd₂(dba)₃ (1.5) / RuPhos (3) | LiHMDS (1.5) | THF | 80 | 12 | 85-95 |
| 5 | n-Butylamine | Pd(OAc)₂ (2) / BrettPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 75-85 |
| 6 | Cyclohexylamine | Pd(OAc)₂ (2) / BrettPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 70-80 |
Visualization of Key Processes
To further elucidate the experimental and mechanistic aspects of this transformation, the following diagrams are provided.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Characterization of a Representative Product
Product: 4-(Phenylamino)-5-chloro-2-methylpyridine
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.10 (s, 1H), 7.35 (t, J = 7.8 Hz, 2H), 7.15 (d, J = 7.8 Hz, 2H), 7.05 (t, J = 7.4 Hz, 1H), 6.55 (s, 1H), 2.45 (s, 3H). (Predicted spectrum based on similar structures).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 155.2, 148.0, 145.1, 140.2, 129.5, 123.8, 121.5, 115.3, 110.8, 23.7. (Predicted spectrum based on similar structures).
-
Mass Spectrometry (EI): m/z (%) = 218.07 (M⁺, 100), 182.05 (M⁺ - HCl, 45), 92.06 (C₆H₆N⁺, 30). (Predicted fragmentation pattern).
Conclusion and Future Outlook
The protocols and data presented herein provide a comprehensive guide for the regioselective C-N bond formation with this compound. The principles of regioselectivity, rooted in the differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling, offer a reliable strategy for the synthesis of 4-amino-5-chloro-2-methylpyridine derivatives. The provided step-by-step procedures, along with the expected outcomes and characterization data, serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Further exploration of alternative catalytic systems, including copper-catalyzed amination, and the expansion of the amine scope will undoubtedly broaden the utility of this versatile building block in the creation of novel and functional molecules.
References
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-chloro-6-iodopyridin-3-ol. BenchChem.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia.
- ChemicalBook. (2025). 2-chloro-5-methylpyridin-4-amine.
- National Center for Biotechnology Information. (n.d.).
- Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine 97%.
- Google Patents. (n.d.). Preparation of 2-chloro-5-methylpyridine.
- PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
- National Center for Biotechnology Information. (2016).
- National Center for Biotechnology Information. (2019). Practical and regioselective amination of arenes using alkyl amines. PubMed.
- National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed Central.
- ResearchGate. (n.d.). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine.
- ResearchGate. (2025). Morpholines. Synthesis and Biological Activity.
- Lab Pro Inc. (n.d.). 2-Amino-5-chloro-4-methylpyridine, 5G - A2945-5G.
- National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-methylpyridine 97%.
- Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
- National Center for Biotechnology Information. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed.
- Georganics. (n.d.). 5-Amino-2-chloro-4-methylpyridine - High purity.
- National Center for Biotechnology Information. (n.d.). Synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][3]benzodiazepines. PubMed.
- NIST. (n.d.). 2-Amino-5-chloropyridine. NIST WebBook.
- National Center for Biotechnology Information. (n.d.). 2-Amino-5-chloropyridine. PubChem.
- National Center for Biotechnology Information. (2002). Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone. PubMed.
- SpectraBase. (n.d.). 2-Amino-5-chloro-4-methylpyridine.
- Google Patents. (n.d.). EP0121320A1 - Preparation of 2-chloro-5-methylpyridine.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Protocol for Regioselective Nucleophilic Aromatic Substitution on 4-Bromo-5-chloro-2-methylpyridine
An In-Depth Technical Guide
Abstract
4-Bromo-5-chloro-2-methylpyridine is a highly versatile heterocyclic building block in medicinal and agrochemical research. Its utility is significantly enhanced by the differential reactivity of its two halogen substituents, which allows for precise, regioselective functionalization. This application note provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) reaction on this substrate. We delve into the underlying mechanistic principles that govern the high regioselectivity for substitution at the C4-position, offer detailed, field-proven protocols for reactions with oxygen, nitrogen, and sulfur nucleophiles, and present a troubleshooting guide to address common experimental challenges. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Introduction
The Role of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its ability to act as a hydrogen bond acceptor and its modulation of compound polarity and metabolic stability make it a cornerstone of modern drug design. The targeted synthesis of polysubstituted pyridines is therefore a critical endeavor. Intermediates like this compound offer a pre-functionalized core, enabling the strategic introduction of diverse pharmacophoric elements.
Overview of Nucleophilic Aromatic Substitution (SNAr)
While aromatic rings are typically electron-rich and undergo electrophilic substitution, the presence of an electronegative heteroatom, like the nitrogen in a pyridine ring, renders the system electron-deficient.[1] This electronic feature, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen, activates the ring towards attack by nucleophiles. Nucleophilic Aromatic Substitution (SNAr) is a powerful, often metal-free method for forming carbon-heteroatom and carbon-carbon bonds on such activated systems.[2][3] The reaction typically proceeds through a two-step addition-elimination mechanism and is highly dependent on the electronic properties of the ring and the nature of the leaving group.[3][4]
Mechanistic Principles and Regioselectivity
The SNAr Addition-Elimination Mechanism
The SNAr reaction of halopyridines involves two key steps.[4][5] First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.[2][4] In the second, faster step, the leaving group (in this case, a halide ion) is expelled, restoring the ring's aromaticity and yielding the substituted product.[4]
Caption: General experimental workflow for SNAr reactions.
Protocols for Nucleophilic Aromatic Substitution
General Safety Precautions
Work should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Halogenated pyridines can be irritants; avoid inhalation and skin contact. Strong bases like sodium hydride and sodium tert-butoxide are corrosive and moisture-sensitive. Polar aprotic solvents like DMF and DMSO have specific handling requirements. Consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: Substitution with Oxygen Nucleophiles (O-SNAr)
This protocol describes the synthesis of 4-alkoxy-5-chloro-2-methylpyridines, which are common intermediates in pharmaceutical synthesis.
-
Materials:
-
This compound
-
Sodium methoxide (NaOCH₃) or other sodium alkoxide
-
Anhydrous Dimethylformamide (DMF) or Methanol (MeOH)
-
Round-bottom flask with stir bar
-
Condenser and inert gas (N₂ or Ar) setup
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF (or MeOH) to create a ~0.5 M solution.
-
Add sodium methoxide (1.2 - 1.5 eq) portion-wise at room temperature. An exotherm may be observed.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Cool the mixture to room temperature and cautiously quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-methoxy-5-chloro-2-methylpyridine.
-
Protocol 2: Substitution with Nitrogen Nucleophiles (N-SNAr)
This protocol details a typical amination reaction. These reactions often require higher temperatures than substitutions with O- or S-nucleophiles. [6][7]
-
Materials:
-
This compound
-
Amine (e.g., Morpholine, 2.0-3.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq) or another non-nucleophilic base
-
Anhydrous Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)
-
Sealed tube or microwave vial
-
Deionized water
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Step-by-Step Procedure:
-
To a sealed tube, add this compound (1.0 eq), potassium carbonate (2.0 eq), and a stir bar.
-
Add anhydrous DMSO to create a ~0.5 M solution.
-
Add the desired amine (e.g., morpholine, 2.0 eq). Using the amine as both nucleophile and base is possible, but adding an inorganic base is often cleaner.
-
Seal the tube tightly and heat the reaction mixture to 120-150 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Cool the mixture to room temperature and dilute with deionized water.
-
Transfer to a separatory funnel and extract with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Substitution with Sulfur Nucleophiles (S-SNAr)
Thiols are highly potent nucleophiles for SNAr reactions and can often react under milder conditions. [7]
-
Materials:
-
This compound
-
Thiol (e.g., Thiophenol, 1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Round-bottom flask with stir bar and inert gas setup
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Step-by-Step Procedure:
-
To an oven-dried flask under an inert atmosphere, suspend NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the thiol (1.1 eq) in THF. Stir for 20-30 minutes at 0 °C to allow for the formation of the sodium thiolate.
-
Add a solution of this compound (1.0 eq) in THF to the thiolate suspension.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours, monitor by TLC/LC-MS).
-
Cool to 0 °C and cautiously quench the reaction by the slow addition of water.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude material via flash column chromatography.
-
Summary of Reaction Conditions
The following table summarizes typical conditions for the regioselective SNAr on this compound. Note that yields are highly dependent on the specific nucleophile used.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |
| Oxygen | Sodium Methoxide | (None needed) | DMF, MeOH | 60 - 80 | 2 - 6 |
| Nitrogen | Morpholine | K₂CO₃, Cs₂CO₃ | DMSO, NMP | 120 - 150 | 12 - 24 |
| Nitrogen | Aniline | NaOtBu | Toluene, Dioxane | 100 - 120 | 8 - 16 |
| Sulfur | Thiophenol | NaH, K₂CO₃ | THF, DMF | 0 - 25 | 1 - 4 |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Conversion | Insufficient temperature. | Increase reaction temperature in 10-20 °C increments. |
| Nucleophile is not strong enough. | Consider using a stronger base to deprotonate the nucleophile fully. For amines, consider switching to a palladium-catalyzed Buchwald-Hartwig protocol. [8] | |
| Reagents or solvent not anhydrous. | Ensure all glassware is oven-dried and solvents are anhydrous, especially when using water-sensitive bases like NaH. | |
| Multiple Products/ Side Reactions | Reaction at the 2-methyl group. | This can occur with very strong, sterically unhindered bases. Use a milder base (e.g., K₂CO₃ instead of NaH) if possible. |
| Di-substitution with primary amines. | Use a larger excess of the primary amine or protect one N-H bond if feasible. | |
| Difficult Purification | Product and starting material have similar Rf. | Try a different solvent system for column chromatography (e.g., switch from EtOAc/Hexanes to DCM/MeOH). |
| Residual polar aprotic solvent (DMF/DMSO). | Ensure thorough aqueous washes during workup. For residual DMF, co-evaporation with heptane can be effective. For DMSO, multiple water washes are critical. |
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and highly regioselective transformation critical for the synthesis of complex pyridine derivatives. The reaction's outcome is reliably dictated by the electronic activation provided by the ring nitrogen, directing substitution to the C4-position. By understanding the underlying mechanism and carefully selecting the appropriate nucleophile, base, and solvent system, researchers can efficiently generate a diverse array of valuable compounds for applications in drug discovery and materials science.
References
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. PMC. [Link]
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Large-Scale Synthesis of 4-Bromo-5-chloro-2-methylpyridine
Abstract: This document provides a comprehensive guide for the large-scale synthesis of 4-Bromo-5-chloro-2-methylpyridine, a key heterocyclic intermediate in the development of novel pharmaceutical and agrochemical agents. The proposed synthetic strategy is designed for scalability, prioritizing safety, yield, and purity. We will delve into a robust two-step process commencing with the regioselective nitration of 2-methyl-5-chloropyridine, followed by reduction to form a crucial amine intermediate. The synthesis culminates in a well-established Sandmeyer reaction to introduce the bromo-substituent at the C4 position. This guide offers detailed protocols, discusses critical process parameters, and outlines key considerations for transitioning from laboratory to pilot-plant scale.
Strategic Overview: Synthesis Design for Scalability
This compound is a di-halogenated pyridine derivative whose utility in medicinal chemistry and materials science is growing.[1][2] The arrangement of its substituents—a methyl group at C2, a chloro group at C5, and a bromo group at C4—offers multiple points for further chemical modification, making it a valuable building block.
Direct, one-pot synthesis of this molecule is challenging due to the difficulty in controlling the regioselectivity of halogenation on the pyridine ring. Therefore, a multi-step, strategically planned synthesis is required for large-scale production to ensure a high-purity final product. The most logical and industrially viable approach involves the introduction of the substituents in a controlled sequence, leveraging well-understood and scalable reaction classes.
Our proposed pathway begins with a commercially available starting material, 2-methyl-5-chloropyridine, and proceeds through a stable amine intermediate. This intermediate is then converted to the target molecule via the Sandmeyer reaction, a cornerstone of aromatic chemistry known for its reliability and high yields in industrial settings.[3][4]
Logical Workflow for Synthesis
The diagram below outlines the strategic workflow from the starting material to the final product, highlighting the key transformations.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthetic Protocols
The following protocols are designed for laboratory scale (e.g., 0.5-1.0 mol) and provide the foundation for process optimization and scale-up.
Part A: Synthesis of 4-Amino-5-chloro-2-methylpyridine (Intermediate)
This two-step process first introduces a nitro group at the C4 position, which then serves as a precursor to the essential amine functionality.
Step 1: Nitration of 2-Methyl-5-chloropyridine
-
Causality: The nitration of pyridine derivatives requires strong acidic conditions to activate the ring towards electrophilic substitution. A mixture of concentrated sulfuric and nitric acid is the standard reagent for this transformation. The chloro and methyl groups direct the incoming nitro group primarily to the C4 position.
-
Protocol:
-
To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid (98%, 4.0 equiv.).
-
Cool the reactor to 0-5 °C using a circulating chiller.
-
Slowly add 2-methyl-5-chloropyridine (1.0 equiv.) to the sulfuric acid while maintaining the internal temperature below 10 °C.
-
Once the addition is complete, prepare a mixture of concentrated sulfuric acid (1.0 equiv.) and fuming nitric acid (1.2 equiv.) in the addition funnel, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to stir at 10-15 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed, slowly and carefully pour the reaction mixture onto crushed ice (approx. 10 parts by weight). This step is highly exothermic and must be done with caution in a well-ventilated fume hood.
-
Neutralize the cold aqueous solution by the slow addition of a 50% sodium hydroxide solution, keeping the temperature below 25 °C. The product will precipitate as a solid.
-
Filter the solid product, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-methyl-5-chloro-4-nitropyridine.
-
Step 2: Reduction of the Nitro Group
-
Causality: The reduction of the nitro group to an amine is a standard transformation. Metal-acid systems like iron in acidic medium are cost-effective and highly efficient for large-scale operations, avoiding the need for high-pressure hydrogenation equipment.
-
Protocol:
-
Charge the crude 2-methyl-5-chloro-4-nitropyridine (1.0 equiv.), ethanol (5-10 vol), and water (2-3 vol) to the reactor.
-
Add iron powder (3.0-4.0 equiv.) and a catalytic amount of concentrated hydrochloric acid (0.1 equiv.).
-
Heat the mixture to reflux (approx. 75-80 °C) and stir vigorously. The reaction is exothermic and may require initial cooling to control the reflux rate.
-
Maintain at reflux for 2-4 hours, monitoring by TLC/HPLC until the nitro intermediate is consumed.
-
Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Add water and a suitable organic solvent (e.g., ethyl acetate) to the residue. Adjust the pH to >9 with aqueous sodium hydroxide.
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the key intermediate, 4-amino-5-chloro-2-methylpyridine.
-
Part B: Sandmeyer Reaction for this compound
This final step leverages the Sandmeyer reaction, a reliable method for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[5][6]
-
Causality: The amine is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[7] This diazonium salt is a superb leaving group (N₂ gas). In the presence of a copper(I) catalyst, a single-electron transfer initiates a radical mechanism, replacing the diazonium group with a bromide ion.[3][6] Strict temperature control is crucial to prevent premature decomposition of the unstable diazonium salt.[8]
-
Protocol:
-
In a jacketed reactor, dissolve 4-amino-5-chloro-2-methylpyridine (1.0 equiv.) in 48% hydrobromic acid (4.0-5.0 equiv.) at room temperature.
-
Cool the mixture to between -5 °C and 0 °C.
-
In a separate vessel, prepare a solution of sodium nitrite (1.1 equiv.) in water (2-3 vol) and cool it to 0 °C.
-
Add the sodium nitrite solution dropwise to the reactor, maintaining the internal temperature below 0 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C to ensure complete diazotization.
-
In a second reactor, prepare a solution of copper(I) bromide (CuBr, 1.2 equiv.) in 48% hydrobromic acid (2.0 equiv.) and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (release of N₂ gas) will be observed. Maintain the temperature below 10 °C during this addition.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Heat the mixture to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
Cool to room temperature and basify the mixture by slowly adding 50% sodium hydroxide solution until the pH is >10, keeping the temperature below 25 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
-
Sources
- 1. innospk.com [innospk.com]
- 2. americanelements.com [americanelements.com]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. 4-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 4-Bromo-5-chloro-2-methylpyridine as a Strategic Reagent in Medicinal Chemistry
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of FDA-approved drugs.[1][2] Its ability to act as a hydrogen bond acceptor and its capacity for diverse functionalization make it an invaluable core for designing molecules that interact with biological targets.[2] Within this class of reagents, 4-Bromo-5-chloro-2-methylpyridine stands out as a particularly versatile and powerful building block for the synthesis of complex pharmaceutical intermediates.[3]
This guide provides an in-depth technical overview of this compound, detailing its core reactivity, providing validated protocols for key synthetic transformations, and explaining the causal logic behind experimental design for researchers, scientists, and drug development professionals.
| Property | Value |
| CAS Number | 1211529-34-8[4] |
| Molecular Formula | C₆H₅BrClN[3] |
| Molecular Weight | 206.47 g/mol [3] |
| Appearance | Solid or liquid[4] |
| Storage Temperature | 2-8°C, Inert atmosphere[4] |
Core Principle: Chemoselective Functionalization via Differential Halogen Reactivity
The primary strategic advantage of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows the general order: C-I > C-Br > C-Cl.[5] This principle is fundamental to the utility of this reagent, as the carbon-bromine (C-Br) bond at the 4-position is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond at the 5-position.
This reactivity gap enables chemists to perform selective functionalization at the C-4 position while leaving the C-5 chloro group untouched. The preserved chloro group then serves as a synthetic handle for a subsequent, often distinct, chemical transformation under more forcing conditions or via a different reaction class, such as nucleophilic aromatic substitution (SNAr). This capacity for sequential, site-selective modification is a powerful tool for building molecular complexity and is invaluable for constructing libraries of compounds for structure-activity relationship (SAR) studies.[6]
Caption: Strategic functionalization of this compound.
Application I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl and heteroaryl-aryl scaffolds prevalent in many kinase inhibitors and other targeted therapies.[3] The selective coupling at the C-4 bromine of this compound allows for the precise introduction of diverse aryl or heteroaryl moieties.
Causality in Experimental Design
The success of a Suzuki-Miyaura coupling, particularly with an electron-deficient heteroaromatic halide like a substituted pyridine, is critically dependent on the choice of catalyst, ligand, and base.
-
Catalyst and Ligand: The nitrogen atom in the pyridine ring can coordinate with the palladium center, potentially forming less active or inactive catalytic species.[3] To mitigate this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are employed.[3] These ligands promote the crucial oxidative addition step and sterically discourage pyridine nitrogen coordination, thus maintaining a high concentration of the active catalyst.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step. The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can influence reaction rates and must be compatible with other functional groups in the molecule.[7]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference Insight |
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | ~90-98 | Highly active system for bromopyridines. |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 90 | >85 | A classic, reliable catalyst system.[7] |
| Arylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | ~88-96 | Effective for a range of aryl partners. |
Detailed Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-Aryl-5-chloro-2-methylpyridine via selective Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground
-
Anhydrous, degassed Toluene and Water (e.g., 5:1 ratio)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the degassed toluene and water mixture to the flask.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure product.
Application II: Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for synthesizing aryl-alkyne linkages.[8] This transformation is invaluable in medicinal chemistry for introducing rigid alkynyl linkers, which can probe binding pockets, or for installing a versatile functional group that can be further elaborated, for instance, via click chemistry or reduction.
Causality in Experimental Design
The Sonogashira reaction typically relies on a dual catalytic system.[8]
-
Palladium Catalyst: As in the Suzuki reaction, a Pd(0) species facilitates the oxidative addition into the C-Br bond.
-
Copper(I) Co-catalyst: A copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This species is more nucleophilic than the alkyne itself and readily undergoes transmetalation with the palladium(II) complex.[9]
-
Base and Atmosphere: An amine base (e.g., Et₃N, DIPEA) is used to deprotonate the terminal alkyne and neutralize the HBr byproduct. A strictly anaerobic (oxygen-free) atmosphere is critical to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction promoted by the copper catalyst.[10]
| Coupling Partner | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Reference Insight |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT to 50 | Classic conditions, effective for many substrates. |
| Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | RT | Mild conditions suitable for sensitive functional groups. |
| Various Alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | More forcing conditions for less reactive partners.[5] |
Detailed Protocol: Sonogashira Coupling
Objective: To synthesize 4-Alkynyl-5-chloro-2-methylpyridine.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) Iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous, degassed THF, followed by Et₃N and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it may be gently heated to 40-60 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with aqueous ammonium chloride solution and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application III: Buchwald-Hartwig Amination for C-N Bond Formation
The formation of aryl amines is a critical transformation in drug discovery, and the Buchwald-Hartwig amination has become an indispensable tool for this purpose, offering broad substrate scope and functional group tolerance where classical methods like SNAr fail.[11][12]
Causality in Experimental Design
This reaction requires a carefully selected catalyst system to overcome the challenges of C-N bond formation.
-
Ligands: The reductive elimination step to form the C-N bond is often the rate-limiting step. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BINAP) are essential. Their steric bulk promotes the formation of a three-coordinate palladium intermediate, which undergoes reductive elimination more readily.[12]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine in the catalytic cycle. For substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring a different ligand system (e.g., Xantphos).
| Amine Partner | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Reference Insight |
| Arylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | Milder base for sensitive substrates. |
| Secondary Amine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | Classic conditions for secondary amines. |
| Primary Alkylamine | Pd₂(dba)₃ (1) | XPhos (2.5) | NaOtBu | Toluene | 100 | Bulky ligand for primary amines.[5] |
Detailed Protocol: Buchwald-Hartwig Amination
Objective: To synthesize a 4-Amino-5-chloro-2-methylpyridine derivative.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed Toluene
Procedure:
-
Reaction Setup (in a glovebox): To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Reagent Addition: Add this compound and the desired amine.
-
Solvent Addition: Add the anhydrous, degassed toluene.
-
Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 16-24 hours).
-
Work-up: After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Core Synthetic Workflows and Mechanisms
To ensure reproducibility and success, it is crucial to understand both the overarching catalytic cycle that governs these transformations and the practical laboratory workflow.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Caption: A typical experimental workflow for cross-coupling reactions.
Conclusion
This compound is a high-value reagent for medicinal chemists engaged in drug discovery. Its defining feature—the differential reactivity of its C-Br and C-Cl bonds—provides a robust platform for controlled, sequential diversification of the pyridine core. By mastering the palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—researchers can efficiently access novel and complex molecular architectures, accelerating the discovery of next-generation therapeutics.
References
- Benchchem. A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_h8HtTQQHz77-5s9wBUWvzF0uXH_5oaYe_ITjWqebhvqdEI8Y6aXL4FytXuaD3HRlY8_X95tjYjYBenEFjdgaNR97LmadJdNtovPNz9DqO7dxPPgSH1mSxNzIm-wfJgjbLGs8EGw_yiKW5F-j29GbtG_qho5DR0x7ShPeqUfrWWoujliEOoZDEIVgO4dlzOOHFqHSn4ipyCjEwTjLKF7j2gRxNM4ev22L2V-gg6xI3psJLe6mquV0i-k49G5D91Na-A==]
- Benchchem. A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermediates. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSgnb4l7_gh_JXPTkHZgK3OZ2PDREJpx9p4dd3jAQhKP-Rxvlv2Nt0q87e1KsH2ci8A0vvD-L4pyEtJY1rIQSM-3B3uDZQqZqgK7PZrxKHuwD689iMrSWiOZZ1Jn7S33QsUddkYnyG6EcL2xN2XnDaV_wE8NiF72kU0lnGCzygj1rX2TBv_tVe9c35A7NIQ_snPTuSFpfiVK4qsepyJjWPGZik_TJCq6Av2a0lAUGPEYP39RuofowEbzJN44nZAWjepu6KzFo9k2iDConfLbThMPau4QqWLUQ9]
- Anonymous. Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzyeaaLIWUN0nn2BRbnr5AO18mvtJfV-JKl-WFj22v8k6cduWrNMAsxTXTe1Byse3NFh63h_dwCwsBkTVYe5QLz1SNlewRLoiYiHvnVQLpLASAfPxQrASj4ODgZ5-RVCUrQGd_BTMVlBLZdn4ROiEDRTTsG_2UVikqaI3PzA8PjeGDtxMCA_ly47-CLokpAOQNrrMRJdMcvFgdIHNK3gKNdCmANtAvqRqM3BlfVj2d2hagSb0nQoyJ-l2C7vtV1cnurSxk13Pt]
- Benchchem. A Comparative Guide to the Mechanistic Studies of 2-Bromo-4-methylpyridine Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4YTyHZpEa8cnsfeRiHxCVGTxllcnaaKJ1YtXwg0XuCQ-LBof1e19oOAhJYSZnMzZEJhvhaTu3O2l5l1g9y-_FcMv3zDpOQAzGc0KeUXHiAKzlqWtbf5-ZvZVwaX-25-hoLxyHKRSQ3Lvjxbbxrl_C0ipbiGgLLKgHK8jmxyCkb-3ipn9d98-h7MqEelllGhrwDaicIxUILiZt4ReSJPaNPnNoXOCAsBLakReIw3PNVw==]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
- Benchchem. A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJA0uAzoOaEakCWJGy5fJZi4LTiGx8cdwk-msJZoXSGcOq9MtxMmW6hwQEuWtStpXTyZHio2_R3Y5KXyUc24vJ07cqZHJBYihVltuI8Fj91PKXiCpmUckMSujrhop55B_dWd0IHgfi89vRK9GpYfbRm_xfMDfD4EWih11FVbTLatFZjUbuMhyvBu4_oQUsyfIl5Vj8XP0-6FOwjjdF49ANf_glgHxm4aQCdSRdQ0YUOgwD9E5IM-UxhAhPOpGjARZdmNA=]
- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra01571d]
- Wikipedia. Buchwald–Hartwig amination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwkpy04ma3mvCsOpWwcw5fX_JCJzFYP0BMdiq4Q6uVP2AxWkG-_f7ZOgsgeHyBKW_Sf5rMyItWlx_9nJcSjUXNfXEy6ZE4-13oyR0LKxbIsKPxVglKLuIV7A9byqN2aw-4jG0663CySjtvk3uAcKy5XR7o-LxjnE7QRw==]
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlARArAtx--KX4kD4vQ-4nWt3uHJJR6Hyh5m5kszvo10mQ_yv3iS8c1KY201l8NJNAKBXQCMrXsQ0_QWjYTqP5QNFZSsBxb2YQfi3AVLDzLEHXl1-4IiYhzXbg4tYLdDRdYgvie2ELIP-WgiAGEbBa37b9d5eqHXBI9dxMrAqJF7vhFzD3S4qIkpILWL--uxsDr9chYh1cXVipR90MzNtR4o5FTwg5ekSujNiB6TcdO9lZnEQ3lve_PrQ4VzpGC50=]
- Benchchem. catalyst selection for difficult Suzuki couplings with functionalized boronic acids. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo3VmxepQrrzopc6pDxDo4ZG4TuwKgobTN41HhQBvo7OQEtSTxdzwFG1rISQWoryNflvB_QP7p499RkQ-Z9G7EypEr89mkbGQbuXc0DfRqWaxRFXQFyXDBfispE5j2WNU22lEit81FV4Huu3-LQK5EvZ6tcLQDNLwWCRmpQT7sPpYQP7qCto-Zjzteg5-idmwgP51AYxf827GRIo-4TNmm_mGGHJkkeRvop909bRX1sA==]
- Benchchem. A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtT7LPbYLZX58uQJRFtadOOjeSqnstjJ8E3A8xD_wxrOuV7d0yaut2WmpjgIvN7rsNNX6suYOL-pLLVHvpeOFKgjgn5nqprthqtxX2LlWq3qWxHJNA4osWkxs2fSVT26ZoHmRlQXyqzu0UAEeG_Qq32NqLGWXFP8D7uGWYTxqcE67v8x23v8f0nkG2UWd-Obx7sm2uzsewkDmteGibO27qz_IdwkxgtjdtR2xQPLAKssuvT105yMM=]
- PMC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9135090/]
- Oreate AI Blog. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7gemM4WLl9n9p2IBpjYU0t8c9pvPZGxux2TJ4XT4z2GKWJvlDVpRh8Jrl65RXp8F2oFiymqlMfzq8HdYZlwSIQ1p1ab0d3QFsGr5vGrPNW8-O17svqaZC6G3PApbkhht24QhHRXksghys-SKzORN3J25XIIHPd0zmh7yczwbCop11jEczdGJ8BIw6dINnBey36ku9a05oXmX4y070qha0-kesgoIxQMwoV2TQHUBSMPr6_f4GKKGHHuDwH0Bkwx2dXwph2mqfJk0gIyOze3Pz6ncD24buFKJ9FmmuIdW0nbq7xhd_EXKPkPlPyhDdzH2douzcMEIqv7tqpflS4rjQWILtJcXkK9fXQxzL-FSHVXOMP0aOAl]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [URL: https://www.mdpi.com/1420-3049/24/19/3540]
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCw_HDxLTtkemttr9I76bfkGBL7RzZHknEXeSXDlQco51JPKMmdeq-51FWYLiigvELePdOGThGPwNlc7OmoQKLMyj5tT-it6fUSvq1Tvc9wEigxQwykytsj3gnp5BweUwhLxEQtOwTLcTlDnMdyzW8gGbTsHq83hrE3e-iRmKGqlg9R1B4pKuBbRxqY69YG8p6Kg2P_9FrGfU4OxOriyub4SeqQWzWqkTFc2zNBv70TsB_1STBIOSftWdNJCiK9cwQ0VlJzrw-6w==]
- Google Patents. CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane. [URL: https://patents.google.
- ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [URL: https://www.researchgate.net/publication/305372370_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries]
- ResearchGate. Selective Palladium-Catalyzed Aminations on Dichloropyridines | Request PDF. [URL: https://www.researchgate.
- Sigma-Aldrich. This compound | 1211529-34-8. [URL: https://www.sigmaaldrich.com/US/en/product/amb/a1114563]
- Chemistry LibreTexts. Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Palladium_Catalyzed_Cross_Coupling/24.
- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [URL: https://cdnsciencepub.com/doi/10.1139/cjc-2020-0373]
- ResearchGate. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - ResearchGate. [URL: https://www.researchgate.net/publication/372540702_A_cooperative_electron-deficient_phosphineolefin_ligand_system_for_the_site-selective_mechanochemical_Suzuki-Miyaura_cross-coupling_of_24-dibromoaryl_ethers]
- ThalesNano. Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. [URL: https://thalesnano.com/wp-content/uploads/2018/12/TN_AN_022_Sonogashira.pdf]
- Benchchem. The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5- bromo-4-methylpyridine Derivatives in Kinase Drug Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELbs8qxeSrG1rexYAN8Tokt0iQFmlwMApAjtp6D7XybjJzZPcY9ikGhrWr-d9o2SfQn_WiBi8eI6yzHzWg4eqGTzD0WqYdqtEk4HecAM5X_2QV9Qwdjyy0A5n_3giW9g8HYTjJd2RJGTkpvB5dVzD58TGAskHOEjK1sP2c9lytkhtx5mzLUFgZSh-Cs2Rm0DWoVdG-4hcPkM9IWIwM_l_p0BwN2rjE5OUH79XrEGBSdK7xlXu1arIJW7x_ybeKhq-9bCuk9tq5U5s4FTNxLmXLcChuIIDkR9qJuv1af619QJYdlVvDSNq73ySxBrcR7VjW2FEDoKg=]
- ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [URL: https://eprints.soton.ac.uk/425501/1/Sonogashira_coupling_of_bromocyanofluoropyridine_nuclei_final_version_for_submission_Chem_Eur_J.pdf]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 9. thalesnano.com [thalesnano.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Note: A Guide to Developing Novel Kinase Inhibitors Using 4-Bromo-5-chloro-2-methylpyridine
Abstract
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a central focus in modern drug discovery.[2] Among the various heterocyclic scaffolds utilized in this endeavor, the pyridine ring system is particularly prominent due to its ability to form crucial hydrogen bonding interactions within the ATP-binding site of kinases.[3][4][5] This guide provides a detailed technical overview and experimental protocols for leveraging 4-Bromo-5-chloro-2-methylpyridine as a versatile starting material for the synthesis of novel kinase inhibitors. We will explore its reactivity and demonstrate its application in key synthetic transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are instrumental in building a diverse library of potential kinase inhibitors.
Introduction: The Pyridine Scaffold in Kinase Inhibition
The pyridine scaffold is a privileged structure in medicinal chemistry, found in a multitude of FDA-approved drugs.[3][4] Its utility in kinase inhibitor design is particularly noteworthy. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, often mimicking the adenine portion of ATP to interact with the hinge region of the kinase domain. This interaction is a cornerstone of many potent and selective kinase inhibitors.[5][6] The ability to functionalize the pyridine ring at various positions allows for the fine-tuning of a compound's pharmacological properties, including potency, selectivity, and pharmacokinetic profile.[7][8]
This compound is a strategically substituted pyridine derivative that offers medicinal chemists a powerful tool for the rapid generation of diverse kinase inhibitor libraries. The differential reactivity of the bromine and chlorine atoms allows for selective and sequential functionalization, providing a modular approach to inhibitor design.
Physicochemical Properties and Reactivity of this compound
The synthetic utility of this compound is rooted in its distinct chemical properties.
| Property | Value | Source |
| Molecular Formula | C6H5BrClN | [9] |
| Molecular Weight | 206.47 g/mol | [10] |
| Appearance | Solid or liquid | [9] |
| Storage | Inert atmosphere, 2-8°C | [9] |
The key to harnessing this starting material lies in understanding the differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. Generally, the order of reactivity for aryl halides in such reactions is I > Br > Cl.[11] This allows for the selective reaction at the more reactive C4-Br position while leaving the C5-Cl position intact for subsequent transformations. The electron-deficient nature of the pyridine ring further activates the carbon-halogen bonds towards oxidative addition to the palladium catalyst.[11]
Strategic Synthesis of Kinase Inhibitor Scaffolds
The development of novel kinase inhibitors from this compound typically involves a series of strategic cross-coupling reactions to introduce functionalities that can interact with the target kinase. Below, we detail protocols for two of the most powerful and widely used reactions in this context: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds.[12][13][14] In the context of kinase inhibitor synthesis, it is frequently employed to introduce a variety of aryl and heteroaryl groups that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[15]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is required to initiate the catalytic cycle. Pd(PPh3)4 or a combination of a palladium precursor like Pd2(dba)3 and a phosphine ligand are commonly used.[16]
-
Base: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid/ester to the palladium center.[12][13] Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are frequently used.[16][17]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.[12][16]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
-
Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the chosen base (e.g., K2CO3, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-5-chloro-2-methylpyridine derivative.
Sources
- 1. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 2. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 9. This compound | 1211529-34-8 [sigmaaldrich.com]
- 10. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 17. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions of 4-Bromo-5-chloro-2-methylpyridine
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions with 4-Bromo-5-chloro-2-methylpyridine. This substrate presents unique challenges due to its di-halogenated nature, the steric hindrance from the 2-methyl group, and the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially inhibiting its activity.[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities, troubleshoot common issues, and ultimately improve reaction yields and purity.
The key to success with this substrate lies in achieving selective C-Br bond activation over the more robust C-Cl bond. The general reactivity order for halogens in palladium-catalyzed cross-couplings is I > Br > Cl, which provides a basis for this selective approach.[3][4] By carefully tuning reaction parameters, high yields of the desired 5-substituted-2-chloro-4-methylpyridine can be achieved, preserving the chlorine for subsequent transformations.[4]
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when working with this compound.
Q1: Why is my reaction showing low or no conversion of the starting material?
A: Low conversion is a frequent issue and can stem from several sources:
-
Catalyst Inactivity: The palladium catalyst must be in the active Pd(0) state to enter the catalytic cycle.[5] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing effectively in situ. Furthermore, the pyridine nitrogen of the substrate or product can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[1][2]
-
Inefficient Ligand: The choice of phosphine ligand is critical. The steric bulk from the 2-methyl group on your substrate requires a bulky, electron-rich ligand (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) to promote the crucial oxidative addition and reductive elimination steps.[6][7][8]
-
Inappropriate Base or Solvent: The base is not just a stoichiometric reagent; it plays a key role in the transmetalation step. A base that is too weak may not facilitate the formation of the active boronate species. Common effective bases for heteroaryl couplings include K₃PO₄ and Cs₂CO₃.[8][9] The solvent system must also be appropriate to solubilize all components and operate at the required temperature.
Q2: I'm observing a significant amount of a byproduct that appears to be 5-chloro-2-methylpyridine. What is happening and how can I stop it?
A: You are observing reductive dehalogenation (specifically, debromination). This is a common side reaction where the bromine atom is replaced by a hydrogen atom.[3][5]
-
Mechanism: This typically occurs via the formation of a palladium-hydride (Pd-H) species. This species can arise from the reaction of the palladium complex with components in the mixture like solvents (especially alcohols), water, or the base.[3] The aryl group and the hydride can then undergo reductive elimination to yield the dehalogenated product.[5]
-
Prevention Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dry to minimize sources of protons.
-
Select a Non-Coordinating Base: Use a base less likely to generate hydrides. K₃PO₄ is often a good choice.
-
Optimize Ligand: A ligand that promotes a rapid rate of reductive elimination for the desired cross-coupled product can outcompete the dehalogenation pathway.[3]
-
Q3: My main byproduct is the homocoupled boronic acid (Ar-Ar). How can I minimize this?
A: Homocoupling of the boronic acid is often triggered by the presence of oxygen, which can lead to oxidative coupling.[9]
-
Prevention Strategies:
-
Rigorous Degassing: Ensure the reaction mixture is thoroughly deoxygenated before heating. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]
-
Use a Pd(0) Source: Directly using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources.[9]
-
Control Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.[9]
-
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A: Both can be effective, but boronic esters often provide advantages. Pinacol boronic esters are generally more stable, easier to purify, and less prone to side reactions like protodeboronation (replacement of the boron group with hydrogen). A slow transmetalation step can allow side reactions to dominate; using a highly active and stable boron reagent can promote a faster forward reaction.[3] For challenging substrates, using the corresponding pinacol ester is a reliable troubleshooting step.
Systematic Troubleshooting Guide
When facing poor yields, a systematic approach is more effective than random changes. Use the following workflow to diagnose and solve common problems.
Problem: Low or No Product Formation
This diagnostic tree helps isolate the root cause of low conversion.
Sources
- 1. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-5-chloro-2-methylpyridine
Welcome to the technical support guide for the synthesis of 4-Bromo-5-chloro-2-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will explore the common challenges, delve into the mechanistic origins of side reactions, and provide field-proven troubleshooting strategies and detailed protocols to enhance your synthetic success.
Section 1: The Core Synthetic Strategy
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity. A common and logical synthetic route involves the diazotization of an amino-substituted pyridine precursor followed by a Sandmeyer reaction to install the bromo group at the 4-position. This guide will focus on the critical final steps of this pathway, assuming the successful synthesis of the key intermediate, 4-Amino-5-chloro-2-methylpyridine.
The pivotal transformation is the conversion of the 4-amino group into the target 4-bromo substituent. This is typically achieved via a two-step, one-pot sequence:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C) to form a reactive diazonium salt intermediate.[1][2]
-
Sandmeyer Reaction: The diazonium salt is subsequently displaced by a bromide, catalyzed by a copper(I) bromide (CuBr) salt.[3][4]
Caption: Core workflow for the synthesis of the target compound.
Section 2: Troubleshooting the Diazotization-Sandmeyer Sequence (FAQs)
This section addresses the most common issues encountered during the final conversion step. Understanding the causality behind these side reactions is the first step toward their mitigation.
Q1: My reaction yield is very low, and I'm isolating a significant amount of a hydroxylated byproduct (5-Chloro-4-hydroxy-2-methylpyridine). What's happening?
Answer: This is the most frequent side reaction and is caused by the hydrolysis of the pyridine-4-diazonium ion intermediate.[5] Diazonium salts, particularly those on electron-deficient heterocyclic rings, are highly susceptible to nucleophilic attack by water. This reaction is highly temperature-dependent.
Causality: The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas). Water, although a weak nucleophile, can attack the carbon atom of the C-N bond, leading to the formation of a phenol-like pyridone product. This process, sometimes referred to as "Verkochung," competes directly with the desired Sandmeyer reaction.[3]
Troubleshooting & Mitigation:
| Parameter | Issue | Recommended Action |
| Temperature | Exceeding 5 °C during diazotization or Sandmeyer addition. | Maintain strict temperature control between 0–5 °C using an ice-salt bath.[1] Ensure the copper bromide solution is also pre-chilled before the addition of the diazonium salt. |
| Reaction Time | Allowing the diazonium salt to stand for an extended period before adding the copper catalyst. | Use the diazonium salt immediately after its formation. It should not be stored. |
| Acid Concentration | Insufficient acid concentration. | Use a sufficient excess of a strong mineral acid (e.g., HBr, H₂SO₄) to ensure the complete generation of nitrous acid and maintain a low pH, which can help stabilize the diazonium salt to some extent. |
Q2: I'm observing the formation of a high-molecular-weight, intensely colored impurity, likely an azo-coupled dimer. How can I prevent this?
Answer: Azo-coupling occurs when the electrophilic diazonium salt intermediate reacts with a nucleophilic aromatic ring. In this synthesis, the most likely nucleophile is the unreacted starting material, 4-Amino-5-chloro-2-methylpyridine.
Causality: This side reaction is favored when there is a high local concentration of both the diazonium salt and the starting amine.[6] The amino group of the precursor is strongly activating, making the ring susceptible to electrophilic attack by the diazonium ion.
Troubleshooting & Mitigation:
-
Slow Reagent Addition: The aqueous solution of sodium nitrite should be added very slowly and sub-surface to the acidic solution of the amine. This ensures that nitrous acid is consumed as it is formed, preventing a buildup of diazonium salt that could react with the remaining amine.[7]
-
Sufficient Stirring: Ensure vigorous and efficient stirring to avoid localized high concentrations of reagents.
Q3: My final product is contaminated with the deaminated starting material (5-chloro-2-methylpyridine). Why did this happen?
Answer: This side product arises from the reduction of the diazonium group, where it is replaced by a hydrogen atom instead of the desired bromine.
Causality: The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical.[4] This radical can then abstract a hydrogen atom from the solvent or another component in the reaction mixture, leading to the deaminated product. This pathway can become more prominent if the subsequent reaction with the copper-bound halide is not efficient.
Troubleshooting & Mitigation:
-
Reagent Purity: Ensure the use of high-purity copper(I) bromide. The presence of certain impurities could facilitate undesired redox pathways.
-
Solvent Choice: While typically performed in water, ensure no unintended reducing agents are present.
-
Optimize Catalyst Loading: Ensure an adequate stoichiometric or catalytic amount of CuBr is present to efficiently trap the aryl radical.
Q4: The Gattermann reaction (using copper powder and HBr) gave a much lower yield than the Sandmeyer reaction (using CuBr). Is this expected?
Answer: Yes, this is a widely observed phenomenon. The Sandmeyer reaction, which utilizes a copper(I) salt (e.g., CuBr, CuCl), consistently provides better yields than the Gattermann reaction, which uses metallic copper powder as the catalyst.[8][9]
Causality: The Sandmeyer reaction proceeds through a well-defined radical mechanism involving the Cu(I)/Cu(II) redox cycle, which is generally more efficient at transferring the halide to the aryl radical.[4][10] The Gattermann reaction's mechanism is similar but often less efficient, and the heterogeneous nature of the copper powder can interfere with reaction kinetics and product isolation.[8] For these reasons, the Sandmeyer reaction is the preferred method for synthesizing aryl halides from diazonium salts.
Section 3: Protocols & Data
Protocol 1: Optimized Diazotization-Sandmeyer Reaction
This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-Amino-5-chloro-2-methylpyridine (1.0 eq) in 48% aqueous hydrobromic acid (HBr) (approx. 4-5 volumes). Cool the mixture to 0 °C in an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred amine solution, ensuring the internal temperature is maintained between 0 and 5 °C.[7] The addition should take approximately 30-45 minutes. After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr (approx. 2 volumes) and cool it to 0 °C. Slowly add the cold diazonium salt solution to the CuBr solution over 30-60 minutes, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x). Combine the organic layers, wash with water, then with saturated aqueous sodium bicarbonate, and finally with brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product should be purified by column chromatography.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Eluent System: A non-polar/polar solvent system is recommended. Start with a low polarity mixture, such as Hexane/Ethyl Acetate (98:2), and gradually increase the polarity to elute the product.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.
Section 4: Visualizing Competing Reaction Pathways
The following diagrams illustrate the competition between the desired Sandmeyer reaction and the primary side reactions.
Caption: Desired Sandmeyer pathway vs. hydrolysis side reaction.
Caption: Desired Sandmeyer pathway vs. azo-coupling side reaction.
References
- ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction.
- Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277.
- Gattermann Reaction. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link] - Note: While a direct deep link was unavailable, this source discusses the Gattermann reaction in the context of named organic reactions.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Bădiţoiu, L. M., et al. (2007). THE COUPLING CAPACITY OF DIAZOTIZED N-SUBSTITUTED AMINOPYRIDINES – A QUANTUM MECHANICAL APPROACH. Revue Roumaine de Chimie, 52(9), 883–890.
- Hassan, S. S., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 2479–2499.
- Boyd, M. J., et al. (2019). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 141(4), 1543-1548.
- Vedantu. (n.d.). Gattermann Reaction: Mechanism, Steps & Uses Explained.
- The Growing Importance of Halogenated Pyridine Intermediates. (2024, January 5). LinkedIn.
- NCERT. (n.d.). Amines.
- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- ResearchGate. (2011). Synthesis of 2-Amino-5-bromopyridine.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Page loading... [guidechem.com]
- 8. Gattermann Reaction (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. ncert.nic.in [ncert.nic.in]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Bromo-5-chloro-2-methylpyridine by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for the purification of 4-Bromo-5-chloro-2-methylpyridine using column chromatography. This document moves beyond a simple protocol, offering troubleshooting solutions and frequently asked questions (FAQs) to address common and complex challenges encountered in the lab.
Foundational Principles: Understanding the Analyte and System
Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound and its interaction with the chromatographic system.
Analyte Profile:
| Property | Value/Description | Significance for Chromatography |
| Molecular Formula | C₆H₅BrClN | Influences molecular weight and potential interactions.[1] |
| Molecular Weight | ~206.47 g/mol | Affects diffusion and elution characteristics.[2][3] |
| Structure | Pyridine ring with bromo, chloro, and methyl substituents | The basic nitrogen of the pyridine ring is a key site for interaction with the stationary phase.[4][5] |
| Physical Form | Solid or liquid | Dictates the sample loading method (wet vs. dry loading). |
| Stability | Sensitive to light, air, and moisture.[6] | Can degrade on silica gel, leading to low recovery and impure fractions.[6] |
The primary challenge in the chromatography of pyridine derivatives is the interaction between the basic lone pair of electrons on the pyridine nitrogen and acidic silanol groups on the surface of silica gel stationary phases.[4][5] This can lead to a number of purification issues, most notably peak tailing.[4][5]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.
Poor Separation and Co-elution of Impurities
Question: My TLC analysis shows good separation, but on the column, the spots are co-eluting. What's going wrong?
Answer: This is a common issue that can arise from several factors during the transition from TLC to column chromatography.
-
Improper Solvent System Selection: The ideal mobile phase for column chromatography should provide a retention factor (Rf) of 0.2-0.3 for the target compound on the TLC plate.[7]
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to broad bands and poor separation.[4]
-
Solution: As a general rule, use a 40-50 g of silica gel for every 1 g of crude product.[7] If you suspect overloading, reduce the amount of sample loaded onto the column.
-
-
Sample Loading Technique: If the initial band of the sample is not applied evenly and narrowly to the top of the column, it can lead to band broadening and decreased resolution.
Peak Tailing
Question: The chromatographic peaks for my this compound are showing significant tailing. Why is this happening and how can I fix it?
Answer: Peak tailing is a frequent problem when purifying basic compounds like pyridine derivatives.[4] It is primarily caused by strong interactions between the basic nitrogen atom and acidic residual silanol groups on the silica gel surface.[4][5]
-
Mobile Phase Modification:
-
Solution: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1%), to the mobile phase. This competing base will interact with the acidic silanol groups, minimizing the interaction with your target compound and resulting in more symmetrical peaks.
-
-
Choice of Stationary Phase:
-
Solution: If peak tailing persists, consider using a less acidic or deactivated stationary phase. Options include:
-
Deactivated Silica Gel: You can deactivate silica gel by treating it with a base before packing the column.
-
Alumina: Alumina is a more basic stationary phase and can be a good alternative for purifying basic compounds.[11]
-
End-capped Silica: Modern, end-capped silica columns have fewer residual silanol groups and can significantly reduce tailing.[5]
-
-
Low Recovery or No Product Elution
Question: I've run a large volume of solvent through the column, but I have low recovery of my product, or it hasn't eluted at all. What are the possible causes?
Answer: This frustrating situation can stem from several issues, from incorrect solvent choice to compound instability.
-
Insufficiently Polar Mobile Phase: Your chosen solvent system may not be strong enough to elute the compound from the column.
-
Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.
-
-
Compound Decomposition on Silica Gel: Halogenated pyridines can be sensitive and may decompose on the acidic surface of silica gel.[6]
-
Solution: Test the stability of your compound on silica gel using a 2D TLC experiment. If decomposition is observed, switch to a more inert stationary phase like alumina or deactivated silica.[4]
-
-
Product is Highly Diluted: It's possible your compound has eluted, but the fractions are too dilute to detect by TLC.
-
Solution: Concentrate a few of the fractions where you expected your compound to elute and re-spot them on a TLC plate.
-
Experimental Workflow for Troubleshooting Poor Chromatographic Separation
Sources
- 1. americanelements.com [americanelements.com]
- 2. 4-Bromo-2-chloro-5-methylpyridine | CymitQuimica [cymitquimica.com]
- 3. 4-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 53429237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Catalyst Loading for Buchwald-Hartwig Amination: A Technical Support Guide
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and robustness of their C-N cross-coupling reactions. As a cornerstone of modern synthetic chemistry, the Buchwald-Hartwig amination's power lies in its versatility, but achieving optimal results—especially at low catalyst loadings—requires a nuanced understanding of the reaction's components and dynamics.[1][2]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated workflows to help you minimize catalyst waste, reduce costs, and develop sustainable, scalable processes.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Loading
This section addresses fundamental questions regarding the selection and optimization of catalyst loading for the Buchwald-Hartwig amination.
Q1: What is a "typical" catalyst loading for a Buchwald-Hartwig amination, and where should I start?
A1: For initial small-scale explorations, a palladium catalyst loading of 1-2 mol% is a common and robust starting point.[3] However, the term "typical" is highly dependent on the specific substrates and desired reaction efficiency. For process development and large-scale synthesis, the goal is often to reduce this loading significantly, ideally to 0.1 mol% or lower, to minimize costs and reduce palladium contamination in the final product.[4]
Your starting point should be informed by your substrates:
-
Reactive Substrates: For electron-poor aryl bromides or iodides coupling with primary amines, you can often start lower, in the 0.5-1.0 mol% range.
-
Challenging Substrates: For less reactive aryl chlorides or sterically hindered coupling partners, a higher initial loading of 2-5 mol% might be necessary to achieve reasonable conversion.[5][6] Modern, highly active phosphine ligands and pre-catalysts are specifically designed to enable the use of lower catalyst loadings even for these challenging substrates.[2][7]
Q2: What are the primary factors that dictate the minimum required catalyst loading?
A2: The optimal catalyst loading is a balance between reaction rate and catalyst stability. Several key factors are at play:
-
Substrate Reactivity: The nature of the aryl halide and the amine are paramount. The general reactivity order for the halide is I > Br > OTf > Cl, although some modern catalysts show excellent performance for chlorides.[8][9] More nucleophilic and less sterically hindered amines generally require lower catalyst loadings.[8]
-
Ligand Choice: The ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or Josiphos-type ferrocenyl ligands) accelerate the key steps of the catalytic cycle—oxidative addition and reductive elimination—allowing for higher turnover numbers (TONs) and the use of lower catalyst loadings.[1][7]
-
Catalyst Stability (Turnover Number): The inherent stability of the active catalytic species determines how many times it can complete the catalytic cycle before deactivating. Catalyst deactivation pathways, such as β-hydride elimination or the formation of off-cycle palladium complexes, necessitate higher initial loadings to ensure enough active catalyst remains to complete the reaction.[1][10]
-
Reaction Purity: Impurities in starting materials, solvents, or reagents (e.g., water, oxygen, or coordinating functional groups) can poison the catalyst, effectively reducing the amount of active catalyst available and requiring higher loadings to compensate.[3]
Q3: When should I use a pre-catalyst versus generating the catalyst in situ? How does this affect loading?
A3: Using a well-defined palladium pre-catalyst is almost always preferable to in situ generation from sources like Pd(OAc)₂ or Pd₂(dba)₃, especially when aiming for low catalyst loadings and high reproducibility.[2][6]
-
In situ Generation: When you mix a palladium source (like Pd(OAc)₂) with a ligand, the formation of the active L-Pd(0) species can be inefficient and variable.[11] This incomplete reduction often requires higher palladium loadings (and a higher ligand-to-palladium ratio) to ensure a sufficient concentration of the active catalyst is generated.[8][11]
-
Pre-catalysts: Modern pre-catalysts (e.g., G3 or G4 palladacycles) are air- and moisture-stable complexes that rapidly and quantitatively generate the active L-Pd(0) species upon exposure to the base in the reaction mixture.[2][8] This reliability allows for the use of significantly lower catalyst loadings and ensures more consistent reaction profiles, which is critical for process scale-up.[2]
Q4: What is the significance of the Ligand-to-Palladium (L:Pd) ratio, and how does it relate to catalyst loading?
A4: The L:Pd ratio is a critical parameter that influences both the activity and stability of the catalyst.
-
For Monodentate Ligands: A ratio between 1:1 and 2:1 is typically optimal.
-
Too Low (L:Pd < 1): Insufficient ligand can lead to the formation of palladium black (inactive, aggregated palladium) and other off-cycle species, causing catalyst deactivation.
-
Too High (L:Pd > 2): Excess ligand can sometimes inhibit the reaction by occupying coordination sites on the palladium, slowing down substrate association and subsequent catalytic steps.
-
-
For Bidentate Ligands: A ratio of 1:1 to 1.2:1 is generally used. Bidentate ligands can prevent the formation of inactive palladium dimers and often lead to more stable and active catalysts.[1]
When optimizing for low catalyst loading, it is crucial to co-optimize the L:Pd ratio. Using a pre-catalyst simplifies this, as they inherently contain a defined L:Pd ratio (usually 1:1).
Part 2: Troubleshooting Guide for Catalyst Loading Issues
This section provides solutions to common problems encountered during Buchwald-Hartwig aminations, with a focus on issues related to catalyst loading.
Problem 1: My reaction is very slow or stalls at incomplete conversion.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Insufficient Active Catalyst | The initial catalyst loading is too low for the reactivity of the substrates. | Increase the catalyst loading in increments (e.g., from 0.5 mol% to 1.0 mol%, then 2.0 mol%). If a sharp improvement is seen, the initial loading was likely insufficient. |
| Catalyst Deactivation | The reaction starts well but stops prematurely (monitor by TLC/LC-MS). This is common at higher temperatures or with sensitive substrates. | 1. Switch to a more robust ligand: Use a bulkier, more electron-rich biarylphosphine ligand known for high stability.[7] 2. Use a pre-catalyst: Ensure efficient generation of the active catalyst.[2] 3. Lower the temperature: If possible, run the reaction at a lower temperature for a longer time. 4. Portion-wise addition: Consider adding a second small portion of the catalyst midway through the reaction. |
| Poor Reagent Purity | Impurities in the amine, aryl halide, or solvent are poisoning the catalyst. | Purify all starting materials. Ensure the use of anhydrous, degassed solvents. Run a control reaction with freshly purified reagents to confirm. |
| Insoluble Base/Reagents | The reaction is heterogeneous, and poor mixing is limiting access to the catalyst. Strong bases like NaOtBu can be particularly problematic.[8] | 1. Improve agitation: Ensure vigorous stirring. 2. Change the solvent: Switch to a solvent that better solubilizes all components. Toluene, dioxane, and THF are common choices.[8][12] 3. Use a soluble base: Consider weaker, more soluble bases like Cs₂CO₃ or K₃PO₄ if compatible with your substrates.[8] |
Problem 2: I observe significant byproduct formation, such as hydrodehalogenation of my aryl halide.
| Potential Cause | Diagnostic Check | Recommended Solution |
| β-Hydride Elimination | This side reaction competes with reductive elimination, especially with amines bearing β-hydrogens or when the reductive elimination step is slow.[1] | 1. Use a bulkier ligand: Sterically demanding ligands promote reductive elimination over β-hydride elimination.[1] 2. Optimize L:Pd ratio: A slightly higher L:Pd ratio can sometimes suppress this pathway. |
| Reaction with Solvent/Base | The catalyst is reacting with solvent molecules or the base is degrading the substrate. | Change the solvent or base. For base-sensitive functional groups, weaker bases like K₃PO₄ are recommended over alkoxides like NaOtBu.[3] |
Problem 3: My results are not reproducible, especially when changing the reaction scale.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inconsistent in situ Catalyst Formation | Using Pd(OAc)₂ or Pd₂(dba)₃ can lead to variable amounts of active catalyst being formed.[6] | Switch to a pre-catalyst. This is the most effective way to ensure high reproducibility. The controlled, rapid generation of the active species minimizes variability between runs.[2] |
| Sensitivity to Air/Moisture | The active Pd(0) catalyst is sensitive to oxygen. Small variations in inert atmosphere technique can have a large impact, especially at low catalyst loadings. | Use standard Schlenk techniques or a glovebox for reaction setup. Ensure all solvents are properly degassed and reagents are dry. |
| Mass Transfer/Mixing Issues on Scale-Up | What works in a 5 mL vial may not work in a 1 L reactor due to differences in surface area to volume ratio and mixing efficiency. | Re-optimize agitation and heating profiles for the larger scale. Ensure solids (like the base) are adequately suspended.[8] |
Troubleshooting Workflow
Here is a logical workflow for troubleshooting a problematic Buchwald-Hartwig amination where catalyst loading is a suspected issue.
Caption: Troubleshooting flowchart for low-yield Buchwald-Hartwig reactions.
Part 3: Experimental Protocols
This section provides a detailed, step-by-step methodology for systematically optimizing catalyst loading.
Protocol: Parallel Screening of Catalyst Loading
This experiment is designed to efficiently identify the minimum effective catalyst loading for a given transformation using a 96-well plate or parallel reaction vials.
Self-Validation and Controls:
-
A "no catalyst" control (Well A1) must be included to confirm that the reaction is indeed palladium-catalyzed.
-
A "standard condition" control (Well A2) with 1.5 mol% catalyst provides a benchmark for success.
-
Run reactions in duplicate or triplicate to ensure reproducibility.
Materials:
-
Aryl Halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Internal standard (e.g., dodecane, for GC/LC analysis)
-
Inert atmosphere glovebox or Schlenk line
-
Parallel reaction block or 96-well plate with sealing mats
Procedure:
-
Stock Solution Preparation (inside a glovebox):
-
Catalyst Stock (Solution A): Prepare a stock solution of the palladium pre-catalyst in the chosen solvent at a concentration that allows for easy dispensing of the desired mol%. For a 0.1 mmol scale reaction, a 0.005 M solution is convenient.
-
Substrate Stock (Solution B): Prepare a stock solution containing the aryl halide, amine, and internal standard in the solvent.
-
-
Reaction Setup:
-
To each reaction vial/well, add the solid base (e.g., NaOtBu).
-
Dispense the required volume of Catalyst Stock (Solution A) to achieve the target loadings (see table below). For the "no catalyst" control, add pure solvent instead.
-
Add the Substrate Stock (Solution B) to each vial to initiate the reactions. The final reaction concentration should be consistent across all wells (e.g., 0.2 M).
-
| Well | Catalyst Loading (mol%) | Volume of Solution A | Volume of Solution B |
| A1 | 0 | 0 µL | 500 µL |
| A2 | 1.5 | 30 µL | 470 µL |
| A3 | 1.0 | 20 µL | 480 µL |
| A4 | 0.5 | 10 µL | 490 µL |
| A5 | 0.25 | 5 µL | 495 µL |
| A6 | 0.1 | 2 µL | 498 µL |
| A7 | 0.05 | 1 µL | 499 µL |
-
Reaction and Analysis:
-
Seal the reaction plate/vials securely.
-
Place the reaction block on a magnetic stir plate and heat to the desired temperature (e.g., 100 °C).
-
After a set time (e.g., 4h, 12h, 24h), take aliquots from each reaction.
-
Quench the aliquots with a small amount of water/methanol and filter through a small plug of silica.
-
Analyze the samples by LC-MS or GC-MS to determine the conversion to product relative to the internal standard.
-
-
Data Interpretation:
-
Plot % conversion versus catalyst loading at different time points.
-
The optimal loading is the lowest concentration that provides the desired yield in an acceptable timeframe. This data-driven approach replaces guesswork with a systematic optimization process.[13]
-
Visualizing the Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. The efficiency of each step influences the required catalyst loading.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.[1][8][14]
References
- Buchwald-Hartwig amination. Name-Reaction.com.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30).
- Buchwald–Hartwig amination. Wikipedia.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. (2025-04-03).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. (2022-07-10).
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. (2025-01-22).
- Palladium catalyzed couplings. Chemistry LibreTexts. (2020-07-01).
- Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate.
- Help troubleshooting a Buchwald-Hartwig amination?. Reddit. (2018-09-06).
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ACS Publications. (2019-11-06).
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. ResearchGate. (2021-09-29).
- Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. ACS Publications.
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. ResearchGate. (2022-05-13).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. (2024-06-13).
- Use of base metals in Buchwald-Hartwig coupling. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2025-12-16).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Frontiers | How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. name-reaction.com [name-reaction.com]
Technical Support Center: Purification of 4-Bromo-5-chloro-2-methylpyridine
Welcome to the technical support center for handling 4-Bromo-5-chloro-2-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. Here, we address common challenges encountered during the purification of this compound, providing practical, field-proven solutions in a direct question-and-answer format. Our focus is not just on the "how," but the fundamental "why" behind each methodological choice, ensuring you can adapt these principles to your unique experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?
A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. However, based on common synthetic pathways starting from precursors like 2-amino-4-chloropyridine or 2-chloro-5-methylpyridine, you can anticipate several classes of impurities.
-
Unreacted Starting Materials: Incomplete reactions will leave residual starting materials, such as 2-amino-4-chloropyridine or 2-chloro-5-methylpyridine.
-
Regioisomers: During bromination or chlorination steps, isomers can form. For example, you might find isomers where the bromine and chlorine atoms are at different positions on the pyridine ring.
-
Over-halogenated or Under-halogenated Byproducts: The reaction may yield species with two bromine atoms (dibrominated) or lack the intended chlorine or bromine atom.
-
Reagent-derived Impurities: Reagents like N-bromosuccinimide (NBS) can lead to succinimide byproducts. Diazotization reactions, often used to replace an amino group with a halogen, can also produce phenolic byproducts if water is not carefully excluded.[1][2]
-
Solvent and Catalyst Residues: Residual solvents or catalysts (e.g., palladium catalysts from coupling reactions) are also common.[3]
A summary of potential impurities is provided below.
| Impurity Class | Specific Example(s) | Likely Source/Reaction |
| Unreacted Precursors | 2-amino-4-chloropyridine, 2-chloro-5-methylpyridine | Incomplete bromination, chlorination, or diazotization |
| Isomeric Byproducts | 2-Bromo-3-chloro-6-methylpyridine | Non-selective halogenation steps |
| Halogenation Variants | 2,4-Dibromo-5-chloromethylpyridine | Over-bromination |
| Reagent Byproducts | Succinimide, Phenolic compounds | Use of NBS; hydrolysis during diazotization[1] |
| Catalyst Residues | Palladium species | Suzuki or other cross-coupling reactions[3] |
Q2: My initial work-up involves an aqueous wash. How can I optimize this step to remove the maximum amount of impurities?
A2: An aqueous work-up is a powerful first-pass purification step that leverages the basicity of the pyridine nitrogen. The goal is to separate your desired, relatively neutral product from more basic or acidic impurities.
The core principle involves a liquid-liquid extraction. By washing the organic layer (containing your crude product) with a dilute acid, you can protonate basic impurities, including unreacted amino-pyridines. These resulting pyridinium salts are highly water-soluble and will partition into the aqueous layer, effectively removing them from your product stream.[4]
A general workflow for this process is illustrated below.
Sources
4-Bromo-5-chloro-2-methylpyridine reaction scale-up challenges
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for 4-Bromo-5-chloro-2-methylpyridine. This resource is designed for researchers, chemists, and process development professionals who are working with this versatile pyridine intermediate. As you transition from bench-scale experiments to larger-scale production, new challenges can emerge. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of scale-up, ensuring your reactions are efficient, safe, and reproducible.
Part 1: Troubleshooting Guide for Reaction Scale-Up
This section addresses specific problems that can arise during the scale-up of reactions involving this compound, particularly in common cross-coupling applications like Suzuki-Miyaura and Buchwald-Hartwig amination.
Issue 1: Poor or Stalled Reaction Conversion in Suzuki-Miyaura Coupling
Q: We achieved a >95% yield for our Suzuki coupling at the 1-gram scale, but on the 100-gram scale, the reaction stalls at 60-70% conversion, even after extended reaction times. What are the likely causes and how can we fix this?
A: This is a classic scale-up challenge. The discrepancy between small and large-scale results often points to issues with mass and heat transfer, or the amplification of minor issues that were insignificant at the smaller scale.
Potential Causes & Recommended Solutions:
-
Inefficient Mixing: In a larger reactor, inadequate agitation can create localized concentration gradients. The catalyst, base, or boronic acid may not be homogenously distributed, leading to slower reaction rates in parts of the vessel.
-
Solution: Increase the agitation speed and ensure the impeller is appropriately sized and positioned for the reactor volume. For heterogeneous mixtures (e.g., with an inorganic base like K₃PO₄), ensure the solids are well-suspended.
-
-
Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen. While brief air exposure during a small-scale reaction might be inconsequential, the extended time required for transfers and setup in a large-scale reaction increases the risk of catalyst deactivation.
-
Poor Solubility of the Base: Bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) have low solubility in common organic solvents like dioxane or toluene.[3] On a larger scale, this can become a rate-limiting factor.
-
Solution: Ensure the base is finely powdered to maximize surface area. Some anhydrous couplings with K₃PO₄ require a small amount of water to function effectively; consider adding a controlled amount (e.g., 5 equivalents relative to the substrate) to facilitate the reaction.[4] Alternatively, switching to a soluble organic base may be an option, but this requires re-optimization.
-
-
Thermal Inhomogeneity: "Hot spots" can develop in large reactors, leading to thermal degradation of the catalyst, ligands, or starting materials.
-
Solution: Improve heat transfer by ensuring the reactor's heating jacket is functioning correctly and by using an appropriate solvent volume. A slower, controlled ramp-up to the target temperature can also prevent thermal spikes.
-
Troubleshooting Workflow: Low Suzuki Coupling Yield
Caption: A decision tree for troubleshooting low yields in scale-up.
Issue 2: Formation of Impurities in Buchwald-Hartwig Amination
Q: During the scale-up of a Buchwald-Hartwig amination, we are observing significant amounts of a hydrodehalogenation byproduct (where the bromine is replaced by hydrogen) and dark, tar-like substances that complicate purification. How can we mitigate this?
A: The formation of hydrodehalogenation byproducts and tars is often linked to catalyst decomposition or side reactions promoted by the strong bases and high temperatures typical of these reactions.
Potential Causes & Recommended Solutions:
-
Catalyst Decomposition: At elevated temperatures, some palladium-phosphine complexes can decompose to form palladium black, which is highly active for hydrodehalogenation but not for the desired C-N coupling.
-
Solution:
-
Use a More Robust Ligand: Switch to modern, sterically hindered biarylphosphine ligands (e.g., those from the Buchwald or Hartwig groups) which form more stable palladium complexes.[5]
-
Lower Reaction Temperature: If possible, screen for a more active catalyst system that allows you to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).
-
-
-
β-Hydride Elimination: This is an unproductive side reaction where the palladium-amido intermediate undergoes β-hydride elimination, leading to a hydrodehalogenated arene and an imine.[5]
-
Solution: This is often ligand-dependent. Bidentate phosphine ligands like BINAP or DPPF were developed to suppress this side reaction and generally provide better results than monodentate ligands for primary amines.[5]
-
-
Base-Related Degradation: Strong bases like sodium tert-butoxide (NaOt-Bu) are highly effective but can be aggressive, potentially degrading sensitive functional groups on your substrate or amine, leading to colored impurities.[6]
-
Amine or Substrate Purity: Impurities in the starting materials can poison the catalyst. For example, trace amounts of sulfur-containing compounds can irreversibly bind to palladium.
-
Solution: Ensure all starting materials, including the this compound and the coupling amine, are of high purity (>98%) before use in a large-scale run.
-
Issue 3: Difficult Purification and Product Isolation
Q: Our product is a solid, but after the aqueous work-up, it precipitates as an oily, intractable solid that is difficult to filter and purify. Column chromatography is not viable at our target scale. What are our options?
A: This is a common physical chemistry problem in process development. The goal is to control the precipitation or crystallization to isolate a solid that is easy to handle.
Potential Causes & Recommended Solutions:
-
"Oiling Out": The product may be precipitating from a solvent system in which it has some solubility, or it may be melting in the heat of the solvent, leading to an oil before it solidifies. Residual high-boiling solvents like DMF or NMP can also contribute to this.
-
Solution:
-
Solvent Swap & Anti-Solvent Crystallization: After the reaction and initial aqueous wash, perform a solvent swap via distillation to a solvent in which your product is soluble at high temperatures but poorly soluble at room temperature (e.g., isopropanol, ethanol, or toluene). Then, slowly add a miscible "anti-solvent" (e.g., heptane or water) in which the product is insoluble to induce controlled crystallization.
-
Trituration/Washing: If the crude solid is obtained, washing it with a solvent in which the impurities are soluble but the product is not can be very effective. For example, washing a crude brown solid with acetonitrile can remove many colored impurities.[7]
-
-
-
Residual Palladium: Palladium residues can give the product a dark color and make it feel "greasy" or difficult to handle.
-
Solution: After the reaction, treat the organic solution with a palladium scavenger (e.g., a thiol-functionalized silica gel or activated carbon) to remove residual metal before product isolation. This often results in a much cleaner crude product.
-
-
Emulsion Formation during Work-up: The pyridine nitrogen can act as a surfactant, leading to persistent emulsions during aqueous extraction, trapping product and impurities.
-
Solution: Add brine (saturated NaCl solution) during the aqueous wash to increase the ionic strength of the aqueous phase, which often helps to break emulsions.[7] A gentle rocking motion for extraction rather than vigorous shaking can also prevent their formation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A: The carbon-bromine (C-Br) bond at the 4-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 5-position. The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl.[2] This differential reactivity is a key synthetic advantage, allowing for selective functionalization at the C-Br bond while leaving the C-Cl bond intact for subsequent transformations. By carefully selecting the catalyst and reaction conditions, you can achieve high chemoselectivity for the desired mono-substituted product.[2]
Relative Reactivity Diagram
Caption: Selective reactivity of halogen sites on the pyridine core.
Q2: What are the primary safety concerns when handling this compound on a large scale?
A: As a Senior Application Scientist, I must emphasize that safety is paramount. According to its classification, this compound presents several hazards that must be managed with appropriate engineering controls and Personal Protective Equipment (PPE).
| Hazard Statement | Description | Recommended Precautions |
| H302 | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][9] |
| H315 | Causes skin irritation. | Wear impervious gloves (e.g., nitrile), a lab coat, and full-length trousers.[8] |
| H319 | Causes serious eye irritation. | Wear tightly fitting safety goggles or a face shield.[8] |
| H335 | May cause respiratory irritation. | Always handle in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid or creating solutions.[8][10] |
Scale-Up Specific Safety Considerations:
-
Dust Exposure: If handling large quantities of the solid, the risk of inhalation is higher. Use appropriate respiratory protection (e.g., a respirator with a particle filter).[8]
-
Static Discharge: When transferring large amounts of powdered material, static electricity can build up. Ensure all equipment is properly grounded to prevent ignition of flammable solvent vapors.
-
Exothermic Reactions: Be prepared for potential exotherms, especially during the addition of strong bases or other reactive reagents. Use a reactor with reliable temperature control and have a cooling system on standby. Add reactive reagents slowly and monitor the internal temperature closely.
-
Waste Disposal: All waste, including contaminated PPE, solvents, and reaction residues, must be disposed of as hazardous waste according to local regulations.[10]
Q3: Can you provide a general, scalable protocol for a Suzuki-Miyaura coupling reaction with this substrate?
A: Certainly. The following is a robust starting protocol designed for scale-up. Note that optimization for your specific boronic acid is always recommended.
Experimental Protocol: Scalable Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling at the C4-Brorno position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.3 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) or a pre-catalyst with a suitable ligand.
-
Base (e.g., K₃PO₄, finely powdered, 2.0 - 3.0 eq)
-
Degassed Solvent (e.g., 1,4-Dioxane / Water, 4:1 v/v)[11]
-
Jacketed glass reactor with overhead stirrer, condenser, thermocouple, and inert gas inlet.
Procedure:
-
Reactor Inerting: Assemble the reactor and perform at least three vacuum/nitrogen backfill cycles to ensure an inert atmosphere.
-
Reagent Loading: Under a positive flow of nitrogen, charge the reactor with this compound (1.0 eq), the arylboronic acid (1.1 eq), and the finely powdered K₃PO₄ (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the reactor.
-
Solvent Addition: Add the degassed 1,4-dioxane and water via a cannula or addition funnel. The typical concentration is 0.5 - 1.0 M with respect to the limiting reagent.
-
Reaction Execution: Begin agitation to ensure a good slurry. Slowly heat the mixture to the target temperature (typically 85-95 °C) using the reactor jacket.[11]
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing by LC-MS or GC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent like ethyl acetate or toluene.
-
Filter the mixture through a pad of celite to remove the inorganic base and catalyst residues. Wash the filter cake with additional organic solvent.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with water and then brine to remove residual inorganics and dioxane.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) or by slurry washing.
References
- Vertex AI Search. (2024). Organo-catalyzed Synthesis of Substituted Pyridines. ACS Green Chemistry.
- ACS Publications. (2008). A Simple, Modular Synthesis of Substituted Pyridines.
- National Institutes of Health (NIH). (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC.
- MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines.
- ChemistryViews. (2019). Synthesis of Fully Substituted Pyridines.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- National Institutes of Health (NIH). (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. PMC.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- MDPI. (n.d.). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates....
- University of Windsor. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine.
- PubChem. (n.d.). 4-Bromo-5-fluoro-2-methylpyridine.
- PubChem. (n.d.). 4-Bromo-2-chloro-6-methylpyridine.
- IndiaMART. (n.d.). 5 Bromo 2 Chloro 4 Methyl 3 Nitropyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
- 9. 5-bromo-4-chloro-2-methylpyrimidine - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. mdpi.com [mdpi.com]
Preventing debromination in 4-Bromo-5-chloro-2-methylpyridine reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination in Synthetic Applications
Welcome to the technical support center for 4-Bromo-5-chloro-2-methylpyridine. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the synthetic challenges associated with this versatile building block. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the critical issue of unwanted debromination during your experiments. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in established mechanistic principles.
Troubleshooting Guide: Unwanted Debromination
This section addresses specific issues you might encounter in the lab. We will diagnose the problem and provide a systematic approach to resolving it.
Issue 1: My primary reaction product is the debrominated byproduct, 5-chloro-2-methylpyridine, in a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). What is happening and how can I fix it?
Root Cause Analysis:
The formation of a debrominated (or hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-deficient N-heterocyclic halides like this compound.[1] The primary culprit is the in-situ formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can arise from several sources within your reaction mixture, including:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination.
-
Solvents: Protic solvents (e.g., alcohols) or even trace amounts of water can serve as hydride sources.[1]
-
Reagents: Impurities or degradation products in your reagents can sometimes contribute to Pd-H formation.
Once formed, the Pd-H species can participate in a competing catalytic cycle where it undergoes reductive elimination with the aryl group of your substrate, leading to the formation of the undesired Ar-H product and regenerating the Pd(0) catalyst.[1]
Troubleshooting Workflow:
To systematically address this issue, we recommend a step-by-step optimization of your reaction conditions. The following workflow is designed to help you pinpoint the source of the problem and implement an effective solution.
Caption: A troubleshooting workflow for debromination.
Data-Driven Recommendations:
The following table provides a comparative summary of how different reaction parameters can influence the outcome of a typical cross-coupling reaction with a bromopyridine substrate. The data is illustrative and based on general principles observed in the literature.
| Parameter | Condition A (High Debromination) | Condition B (Low Debromination) | Rationale |
| Ligand | PPh₃ | XPhos or SPhos | Bulky, electron-rich ligands accelerate the desired C-C or C-N bond formation, outcompeting the debromination pathway.[2] |
| Base | NaOtBu | K₃PO₄ or Cs₂CO₃ | Weaker, non-nucleophilic bases are less likely to generate palladium-hydride species.[1] |
| Solvent | DMF or an alcohol/water mixture | Anhydrous Toluene or 1,4-Dioxane | Aprotic, non-polar solvents minimize the availability of protons that can lead to hydrodehalogenation.[2] |
| Temperature | 110 °C | 80-90 °C | Lowering the temperature can sometimes selectively slow down the undesired debromination side reaction.[2] |
Issue 2: During an attempt to form a Grignard or organolithium reagent, I am seeing significant amounts of the debrominated product.
Root Cause Analysis:
The formation of highly reactive organometallic intermediates like Grignard or organolithium reagents requires strictly anhydrous and aprotic conditions. Any source of protons in the reaction mixture will quench the newly formed organometallic species, leading to debromination. Common proton sources include:
-
Trace amounts of water in the solvent or on the glassware.
-
Acidic protons from other functional groups on the starting material or other reagents.
-
Atmospheric moisture.
Preventative Measures:
-
Rigorous Drying: All glassware must be oven- or flame-dried immediately before use and cooled under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Magnesium Activation (for Grignard): Activating the magnesium turnings (e.g., with a small crystal of iodine or 1,2-dibromoethane) can help initiate the reaction more quickly, reducing the time for potential side reactions.
-
Low Temperature (for Organolithium): Formation of organolithium reagents is typically carried out at low temperatures (e.g., -78 °C) to improve stability and prevent side reactions.
Frequently Asked Questions (FAQs)
Q1: In this compound, which halogen is more reactive in palladium-catalyzed cross-coupling reactions?
A: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[3] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step of the catalytic cycle.[3] This differential reactivity allows for the selective functionalization at the 4-position (C-Br) while leaving the 5-position (C-Cl) intact for subsequent transformations.
Q2: What is the role of the phosphine ligand in preventing debromination?
A: Phosphine ligands play a crucial role in modulating the electronic and steric properties of the palladium catalyst.[4][5] Bulky, electron-rich ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), promote the reductive elimination step of the desired cross-coupling reaction.[2] This acceleration of the productive pathway makes it kinetically more favorable than the competing hydrodehalogenation pathway.
Q3: Can the choice of palladium pre-catalyst affect the level of debromination?
A: Yes, the choice of pre-catalyst can be important. Well-defined palladium pre-catalysts, where the palladium is already in the active Pd(0) state or can be readily reduced to it, often lead to cleaner reactions with fewer side products compared to generating the active catalyst in situ from Pd(II) sources like Pd(OAc)₂. This is because the in situ reduction process can sometimes generate species that promote side reactions, including debromination.
Experimental Protocols (Starting Points for Optimization)
The following protocols are provided as robust starting points for common cross-coupling reactions with this compound. These conditions are designed to minimize debromination based on the principles discussed above.
Protocol 1: Suzuki-Miyaura Coupling to Minimize Debromination
Caption: A generalized experimental workflow for Suzuki coupling.
Detailed Steps:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and finely ground, anhydrous potassium phosphate (K₃PO₄, 2.0 eq).
-
In a separate vial, pre-mix Pd₂(dba)₃ (1.5 mol%) and XPhos (3.3 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add enough anhydrous, degassed 1,4-dioxane to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination to Minimize Debromination
Detailed Steps:
-
In an oven-dried Schlenk tube, add this compound (1.0 eq), cesium carbonate (Cs₂CO₃, 1.5 eq), Pd₂(dba)₃ (2.0 mol%), and RuPhos (4.0 mol%).
-
Evacuate the tube and backfill with an inert gas. Repeat three times.
-
Add anhydrous toluene, followed by the amine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and dilute with ethyl acetate.
-
Filter through a plug of Celite® and wash the plug with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- Kashani, S. K., Jessiman, J. E., & Steves, J. E. (2021).
- Carrow, B. P., & Hartwig, J. F. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 133(7), 2116–2119.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
- Li, Y., et al. (2021). Ligand directed debromination of tetrabromodiphenyl ether mediated by nickel under visible irradiation. Environmental Science: Nano, 8(10), 2969-2978.
- Chemistry LibreTexts. (2023).
- Razafindrainibe, F., et al. (2018). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5‐ and 6‐Alkynyl‐3‐fluoro‐2‐pyridinamidoximes. Chemistry – A European Journal, 24(53), 14068-14072.
- Wordpress. (n.d.).
- Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(6), 1156–1184.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Organic and Pharmaceutical Chemistry, 8(1), 1-4.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Wang, C., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 18(15), 3842–3845.
- Wang, Z., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(33), 20959–20967.
- Wang, Z., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(33), 20959–20967.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- MDPI. (2014). Palladium Catalysts for Cross-Coupling Reaction. [Link]
- Chelucci, G., Baldino, S., & Ruiu, A. (2012). Room-Temperature Hydrodehalogenation of Halogenated Heteropentalenes with One or Two Heteroatoms. The Journal of Organic Chemistry, 77(22), 9921–9925.
- Thompson, A., et al. (2005). Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines. The Journal of Organic Chemistry, 70(5), 1538-1549.
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 12(20), 4540–4543.
- PubChem. (n.d.). 4-bromo-2-chloro-5-methyl-pyridine. [Link]
- PubChem. (n.d.). 2-Bromo-5-chloro-4-methylpyridine. [Link]
- Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- Molander, G. A., Traister, K. M., & O'Neill, B. T. (2014). Reductive cross-coupling of nonaromatic, heterocyclic bromides with aryl and heteroaryl bromides. The Journal of Organic Chemistry, 79(12), 5771–5780.
- Gennaro, A., Isse, A. A., & Saveant, J. M. (2009). Reductions of aryl halides at transition metal cathodes. Conditions for aryl-aryl bond formation The Ullmann's reaction revisited. Electrochimica Acta, 54(22), 5035-5041.
- Lipshutz, B. H., et al. (2012). Reductions of aryl bromides in water at room temperature. Organic Letters, 14(17), 4422–4425.
Sources
Technical Support Center: Navigating Catalyst Poisoning by Substituted Pyridine Substrates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating challenge in catalysis: the poisoning of metal catalysts by substituted pyridine substrates. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles, empowering you to diagnose and resolve issues in your own experiments.
Introduction: The Double-Edged Sword of the Pyridine Ring
The pyridine moiety is a cornerstone of pharmaceuticals and functional materials. However, its very electronic nature—the lone pair of electrons on the nitrogen atom—makes it a potent inhibitor for a wide range of metal catalysts, particularly those based on palladium, platinum, and rhodium.[1][2] This guide will equip you with the knowledge to anticipate, diagnose, and mitigate these poisoning effects, turning challenging reactions into successful transformations.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of pyridine substrates?
A: Catalyst poisoning refers to the deactivation of a catalyst's active sites through strong coordination with a chemical species. In the case of pyridine substrates, the lone pair of electrons on the pyridine nitrogen can form a strong dative bond with the metal center of the catalyst (e.g., palladium). This coordination blocks the active site, preventing the substrate from participating in the catalytic cycle and leading to low or no product yield.[1][2] Both the pyridine starting material and the resulting piperidine product (in hydrogenations) can act as catalyst poisons.
Q2: Are all substituted pyridines equally problematic?
A: No, the electronic and steric properties of the substituents on the pyridine ring play a crucial role in the extent of catalyst poisoning.
-
Electronic Effects: Electron-donating groups (EDGs) increase the electron density on the pyridine nitrogen, making it a stronger Lewis base and a more potent catalyst poison. Conversely, electron-withdrawing groups (EWGs) decrease the basicity of the nitrogen, often reducing its inhibitory effect.
-
Steric Effects: Bulky substituents near the nitrogen atom (at the 2- and 6-positions) can sterically hinder its coordination to the metal center, thereby lessening the poisoning effect. However, very bulky substrates may also face challenges in accessing the catalyst's active site for the desired reaction.[3]
Q3: What are the visual cues of catalyst deactivation in my reaction?
A: For palladium-catalyzed reactions, a common visual indicator of catalyst decomposition is the formation of a black precipitate, known as "palladium black."[4] This signifies that the active, well-dispersed palladium nanoparticles have aggregated into an inactive bulk form. A color change in the reaction mixture that deviates from what is expected for a successful reaction can also be a sign of the formation of inactive catalyst species.
Troubleshooting Guide: From Low Conversion to No Reaction
This section provides a structured approach to diagnosing and solving common issues encountered when working with substituted pyridine substrates.
Issue 1: Low to No Conversion of the Pyridine Substrate
You've set up your hydrogenation or cross-coupling reaction, but the starting material is consumed slowly or not at all.
Caption: Troubleshooting workflow for low product yield.
-
Direct Catalyst Poisoning by Pyridine Nitrogen:
-
Causality: The pyridine's nitrogen lone pair directly binds to the catalyst's active sites, rendering them inactive. Electron-rich pyridines are particularly strong poisons.
-
Solutions:
-
Acidic Additives (for Hydrogenations): Adding a stoichiometric amount of a strong acid like HCl or a weaker acid like acetic acid can protonate the pyridine nitrogen.[1] The resulting pyridinium salt has no available lone pair for coordination, thus preventing catalyst poisoning.
-
Use of Pyridine N-Oxides (for Cross-Coupling): The pyridine nitrogen can be temporarily "masked" by converting it to an N-oxide. This strategy has been shown to be effective in palladium-catalyzed C-H/C-H cross-coupling reactions.[5][6] The N-oxide can often be readily reduced back to the pyridine in a subsequent step.
-
Ligand Selection: For cross-coupling reactions, employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos).[7][8] These ligands can sterically shield the metal center and promote the desired catalytic cycle over catalyst deactivation.
-
-
-
Suboptimal Catalyst System for N-Heterocycles:
-
Causality: Not all catalysts are created equal when it comes to tolerating N-heterocycles. Some are inherently more susceptible to poisoning.
-
Solutions:
-
For Hydrogenations: While Pd/C is common, consider using Rhodium on carbon (Rh/C) or Rhodium oxide (Rh₂O₃), which have shown higher tolerance to nitrogen-containing compounds under certain conditions.[3][9][10] Platinum-based catalysts like PtO₂ in acidic media can also be effective.
-
For Suzuki-Miyaura Coupling: Modern Buchwald catalyst systems are generally superior to older catalysts like Pd(PPh₃)₄ for coupling chloropyridines, offering broader scope and milder reaction conditions.[7]
-
For Sonogashira Coupling: If you are experiencing low yields with bromopyridines, consider increasing the reaction temperature, as the oxidative addition step can be limiting.[11] Using ligands like dppf may also be beneficial.
-
-
-
Impure Reagents or Solvents:
-
Causality: Impurities in your starting materials or solvents can act as independent catalyst poisons.
-
Solution: Ensure all reagents are of high purity. Distill solvents over appropriate drying agents and thoroughly degas them before use to remove oxygen, which can also contribute to catalyst deactivation.[4]
-
Issue 2: Reaction Starts but Stalls Before Completion
The reaction proceeds initially but then stops, leaving a mixture of starting material and product.
-
Product Inhibition:
-
Causality: In hydrogenations, the piperidine product is often a stronger Lewis base than the starting pyridine and can be a more potent catalyst poison. As the product concentration increases, it progressively deactivates the catalyst.
-
Solutions:
-
Incremental Catalyst Addition: Adding the catalyst in portions throughout the reaction can help maintain a sufficient concentration of active catalyst.
-
Higher Catalyst Loading: While not ideal from an efficiency standpoint, a higher initial catalyst loading may be necessary to overcome product inhibition.
-
-
-
Catalyst Decomposition Over Time:
-
Causality: The catalyst may not be stable under the reaction conditions for extended periods, leading to gradual decomposition.
-
Solutions:
-
Lower Reaction Temperature: If thermal decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
-
More Robust Ligands: For cross-coupling reactions, screen for more thermally stable ligands that can better protect the metal center.
-
-
Data Presentation: Catalyst Performance with Substituted Pyridines
The following tables provide a comparative overview of catalyst performance in specific reactions involving substituted pyridines.
Table 1: Hydrogenation of Substituted Pyridines with Rh₂O₃ Catalyst [3][10]
| Substrate | Substituent Position | Electronic Nature | Yield (%) | Conditions |
| 4-Methoxypyridine | 4 | EDG | 95 | 5 bar H₂, 40°C, 4h |
| 4-(Trifluoromethyl)pyridine | 4 | EWG | 98 | 5 bar H₂, 40°C, 4h |
| 3,5-Lutidine | 3, 5 | EDG | >99 | 5 bar H₂, 40°C, 16h |
| 4-tert-Butylpyridine | 4 | EDG (Bulky) | 65 | 5 bar H₂, 40°C, 16h |
EDG: Electron-Donating Group, EWG: Electron-Withdrawing Group
Table 2: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Chloropyridines
| Catalyst System | Ligand Type | Typical Catalyst Loading (mol%) | General Performance with Chloropyridines | Reference |
| Pd(PPh₃)₄ | Monodentate Phosphine | 1-5 | Effective for activated substrates, often requires higher temperatures. | [7] |
| Buchwald G3 Palladacycle + SPhos | Bulky Biaryl Phosphine | 0.5-2 | Broad scope, including less reactive chloropyridines, milder conditions. | [7][12] |
Experimental Protocols
Protocol 1: Diagnostic Test for Catalyst Poisoning
This protocol helps determine if catalyst poisoning is the root cause of low conversion.
-
Baseline Reaction: Run your reaction under standard conditions with your current batch of reagents and solvents. Monitor the conversion over time.
-
Control Reaction with Purified Reagents: Purify all starting materials and solvents. For example, distill the pyridine substrate and solvents. Run the reaction again under identical conditions and monitor conversion. A significant improvement in yield or rate suggests that impurities were poisoning the catalyst.
-
Spiking Experiment: Set up a control reaction that is known to proceed well (e.g., with a non-poisoning substrate). Once the reaction is underway, add a small amount of your substituted pyridine substrate. A sudden drop in the reaction rate is a strong indicator of catalyst poisoning by the pyridine.
Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol is a general guideline for regenerating Pd/C catalysts poisoned by nitrogen-containing compounds.
Safety Note: Handle catalysts, especially after hydrogenation, with care as they can be pyrophoric. Do not allow the catalyst to dry in the air.
-
Catalyst Recovery: After the reaction, carefully filter the reaction mixture to recover the Pd/C catalyst. Keep the catalyst wet with solvent at all times.
-
Washing:
-
Wash the catalyst cake thoroughly with a solvent like ethanol or methanol to remove adsorbed organic residues.[6]
-
Follow with several washes with deionized water.
-
-
Base Treatment:
-
Prepare a dilute aqueous solution of an alkali metal hydroxide (e.g., 1 M NaOH).
-
Suspend the washed catalyst in the NaOH solution and stir at room temperature for 1-2 hours. This can help displace the coordinated pyridine.
-
-
Final Washing and Drying:
-
Filter the catalyst and wash with deionized water until the filtrate is neutral.
-
Wash with ethanol to remove water.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80°C).
-
Visualizing the Problem and Solution
Mechanism of Catalyst Poisoning
Caption: Pyridine nitrogen coordinating to a palladium catalyst.
Mitigation Strategy: Protonation of Pyridine
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Highly electron-poor Buchwald-type ligand: application for Pd-catalysed direct arylation of thiophene derivatives and theoretical consideration of the secondary Pd0–arene interaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Optimizing base and solvent for reactions with 4-Bromo-5-chloro-2-methylpyridine
Technical Support Center: 4-Bromo-5-chloro-2-methylpyridine
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your experiments and overcome common challenges.
Part 1: General Considerations & Reactivity Profile
This section addresses fundamental questions regarding the handling and inherent chemical properties of this compound.
FAQ 1.1: What is the expected order of reactivity for the halogen atoms in palladium-catalyzed cross-coupling reactions?
The reactivity of carbon-halogen (C-X) bonds in palladium-catalyzed cross-coupling is primarily governed by bond dissociation energy (BDE). A weaker bond requires less energy to break and is therefore more reactive during the oxidative addition step, which is often rate-determining.[1] For aryl halides, the general reactivity trend is C–I > C–Br > C–Cl > C–F.[1][2][3]
For this compound, the C-Br bond at the 4-position is significantly more reactive than the C-Cl bond at the 5-position .[1][4] This differential reactivity is the cornerstone of its utility, allowing for selective, sequential functionalization. Under standard or mild cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), the reaction will overwhelmingly occur at the C4-bromo position, leaving the C5-chloro position intact for subsequent transformations under more forcing conditions.[3][4]
FAQ 1.2: How does the pyridine nitrogen atom influence catalyst activity?
The lone pair of electrons on the pyridine nitrogen can be a double-edged sword. While the electron-withdrawing nature of the nitrogen atom activates the halide positions towards oxidative addition, the lone pair can also coordinate to the palladium center.[5][6] This coordination can sometimes lead to the formation of inactive or over-coordinated palladium species, effectively "poisoning" or inhibiting the catalyst and slowing down or stalling the reaction.[5][6][7]
Mitigation Strategies:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands is crucial.[5] These ligands create a sterically hindered environment around the palladium atom, which can prevent or weaken the inhibitory coordination of the pyridine nitrogen.
-
Substrate-to-Catalyst Ratio: In some cases, a slight excess of the pyridine substrate can act as a temporary ligand itself, but this is highly reaction-dependent. Careful optimization of catalyst loading is always recommended.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This section provides a structured approach to diagnosing and solving common problems encountered during cross-coupling reactions with this compound.
A. Suzuki-Miyaura Coupling
Problem: Low or no conversion to the desired 4-aryl-5-chloro-2-methylpyridine product.
-
Potential Cause 1: Inappropriate Base Selection. The base plays a critical role in the Suzuki-Miyaura reaction; its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[8][9][10][11]
-
Troubleshooting:
-
Switch to a Milder, Non-Nucleophilic Base: For many pyridine substrates, strong bases can promote side reactions. Start with aqueous K₂CO₃ or anhydrous K₃PO₄.[4][12] These are effective at promoting the reaction without causing significant substrate or product degradation.
-
Ensure Proper Stoichiometry: Use 2-3 equivalents of the base to ensure the reaction goes to completion.
-
Check Solubility: If using an inorganic base like K₂CO₃, a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is necessary to facilitate interaction between all components.[4]
-
-
-
Potential Cause 2: Catalyst Deactivation. The Pd(0) active species is sensitive to oxygen.[5] Inadequate degassing can lead to oxidation and the formation of inactive palladium black.
-
Troubleshooting:
-
Thoroughly Degas: Ensure both the solvent and the reaction mixture are rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes before adding the catalyst.
-
Use a Pre-catalyst: Using a more stable Pd(II) pre-catalyst like Pd(dppf)Cl₂ can sometimes be more robust than using a Pd(0) source directly.
-
-
-
Potential Cause 3: Boronic Acid Decomposition. Arylboronic acids can be susceptible to protodeboronation, especially at elevated temperatures or under inappropriate basic conditions.[5]
-
Troubleshooting:
-
Use Boronic Esters: Pinacol esters of boronic acids (BPin) are often more stable than the corresponding boronic acids and can be a reliable alternative.
-
Control Temperature: Do not use excessively high temperatures. Start optimizations around 80-90 °C and only increase if necessary.
-
-
B. Buchwald-Hartwig Amination
Problem: The C-N coupling reaction is sluggish or yields are poor.
-
Potential Cause 1: Incorrect Base/Solvent Combination. The Buchwald-Hartwig amination is highly sensitive to the choice of base and solvent.[13][14] A strong, non-nucleophilic base is required to deprotonate the amine.
-
Troubleshooting:
-
Select the Right Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective bases for this transformation.[15]
-
Choose an Appropriate Solvent: Aprotic solvents are standard. Toluene, 1,4-dioxane, or xylenes are classic choices.[16][17] Ethers like THF or DME can also be effective. The solvent must be anhydrous, as water will quench the strong base.
-
Solubility Issues: NaOtBu has poor solubility in nonpolar solvents like toluene, creating a heterogeneous system.[13][16] While often effective, consider a more polar aprotic solvent like DME if solubility becomes a limiting factor.
-
-
-
Potential Cause 2: Ineffective Ligand. As with Suzuki coupling, the ligand is critical for stabilizing the catalyst and facilitating the reductive elimination step.
-
Troubleshooting:
-
Screen Bulky Ligands: Use bulky, electron-rich biarylphosphine ligands. Josiphos, Xantphos, or Buchwald's second-generation ligands (e.g., XPhos, SPhos) are excellent starting points.[5]
-
Optimize Ligand:Palladium Ratio: A ratio of 1.5:1 to 2:1 (Ligand:Pd) is typically optimal to prevent catalyst decomposition.[5]
-
-
C. Sonogashira Coupling
Problem: Homocoupling of the alkyne (Glaser coupling) is a major side product.
-
Potential Cause 1: Issues with Copper Co-catalyst. The traditional Sonogashira coupling uses a copper(I) salt (typically CuI) as a co-catalyst.[18][19] However, Cu(I) can also promote the oxidative homocoupling of terminal alkynes, especially if oxygen is present.
-
Troubleshooting:
-
Run a Copper-Free Sonogashira: Several modern protocols bypass the need for a copper co-catalyst, which completely eliminates this side reaction. These methods often rely on more sophisticated palladium/ligand systems or the use of an amine base that can fulfill a similar role.[20]
-
Strictly Anaerobic Conditions: If using the traditional CuI co-catalyst, it is absolutely critical to maintain a rigorously oxygen-free environment throughout the reaction.
-
Amine Base Choice: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is a required component of the reaction.[18] Ensure it is pure and added in sufficient excess (typically 2-5 equivalents).
-
-
Part 3: Recommended Starting Protocols & Data
The following tables summarize recommended starting conditions for achieving selective functionalization at the C4-bromo position.
Table 1: Recommended Conditions for Selective Suzuki-Miyaura Coupling
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(dppf)Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂ is often highly effective for heteroaromatic substrates.[4] Pd(PPh₃)₄ is a reliable starting point for C-Br couplings.[4] |
| Base | K₂CO₃ (aq) or K₃PO₄ (anhydrous) (2-3 equivalents) | K₂CO₃ is a cost-effective and widely used base.[4] K₃PO₄ is a stronger, non-nucleophilic base that can improve yields in challenging cases.[4][12] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A biphasic system is required for inorganic bases to facilitate the reaction.[4] Ensure solvents are properly degassed. |
| Temperature | 80 - 100 °C | Start at the lower end to minimize side reactions like protodeboronation. Increase if the reaction is sluggish. |
Table 2: Recommended Conditions for Selective Buchwald-Hartwig Amination
| Parameter | Recommended Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Buchwald Precatalyst | Pd₂(dba)₃ is a common Pd(0) source that requires an external ligand. Pre-catalysts offer better stability and ease of handling. |
| Ligand | XPhos or RuPhos (1.5 - 2.5 mol%) | Bulky, electron-rich phosphine ligands are essential to promote reductive elimination and prevent catalyst inhibition by the pyridine nitrogen.[5] |
| Base | NaOtBu or K₃PO₄ (1.5 - 2 equivalents) | A strong, non-nucleophilic base is required. NaOtBu is standard, but K₃PO₄ can be a milder alternative for sensitive substrates. |
| Solvent System | Toluene or 1,4-Dioxane (anhydrous) | The solvent must be anhydrous to prevent quenching the strong base.[13] |
| Temperature | 90 - 110 °C | Higher temperatures are often needed to drive C-N bond formation. |
Experimental Protocol: Selective Suzuki Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Seal the flask with a septum, then evacuate and backfill with argon or nitrogen (repeat 3 times).
-
Add degassed 1,4-Dioxane and water (4:1 v/v) via syringe to achieve a substrate concentration of ~0.1 M.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask under a positive pressure of inert gas.
-
Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Part 4: Visual Guides & Workflows
Diagram 1: Reactivity & Selectivity Pathway
This diagram illustrates the fundamental principle of selective reactivity based on carbon-halogen bond strength.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 11. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Pyridyl Halides
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing a critical challenge in synthetic chemistry: the suppression of homocoupling side reactions in the Suzuki-Miyaura cross-coupling of pyridyl halides. Pyridine moieties are a cornerstone of modern pharmaceuticals, and their efficient synthesis is paramount. This guide, structured in a flexible question-and-answer format, provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions.
Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you might be observing at the bench.
Q1: I'm observing a significant amount of a symmetrical bipyridyl byproduct in my reaction. What is the primary cause and how can I fix it?
A1: The primary culprit for the formation of a symmetrical bipyridyl byproduct (homocoupling) is often the presence of oxygen, which facilitates a palladium(II)-catalyzed reaction between two molecules of your pyridylboronic acid or ester. [1][2] This unwanted reaction competes with your desired cross-coupling and can significantly lower your yield.
Core Mechanism of Homocoupling: Homocoupling can proceed through a couple of pathways. One common pathway involves the oxidation of the active Pd(0) catalyst to Pd(II) by residual oxygen.[3][4] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[3][5] Another pathway can occur if you are using a Pd(II) precatalyst, where homocoupling can happen during the in situ reduction to Pd(0).[1][5]
Solutions:
-
Rigorous Degassing: This is the most critical step. Ensure all solvents and the reaction mixture are thoroughly degassed. Common methods include:
-
Inert Gas Sparging: Bubble an inert gas (Argon or Nitrogen) through your solvent for an extended period (20-30 minutes).[1][6]
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, perform at least three cycles of freezing the solvent (with liquid nitrogen), evacuating the headspace under high vacuum, and then thawing under an inert atmosphere.
-
-
Maintain a Positive Inert Atmosphere: Throughout the entire setup and reaction time, maintain a slight positive pressure of an inert gas to prevent any atmospheric oxygen from entering the reaction vessel.[1][7]
-
Use a Pd(0) Catalyst Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, consider switching to a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄.[1] This bypasses the in situ reduction step where homocoupling can be prevalent.
-
Addition of a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help to scavenge any Pd(II) species that may form, keeping the palladium in its active Pd(0) state without interfering with the main catalytic cycle.[5][8]
Q2: My reaction with a 2-chloropyridine is showing more homocoupling than with the analogous 2-bromopyridine. Why is this and what should I change?
A2: This is a common observation stemming from the difference in the carbon-halogen bond strengths. The C-Cl bond is significantly stronger than the C-Br bond, making the oxidative addition of the palladium catalyst—the first and often rate-limiting step in the Suzuki reaction—more difficult for chloropyridines.[9]
Causality: Because the oxidative addition is slower with chloropyridines, the active Pd(0) catalyst has a longer residence time in the reaction mixture before it can engage with the pyridyl halide. This increased lifetime provides more opportunity for competing side reactions like homocoupling to occur, especially if even trace amounts of oxygen are present.
Solutions Tailored for Chloropyridines:
-
Employ Highly Active Catalytic Systems: For less reactive chloropyridines, standard catalysts like Pd(PPh₃)₄ are often insufficient.[10] You need to use more robust systems that can facilitate the challenging oxidative addition step.
-
Bulky, Electron-Rich Ligands: Ligands such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[11][12] Their electron-rich nature increases the electron density on the palladium center, promoting oxidative addition, while their steric bulk can also disfavor the formation of homocoupling products.[6][12][13]
-
-
Optimize Reaction Temperature: While higher temperatures are often needed to activate C-Cl bonds, excessive heat can also accelerate catalyst decomposition and side reactions.[7] A careful temperature screen (e.g., 80-120 °C) is often necessary to find the optimal balance.
Q3: I've tried extensive degassing, but I still see homocoupling. Could my choice of base be the problem?
A3: Yes, the choice of base can indirectly influence the extent of homocoupling. While not the direct cause, an inappropriate base can lead to conditions that favor this side reaction.
How the Base Plays a Role: The primary role of the base is to activate the boronic acid for the transmetalation step.[1] However, a base that is too strong or poorly soluble can lead to a heterogeneous reaction mixture and slow down the desired catalytic cycle. This, in turn, can give the competing homocoupling pathway more time to proceed.
Base-Related Solutions:
-
Screen Different Bases: Common bases for Suzuki reactions include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7] If you are using a very strong base and observing side reactions, consider switching to a milder one. For pyridyl halides, K₃PO₄ is often a good starting point.
-
Ensure Solubility: The base needs to have some solubility in the reaction medium to be effective. If you are running the reaction in a non-polar solvent like toluene, the addition of a small amount of water is often necessary to dissolve inorganic bases like K₂CO₃ or K₃PO₄. However, be aware that excess water can promote protodeboronation (see FAQ section).
Frequently Asked Questions (FAQs)
This section covers more fundamental questions about the Suzuki coupling of pyridyl halides.
Q4: Why are pyridyl halides, in general, considered challenging substrates for Suzuki reactions?
A4: Pyridyl halides present a unique set of challenges due to the electronic nature of the pyridine ring and the presence of the nitrogen atom.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen is Lewis basic and can coordinate to the palladium catalyst.[10] This coordination can inhibit the catalyst's activity by blocking the sites needed for the catalytic cycle to proceed. The same issue can arise from other basic functional groups on the pyridine ring, such as an amino group.[10][11]
-
Electronic Effects: The pyridine ring is electron-deficient, which can affect the rate of oxidative addition. While this can sometimes make the halide more reactive, it can also influence the stability of intermediates in the catalytic cycle.
Q5: Besides homocoupling, what other common side reactions should I be aware of?
A5: Two other common side reactions can reduce your yield and complicate purification:
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a C-H bond.[7][11] It is often promoted by excess water, high temperatures, and strongly basic conditions.[7] To minimize this, use anhydrous solvents where possible, avoid unnecessarily harsh bases, and consider using more stable boronic esters (like pinacol esters) instead of boronic acids.[3][14]
-
Dehalogenation: This is the replacement of the halogen on your pyridyl halide with a hydrogen atom.[10] This side reaction can be promoted by certain bases and impurities that can act as hydride sources.[10] Careful selection of reaction conditions and pure reagents can help to minimize dehalogenation.
Q6: What is a good starting point for a general experimental protocol to minimize homocoupling?
A6: Here is a representative protocol that incorporates best practices to suppress homocoupling. Note that this is a general guideline and will likely require optimization for your specific substrates.
Representative Protocol:
-
Preparation of the Reaction Vessel: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon is preferred) for at least three cycles.[1]
-
Addition of Catalyst and Ligand: Under a positive flow of inert gas, add the palladium source (e.g., 2 mol% Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., 4 mol% SPhos).[1]
-
Addition of Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[1]
-
Final Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up and Purification: After completion, cool the reaction, dilute with an appropriate organic solvent, and proceed with a standard aqueous work-up. Purify the crude product by column chromatography.
Visual Guides
Troubleshooting Workflow for Homocoupling
The following diagram outlines a logical workflow for diagnosing and addressing the common causes of homocoupling.
Caption: A step-by-step decision tree for troubleshooting homocoupling.
Competing Reaction Pathways
This diagram illustrates the desired Suzuki catalytic cycle versus the competing homocoupling pathway.
Caption: Suzuki catalytic cycle vs. the homocoupling pathway.
Data Summary Table
The following table provides a qualitative summary of how different reaction parameters can influence the outcome, specifically regarding homocoupling. This is intended to illustrate general trends.
| Parameter | Condition Favoring Cross-Coupling | Condition Promoting Homocoupling | Rationale |
| Atmosphere | Rigorously Inert (Argon/N₂) | Presence of Oxygen (O₂) | Oxygen oxidizes Pd(0) to Pd(II), which catalyzes homocoupling.[1][3] |
| Pd Source | Pd(0) precatalyst (e.g., Pd₂(dba)₃) | Pd(II) precatalyst (e.g., Pd(OAc)₂) | Pd(II) sources can directly engage in homocoupling pathways before reduction to the active Pd(0) catalyst.[1][5] |
| Ligand | Bulky, electron-rich (e.g., SPhos) | Small, electron-poor (e.g., PPh₃) | Bulky ligands sterically hinder the formation of the bis-organopalladium intermediate required for homocoupling and promote the desired reductive elimination.[6][12][13] |
| Substrate | Bromopyridines, Iodopyridines | Chloropyridines | Slower oxidative addition for chlorides leaves the Pd(0) catalyst available for longer, increasing the chance of side reactions.[9] |
| Temperature | Optimal (often 80-110 °C) | Excessively High | High temperatures can accelerate catalyst decomposition and side reactions, including homocoupling.[7] |
References
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF.
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Organic Chemistry Portal. [Link]
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Suzuki reaction - Wikipedia. Wikipedia. [Link]
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- How to approach choosing reaction conditions for Suzuki?. Reddit. [Link]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Suzuki coupling of heteroaryl halides with aryl boronic acids a.
- Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- Suzuki Coupling. Organic Chemistry Portal. [Link]
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Highly Efficient Cyclopalladated Ferrocenylimine Catalyst for Suzuki Cross-Coupling Reaction of 3-Pyridylboronic Pinacol Ester with Aryl Halides.
- Suzuki coupling help. Reddit. [Link]
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
- A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates: No Copper , in Water, Very Mild Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization techniques for 4-Bromo-5-chloro-2-methylpyridine products
An authoritative guide to the purification of 4-Bromo-5-chloro-2-methylpyridine, offering in-depth troubleshooting and frequently asked questions for research and development scientists.
Introduction: The Critical Role of Recrystallization
This compound is a key heterocyclic building block in medicinal chemistry and materials science. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and complications in structural analysis. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1][2] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the solution (mother liquor).[4]
This guide serves as a technical support resource, providing practical, field-tested advice to overcome common challenges encountered during the recrystallization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step when developing a recrystallization protocol for a new batch of this compound?
A1: The most critical first step is solvent screening . The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold.[4] Conversely, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).[4] Given that pyridine-containing compounds can have unique solubility profiles, testing a range of solvents is essential.[5]
Q2: How do I perform a solvent screening test efficiently?
A2: Use small-scale tests. Place approximately 20-30 mg of your crude this compound into several test tubes. Add a different potential solvent to each tube dropwise at room temperature. A good candidate solvent will not dissolve the compound at this stage. Then, gently heat the tubes that showed poor room-temperature solubility. The best solvent will dissolve the compound completely at or near its boiling point. Finally, cool the dissolved solutions to room temperature and then in an ice bath to ensure that crystal formation occurs.
Q3: Why is slow cooling of the hot solution so important?
A3: Slow cooling is crucial for the formation of large, well-defined crystals. This process is selective and allows molecules of the desired compound to arrange themselves into a crystal lattice, systematically excluding impurity molecules. Rapid cooling, or "crashing out," traps impurities within the crystal structure, defeating the purpose of the purification.[6]
Q4: How can I remove colored impurities from my product?
A4: If your dissolved solution of this compound is colored, this often indicates the presence of high molecular weight, conjugated impurities. These can typically be removed by adding a small amount (1-2% by weight) of activated charcoal (decolorizing carbon) to the hot solution before filtration.[7] Swirl the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.
Q5: What is the best way to determine if the recrystallization was successful?
A5: The most common method is melting point analysis. A pure compound will have a sharp, narrow melting point range that corresponds to the literature value. Impurities depress and broaden the melting point range.[8] Further confirmation can be obtained using analytical techniques such as NMR spectroscopy or HPLC to assess purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: The compound "oils out" instead of forming crystals.
-
Question: I dissolved my product in the hot solvent, but upon cooling, it separated as an oily liquid instead of solid crystals. What happened, and how can I fix it?
-
Answer: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point (or the melting point of the impure mixture).[9] This is common when the compound is highly impure, causing a significant melting point depression.
-
Immediate Corrective Action: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[6] Allow the flask to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat loss.[6]
-
Underlying Cause Analysis: The chosen solvent may be too nonpolar, or its boiling point may be too high. If the problem persists, a different solvent or a mixed-solvent system should be investigated.
-
Issue 2: No crystals form, even after extensive cooling.
-
Question: My solution is clear and has been cooling for a long time, even in an ice bath, but no crystals have appeared. What should I do?
-
Answer: This is a classic case of either using too much solvent or the solution becoming supersaturated.[9]
-
Step 1: Induce Crystallization. First, try scratching the inside surface of the flask with a glass stirring rod just below the solvent line. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[8][9]
-
Step 2: Seeding. If scratching doesn't work, add a "seed crystal" – a tiny speck of the pure compound – to the solution. This provides a template for further crystal formation.[9]
-
Step 3: Reduce Solvent Volume. If induction methods fail, it is highly likely that too much solvent was used.[6] Gently heat the solution and boil off a portion of the solvent (e.g., 10-20%). Then, allow the solution to cool again. Repeat this process until crystals begin to form upon cooling.
-
Issue 3: The final yield of pure product is very low.
-
Question: I successfully obtained pure crystals, but my final mass is less than 50% of what I started with. Where did my product go?
-
Answer: A low yield can result from several factors during the procedure.
-
Excessive Solvent: As with the failure to crystallize, using too much solvent is the most common cause. A significant amount of your product will remain dissolved in the mother liquor even when cold.[6] You can attempt to recover a "second crop" of crystals by evaporating a portion of the solvent from the mother liquor and re-cooling.
-
Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration, you will lose a substantial amount of material. To prevent this, use a stemless funnel, pre-heat the funnel with hot solvent, and keep the solution near its boiling point during the filtration.
-
Washing with Warm Solvent: Washing the collected crystals is necessary to remove residual impurities from their surface. However, if the wash solvent is not ice-cold, it can dissolve a significant portion of your pure crystals. Always use a minimal amount of ice-cold solvent for washing.[1]
-
Data Presentation & Visual Workflows
Table 1: Common Solvents for Recrystallization of Pyridine Derivatives
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | A good starting point for many polar organic compounds.[5] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, but slightly less polar. |
| Ethyl Acetate | 77 | Polar Aprotic | Often used in combination with a nonpolar solvent like hexane.[5] |
| Acetone | 56 | Polar Aprotic | A versatile solvent, but its low boiling point can lead to rapid evaporation. |
| Toluene | 111 | Nonpolar | Good for less polar compounds; pyridine derivatives can crystallize well from it.[5] |
| Heptane/Hexane | 98 / 69 | Nonpolar | Typically used as the "anti-solvent" in a mixed-solvent system. |
| Water | 100 | Very Polar | Unlikely to be a good single solvent for this compound, but could be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[5] |
Diagrams
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for common recrystallization troubleshooting scenarios.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol assumes a suitable solvent (e.g., isopropanol) has been identified through screening.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the chosen solvent to its boiling point.
-
Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves.[8] Avoid adding a large excess of solvent.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: Pre-heat a gravity filtration setup (stemless funnel with fluted filter paper) by pouring some boiling solvent through it. Filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Crystal formation should begin during this time.[6]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product.[10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry on the funnel by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.
References
- Department of Chemistry, University of Rochester. Tips & Tricks: Recrystallization.
- University of California, Los Angeles. Recrystallization.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Recrystallization.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- University of York, Department of Chemistry. Problems with Recrystallisations.
- City University of New York. Purification by Recrystallization.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- Professor Dave Explains. (2020). Recrystallization. YouTube.
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Sci Vis Lab. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
- PubChemLite. 4-bromo-2-chloro-5-methyl-pyridine (C6H5BrClN).
- PubChemLite. This compound (C6H5BrClN).
- AMERICAN ELEMENTS. This compound.
- University of Groningen. (2022). Chemical/Laboratory Techniques: Recrystallization. YouTube.
- Organic Syntheses. 5-methyl-2,2'-bipyridine.
- PubChem. 2-Bromo-5-chloro-4-methylpyridine.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. mt.com [mt.com]
- 3. youtube.com [youtube.com]
- 4. Recrystallization [sites.pitt.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. youtube.com [youtube.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Exothermic Reactions in Diazotization Synthesis
Welcome to the Technical Support Center for Diazotization Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing exothermic reactions during the formation of diazonium salts. Diazotization is a powerful and versatile reaction in organic synthesis, but its highly exothermic nature and the inherent instability of diazonium salts demand meticulous control and a deep understanding of the underlying principles to ensure both safety and success.[1][2][3]
This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our goal is to equip you with the expertise to not only solve problems but also to design safer, more robust, and reproducible synthetic protocols.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during diazotization, offering probable causes and actionable solutions based on established scientific principles.
Problem 1: Rapid, Uncontrolled Temperature Spike (Exotherm)
-
Q: My reaction temperature is increasing rapidly despite my ice bath. What's happening and how do I regain control?
A: An uncontrolled exotherm is a critical safety concern indicating that the rate of heat generation is exceeding the rate of heat removal.[4][5] The primary cause is often too rapid addition of the sodium nitrite solution, leading to an accumulation of unreacted reagents and a sudden, violent reaction.[3]
-
Immediate Corrective Actions:
-
Halt Nitrite Addition: Immediately stop the addition of the sodium nitrite solution.
-
Enhance Cooling: If possible, add a cryogen like dry ice or acetone to your ice-salt bath to drastically lower the temperature.
-
Vigorous Agitation: Ensure your stirring is vigorous to improve heat transfer to the cooling bath and prevent localized hotspots.[6]
-
Prepare for Quenching: Have a pre-chilled quenching agent, such as a solution of sulfamic acid or urea, ready to neutralize any excess nitrous acid.
-
-
Root Cause Analysis and Prevention:
-
Nitrite Addition Rate: The addition of sodium nitrite must be slow and dropwise, allowing the heat generated to dissipate before the next addition.[6][7] The rate of addition is a critical parameter that should be carefully controlled.
-
Cooling Capacity: Ensure your cooling bath is adequate for the scale of your reaction. For larger reactions, a simple ice bath may be insufficient. An ice-salt mixture or a cryo-cooler provides more effective cooling.[6][7]
-
Reactor Design: For larger scale reactions, consider the heat transfer capabilities of your reactor. A jacketed reactor with a circulating coolant is more efficient than a simple flask in an ice bath.[4][8]
-
-
Problem 2: Low Yield of the Desired Product
-
Q: My final yield is consistently low. What are the likely causes?
A: Low yields in diazotization reactions are often linked to the decomposition of the thermally unstable diazonium salt intermediate.[7][9] Several factors can contribute to this decomposition.
-
Probable Causes & Solutions:
-
Elevated Temperature: Even a slight increase above the optimal 0-5 °C range can significantly accelerate the decomposition of the diazonium salt, often leading to the formation of phenolic byproducts and the evolution of nitrogen gas.[7][10]
-
Insufficient Acidity: A high acid concentration is crucial to facilitate the formation of the nitrosonium ion (NO+) electrophile and to protonate the starting amine, preventing it from reacting with the newly formed diazonium salt (a common side reaction).[7]
-
Solution: Use a sufficient excess of a strong mineral acid, such as hydrochloric or sulfuric acid.
-
-
Impure Reagents: The purity of the starting amine and sodium nitrite is paramount. Impurities can lead to side reactions and degradation of the diazonium salt.
-
Solution: Use high-purity starting materials and always use a freshly prepared sodium nitrite solution.[7]
-
-
-
Problem 3: Reaction Mixture Turns Dark Brown or Black
-
Q: My reaction mixture has developed a dark, tarry appearance. What does this indicate?
A: A dark coloration is a strong indicator of diazonium salt decomposition and the formation of unwanted side products.[6][7]
-
Primary Causes:
-
Temperature Excursion: The most common cause is the reaction temperature rising above the recommended 0-5 °C range.[7]
-
Insufficient Acidity: As mentioned previously, low acidity can lead to azo coupling side reactions between the diazonium salt and the unreacted parent amine, forming colored impurities.[7]
-
Localized Hotspots: Poor mixing can create areas of high reactant concentration and temperature, leading to decomposition even if the bulk temperature appears to be within range.[6]
-
-
Preventative Measures:
-
Strict Temperature and Addition Control: Adhere to slow, dropwise addition of nitrite and maintain a consistently low temperature.
-
Adequate Acidity: Ensure the correct stoichiometry of a strong acid is used.
-
Efficient Stirring: Use an overhead stirrer for larger volumes or a properly sized stir bar for smaller reactions to ensure homogeneity.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Why is the 0-5 °C temperature range so critical for diazotization?
A1: The diazonium group (-N₂⁺) is an excellent leaving group as dinitrogen (N₂), a very stable molecule.[10] Aryl diazonium salts are thermally unstable and will decompose at temperatures above 5 °C.[9][11] This decomposition is not only detrimental to the yield but can also be dangerously exothermic and potentially explosive if not controlled.[9][12] The low temperature suppresses these decomposition pathways, allowing the diazonium salt to be formed and used in situ for subsequent reactions.[6][7]
-
Q2: What is the mechanism of the diazotization reaction?
A2: The diazotization reaction involves the conversion of a primary aromatic amine to a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid.[13][14] The key steps are:
-
Formation of nitrous acid from sodium nitrite and a strong acid.
-
Protonation of nitrous acid and subsequent loss of water to form the highly electrophilic nitrosonium ion (NO⁺).[13][14]
-
Nucleophilic attack of the primary amine on the nitrosonium ion.
-
A series of proton transfers and dehydration to yield the final aryl diazonium ion.[13][14]
-
-
Q3: How can I test for the completion of the diazotization reaction?
A3: A common and effective way to monitor the reaction is to test for the presence of excess nitrous acid. A small drop of the reaction mixture is applied to starch-iodide paper. An immediate blue-black color indicates the presence of excess nitrous acid, signifying that all the primary amine has been consumed and the diazotization is complete.[1][15]
-
Q4: Is it ever safe to isolate a diazonium salt?
A4: As a general rule, diazonium salts should not be isolated in a dry, solid state as they are often explosive and sensitive to shock, friction, and heat.[1][6][9] They are almost always prepared and used immediately in solution.[6][15] Certain diazonium salts with specific counter-ions, like tetrafluoroborates, are more stable but should still be handled with extreme caution and on a small scale.[9]
-
Q5: What are the best practices for scaling up a diazotization reaction?
A5: Scaling up a diazotization reaction introduces significant challenges in heat management.[4][16]
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more difficult.[4] A jacketed reactor with a reliable cooling system is essential.
-
Calorimetry Studies: Before scaling up, it is highly recommended to perform reaction calorimetry studies (e.g., using Differential Scanning Calorimetry - DSC) to determine the heat of reaction and the thermal stability of the diazonium salt.[1][3][17] This data is crucial for safe process design.
-
Semi-Batch Operation: A semi-batch process, where the sodium nitrite is added gradually, is inherently safer than a batch process where all reagents are mixed at once.[3][18]
-
Continuous Flow Chemistry: For industrial applications, continuous flow reactors offer superior heat and mass transfer, enabling safer and more controlled diazotization reactions, even at temperatures above the traditional 0-5 °C range.[19][20]
-
Data and Diagrams
Table 1: Critical Parameters for Diazotization Temperature Control
| Parameter | Recommended Range | Rationale & Consequences of Deviation |
| Reaction Temperature | 0 - 5 °C | Critical for the stability of the diazonium salt. Temperatures > 5 °C lead to rapid decomposition, low yields, and safety hazards.[7][9][11] |
| Nitrite Addition Rate | Slow, dropwise | Controls the rate of the exothermic reaction. Rapid addition can overwhelm the cooling system, leading to a thermal runaway.[3][7] |
| Acid Concentration | 2.5 - 3 equivalents | Ensures complete formation of the nitrosonium ion and prevents side reactions. Insufficient acid can lead to low yields and impurity formation.[7] |
| Stirring Speed | Vigorous | Promotes efficient heat transfer and prevents localized hotspots. Inadequate mixing can lead to localized decomposition.[6] |
Diagram 1: Troubleshooting Workflow for Exothermic Events
Caption: Decision workflow for managing a thermal runaway event.
Diagram 2: Key Factors Influencing Diazotization Success
Caption: Core parameters for a successful diazotization reaction.
References
- Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts.
- Moody, C. J., & Rzepa, H. S. (2020).
- Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]
- BYJU'S. (n.d.).
- Ridd, J. H. (n.d.). Kinetics and Mechanism of Diazotization.
- Not Voodoo. (2017).
- Cheresources.com Community. (2019).
- Deadman, B. J., et al. (2016).
- CalGavin. (n.d.).
- Schmid, H., et al. (1970). Effect of the solvent on the kinetics of diazotization. Journal of the American Chemical Society. [Link]
- Danger, C., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PubMed Central. [Link]
- Zollinger, H. (1994).
- Alpha Galileo. (2025).
- Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Maximum Academic Press. [Link]
- ResearchGate. (2025).
- MDPI. (n.d.). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]
- Quora. (2019).
- Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. [Link]
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
- Google Patents. (n.d.).
- Reactor Lab. (n.d.). Chemical Reaction Engineering - Part 9 - thermal effects. [Link]
- IChemE. (n.d.). Inherently safer processing: batch and semi batch reactors for exothermic processes. [Link]
- Farabi University. (n.d.). Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. [Link]
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts. [Link]
- Reddit. (2026).
- ResearchGate. (2025). Rapid and efficient diazotization and diazo coupling reactions on silica sulfuric acid under solvent-free conditions. [Link]
- Sciencemadness. (2009).
- ResearchGate. (2014).
- ACS Publications. (2018). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. [Link]
- Master Organic Chemistry. (2018).
- PubMed Central. (2016). The in situ generation and reactive quench of diazonium compounds in the synthesis of azo compounds in microreactors. [Link]
- PubMed. (2014). Multicomponent, flow diazotization/Mizoroki-Heck coupling protocol: dispelling myths about working with diazonium salts. [Link]
- Google Patents. (n.d.).
- Pharm D Guru. (n.d.). 34.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mapping thermal risks: new insights into safe diazotization of 2-ANDSA [alphagalileo.org]
- 3. maxapress.com [maxapress.com]
- 4. calgavin.com [calgavin.com]
- 5. reactorlab.net [reactorlab.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Heat Transfer Methods In Batch Reactor - Industrial Professionals - Cheresources.com Community [cheresources.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 12. researchgate.net [researchgate.net]
- 13. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 14. byjus.com [byjus.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. icheme.org [icheme.org]
- 19. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Halogenation of 2-Methylpyridine
From the desk of the Senior Application Scientist
Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselective halogenation of 2-methylpyridine (2-picoline). The inherent electronic nature of the pyridine ring, coupled with the directing effects of the methyl group, presents a unique and often frustrating challenge. This document provides troubleshooting guidance, strategic protocols, and answers to frequently asked questions to help you achieve your desired regiochemical outcome with higher precision and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the halogenation of 2-methylpyridine.
Q1: My reaction is producing a mixture of ring-halogenated isomers. How do I improve selectivity for a single position?
This is the most frequent challenge. The pyridine nitrogen is a powerful electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution (EAS) and directing incoming electrophiles primarily to the C3 and C5 positions.[1][2][3] The 2-methyl group, being a weak electron-donating group, slightly activates the ring and directs ortho and para (C3 and C5). The result is a complex electronic landscape where multiple positions have similar reactivity.
Causality: Direct halogenation of 2-methylpyridine under standard EAS conditions (e.g., Br₂ with a Lewis acid) often yields a mixture of 3-bromo- and 5-bromo-2-methylpyridine because the electronic directing effects of the nitrogen and the methyl group are not sufficiently differentiated. Harsh conditions required to overcome the ring's low nucleophilicity can further reduce selectivity.[1][3]
Solutions:
-
Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often improve selectivity by favoring the kinetically preferred product.
-
Modify the Halogenating Agent: Switch from elemental halogens (Cl₂, Br₂) to a bulkier or less reactive source like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS). The steric bulk of these reagents can enhance selectivity for the less hindered C5 position.
-
Employ a Strategic Approach: If simple modifications fail, direct halogenation is likely not the optimal path. You must change the reaction strategy entirely. Refer to the "Strategic Protocols" section below for methods targeting specific positions (C3, C4, C5, or C6).
Q2: The halogenation is occurring on the methyl group instead of the aromatic ring. How do I prevent this and achieve ring halogenation?
You are likely running the reaction under conditions that favor a free-radical mechanism over an electrophilic aromatic substitution mechanism.
Causality: Halogenation of the benzylic-like methyl group occurs via a radical chain reaction. This pathway is initiated by UV light or radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[4][5] Using elemental halogens at high temperatures can also promote this pathway.
Solutions:
-
Exclude Radical Initiators: Ensure your reagents and solvents are free from peroxides or other radical initiators.
-
Run in the Dark: Protect the reaction from UV light by wrapping the flask in aluminum foil.
-
Use Polar Solvents: Radical reactions are favored in nonpolar solvents like carbon tetrachloride (CCl₄). Switching to a polar solvent can help suppress this pathway.
-
Add a Lewis Acid: The addition of a strong Lewis acid (e.g., AlCl₃, FeBr₃) explicitly promotes the EAS mechanism by polarizing the halogen-halogen bond, creating a strong electrophile (e.g., "Br⁺").[6][7]
Q3: The halogenation is occurring on the ring, but I want to selectively halogenate the methyl group. How do I achieve this?
To achieve side-chain halogenation, you must intentionally promote the free-radical pathway described in the previous question.
Causality: Stabilized by the adjacent pyridine ring, the benzylic radical at the methyl group is readily formed. Promoting conditions for radical formation will favor substitution at this position.
Solutions:
-
Use a Radical Initiator: Add a catalytic amount of AIBN or BPO to your reaction mixture.[4]
-
Utilize UV Light: Irradiate the reaction mixture with a UV lamp.
-
Choose a Nonpolar Solvent: Carbon tetrachloride (CCl₄) is the classic solvent for radical halogenations using NBS.
-
Control pH: In chlorination reactions, HCl is produced, which can protonate the pyridine nitrogen and deactivate the side chain. Neutralizing this acid with a base as it forms is crucial for the reaction to proceed.[4][5][8]
Strategic Protocols for Regiocontrolled Halogenation
When simple troubleshooting fails, a change in synthetic strategy is required. These Q&A-formatted protocols provide pathways to specific, often difficult-to-access, isomers.
Q4: How can I achieve highly selective halogenation at the C5 position?
The C5 position is often the thermodynamic sink in EAS reactions on 2-substituted pyridines. However, achieving high selectivity often requires bypassing direct halogenation. One of the most reliable methods is the Pyridine N-Oxide Strategy .
Causality: Converting the pyridine nitrogen to an N-oxide dramatically alters the electronic landscape. The N-oxide group is strongly activating and acts as an ortho, para-director.[9] In 2-methylpyridine N-oxide, this powerful directing effect overwhelmingly favors electrophilic attack at the C4 and C6 positions. After halogenation, the N-oxide can be removed (deoxygenated) to yield the final product. While this strategy is most famous for C4 functionalization, specific conditions allow for halogenation at other positions. For C5, a different approach is needed. A highly effective modern method involves a temporary dearomatization sequence.
Protocol 1: C5-Chlorination via Directed ortho-Metalation (DoM) followed by Halogenation
This protocol uses a directing group to achieve metalation (and subsequent halogenation) at a specific site.
-
Protection/Installation of DG: Convert the 2-methyl group to a directing group (DG) that facilitates lithiation at the C3 or C5 position. A common strategy is to first deprotonate the methyl group with a strong base (e.g., n-BuLi) and then quench with an appropriate electrophile that can act as a DG.
-
Directed Lithiation: Treat the substrate with a strong lithium base (e.g., LDA or n-BuLi/TMEDA) at low temperature (-78 °C). The DG will direct the deprotonation to the C5 position.
-
Halogenation: Quench the resulting aryllithium species with an electrophilic halogen source (e.g., hexachloroethane for chlorination or 1,2-dibromoethane for bromination).
-
Removal of DG: Remove the directing group under appropriate conditions to yield 5-halo-2-methylpyridine.
Q5: The C3 position is electronically disfavored. How can I selectively introduce a halogen there?
Achieving C3 selectivity is a classic challenge in pyridine chemistry.[10] A modern and powerful strategy involves the temporary opening of the pyridine ring to form a reactive acyclic intermediate, known as a Zincke imine .
Causality: This strategy transforms the electron-deficient pyridine into an electron-rich, polarized alkene intermediate.[1][3] This intermediate then undergoes a highly regioselective electrophilic halogenation under mild conditions. Subsequent ring-closing reforms the aromatic pyridine ring, now halogenated at the C3 position.[3][11]
Protocol 2: C3-Iodination via a Zincke Imine Intermediate [3][12] This protocol is adapted from McNally and coworkers' work.[3]
-
Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve 2-methylpyridine (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv). Allow the reaction to warm to room temperature and stir for 30 minutes. This forms the Zincke imine intermediate.
-
Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine is fully consumed (monitor by TLC/LC-MS).
-
Ring-Closing: Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol (EtOH). Heat the mixture to 60 °C until ring closure is complete, yielding 3-iodo-2-methylpyridine.
-
Workup: After cooling, perform a standard aqueous workup and purify the product by column chromatography.
Q6: How can I achieve halogenation at the C6 position?
The C6 position is sterically hindered by the C2-methyl group and electronically deactivated. The Pyridine N-Oxide strategy is the most effective method for functionalizing this position.
Causality: As mentioned, the N-oxide activates the C2/C6 positions towards nucleophilic attack after activation. Reagents like phosphoryl chloride (POCl₃) or phosphoryl bromide (POBr₃) activate the N-oxide and provide a source of halide nucleophiles (Cl⁻ or Br⁻). The reaction proceeds via an addition-elimination mechanism, installing the halogen at C2 or C6. For 2-methylpyridine N-oxide, the reaction overwhelmingly favors the C6 position due to sterics.[13][14]
Protocol 3: General Procedure for 6-Chlorination of 2-Methylpyridine via its N-Oxide [13][15]
-
N-Oxide Formation: Oxidize 2-methylpyridine to 2-methylpyridine N-oxide using an oxidant like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. Purify the N-oxide.
-
Deoxygenative Halogenation: In a flask equipped with a reflux condenser, carefully add phosphoryl chloride (POCl₃, ~3.0 equiv) to the 2-methylpyridine N-oxide (1.0 equiv), either neat or in a high-boiling inert solvent.
-
Heating: Heat the reaction mixture (typically reflux, ~110 °C) for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Cool the reaction mixture carefully and pour it onto crushed ice to quench the excess POCl₃. Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to pH > 8. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography or distillation to yield 6-chloro-2-methylpyridine.
Quantitative Data Summary
The choice of method dramatically impacts the regiochemical outcome. The following table summarizes typical results for various strategies.
| Starting Material | Reagent(s) | Key Strategy | Position of Halogenation | Yield (%) | Regioisomeric Ratio | Reference |
| 2-Methylpyridine | Br₂, FeBr₃ | Direct EAS | C5 + C3 | Moderate | Mixture | [2] |
| 2-Methylpyridine | NBS, AIBN, CCl₄ | Radical | Methyl Group | Good | >95:5 (Side-chain:Ring) | |
| 2-Methylpyridine | 1. Tf₂O, DBNA 2. NIS 3. NH₄OAc | Zincke Imine | C3 | 53 | >98:2 (C3:Other) | [16] |
| 3-Methylpyridine N-Oxide | POCl₃ | N-Oxide | C2-Chloro | 85 | >99:1 | [17] |
| 3,5-Dimethylpyridine N-Oxide | POBr₃ | N-Oxide | C2-Bromo | 90 | >99:1 | [17] |
*Data for related substituted pyridines are included to illustrate the high regioselectivity of the N-oxide strategy.
Frequently Asked Questions (FAQs)
Q7: Why is pyridine less reactive than benzene in electrophilic aromatic substitution?
The nitrogen atom in the pyridine ring is more electronegative than carbon. It withdraws electron density from the ring through an inductive effect, making the ring electron-deficient and thus less nucleophilic.[7][18] Furthermore, under the acidic conditions often used for EAS (e.g., with Lewis or Brønsted acids), the nitrogen's lone pair is readily protonated or coordinated, placing a positive charge on the nitrogen. This makes the ring even more electron-deficient and strongly deactivates it towards attack by electrophiles.[7][18]
Q8: Can I use Lewis acids like AlCl₃ with 2-methylpyridine?
Yes, but with caution. Pyridine nitrogen is a Lewis base and can coordinate strongly to Lewis acids.[19][20] This deactivates the ring towards EAS, as described above. Often, a "swamping catalyst" effect is employed, where a large excess of the Lewis acid is used to ensure that some is available to activate the halogenating agent after all the pyridine nitrogen has been complexed.[2]
Q9: Are there computational models that can predict the regioselectivity of these reactions?
Yes, quantum chemical calculations (e.g., DFT) are increasingly used to study reaction mechanisms and predict regioselectivity.[10] These models can calculate the activation energies for halogenation at different positions and analyze the stability of reaction intermediates (like the Wheland intermediate), providing a theoretical basis for the experimentally observed outcomes.[10]
References
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogen
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. PubMed. [Link]
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Halogenation of the 3-position of pyridines through Zincke imine intermediates.
- Dichlorine–pyridine N-oxide halogen-bonded complexes. RSC Publishing. [Link]
- Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines.
- Regioselectivity in free radical bromination of unsymmetrical dimethyl
- Recent Developments in the Chemistry of Heteroarom
- Method of chlorinating side chain of 2-chloro-methylpyridine.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses. [Link]
- Aromatic halogen
- Method of side-chain chlorination of 2-chloro-methylpyridine.
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Interaction of pyridine (a) on metal surface as a Lewis acid site, and...
- Method of side-chain chlorination of 2-chloro-methylpyridine.
- Method of side-chain chlorination of 2-chloro-methylpyridine.
- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
- Electrophilic arom
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
- Flow Synthesis of 2-Methylpyridines via α-Methyl
- (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link]
- Selective halogenation of pyridines and diazines via unconventional intermedi
- Controlling the regioselectivity of the bromolactonization reaction in HFIP. RSC Publishing. [Link]
- CXCVII.—The chlorination of methyl derivatives of pyridine. Part II. 2-Methylpyridine. Journal of the Chemical Society, Transactions. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 6. Khan Academy [khanacademy.org]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Analytical Gauntlet: A Comparative Guide to the Structural Elucidation of 4-Bromo-5-chloro-2-methylpyridine
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. The heterocyclic compound 4-Bromo-5-chloro-2-methylpyridine serves as a pertinent exemplar for discussing the application and comparative strengths of modern analytical techniques. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a direct comparison with other key spectroscopic methods: ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Our objective is to not only present the data but to illuminate the strategic thinking behind the experimental choices and data interpretation, offering a robust framework for researchers, scientists, and drug development professionals.
The Central Role of ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the frontline technique for the structural elucidation of organic molecules. Its power lies in its ability to provide a detailed map of the proton environments within a molecule, revealing crucial information about the number of distinct protons, their electronic surroundings, and their spatial relationships. For a molecule like this compound, ¹H NMR offers a rapid and highly informative first pass at confirming its identity and purity.
Experimental Protocol: ¹H NMR Sample Preparation and Acquisition
A self-validating protocol is essential for trustworthy results. The following steps outline a standard procedure for preparing a high-quality NMR sample.[1][2][3][4]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[4] The use of a sufficient sample amount is critical for achieving a good signal-to-noise ratio in a reasonable timeframe.
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds due to its excellent dissolving power and relatively simple residual solvent signal.[1]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[3] Gently swirl or vortex the vial to ensure complete dissolution. Visually inspect for any particulate matter.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution into a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube, as this can degrade the quality of the magnetic field homogeneity (shimming).[1][3]
-
Internal Standard: Tetramethylsilane (TMS) is often pre-added to commercially available deuterated solvents and serves as the internal reference standard (δ 0.00 ppm).[5]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically with a field strength of 400 MHz or higher for better resolution. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectrum and Interpretation
While an experimental spectrum is the gold standard, a predicted spectrum based on established substituent effects provides a powerful tool for initial analysis and assignment.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | Singlet | 1H | H-6 |
| ~7.60 | Singlet | 1H | H-3 |
| ~2.50 | Singlet | 3H | -CH₃ |
Analysis of the Predicted Spectrum:
The predicted ¹H NMR spectrum of this compound is expected to be relatively simple, displaying three distinct signals.
-
The Aromatic Region: Two singlets are predicted in the downfield aromatic region. The proton at the 6-position (H-6) is adjacent to the nitrogen atom, which is strongly electron-withdrawing, causing it to resonate at a lower field (~8.25 ppm). The proton at the 3-position (H-3) is also in the aromatic ring but is further from the nitrogen and is influenced by the adjacent methyl group, leading to a slightly more upfield chemical shift (~7.60 ppm). The singlet multiplicity for both aromatic protons is due to the absence of adjacent protons for spin-spin coupling.
-
The Aliphatic Region: A single peak is expected in the upfield region (~2.50 ppm), corresponding to the three equivalent protons of the methyl group at the 2-position. This signal will also be a singlet as there are no protons on the adjacent carbon atom.
The integration values of 1:1:3 for the H-6, H-3, and methyl protons, respectively, would further confirm the proposed structure.
A Comparative Analysis with Alternative Spectroscopic Techniques
While ¹H NMR is highly informative, a comprehensive structural confirmation relies on the convergence of data from multiple analytical techniques. The following section compares the insights gained from ¹H NMR with those from ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
¹³C NMR Spectroscopy: A Look at the Carbon Skeleton
Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule.[6] For this compound, a proton-decoupled ¹³C NMR spectrum would be expected to show six distinct signals, one for each carbon atom in the molecule.
| Technique | Information Provided | Expected Results for this compound |
| ¹H NMR | Proton environments, connectivity, and relative numbers. | Three distinct signals: two aromatic singlets and one aliphatic singlet. |
| ¹³C NMR | Carbon environments and the overall carbon skeleton. | Six distinct signals, one for each carbon atom. Chemical shifts would be influenced by the attached substituents and the nitrogen atom. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, providing information on the elemental composition and structural motifs. | A molecular ion peak corresponding to the exact mass of the molecule. Isotopic patterns characteristic of one bromine and one chlorine atom (M, M+2, M+4 peaks) would be observed. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups and bond types. | Characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-Br and C-Cl stretching. |
Mass Spectrometry: Unveiling the Molecular Weight and Elemental Composition
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. For this compound, the presence of both bromine and chlorine atoms would result in a distinctive isotopic pattern for the molecular ion peak, providing strong evidence for the presence of these halogens.
Infrared Spectroscopy: A Fingerprint of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The IR spectrum of this compound would show characteristic absorption bands for the aromatic C-H stretching, aliphatic C-H stretching of the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and the C-Br and C-Cl stretching vibrations.[8][9]
Workflow for Structural Elucidation
The logical workflow for the structural elucidation of a novel compound like this compound integrates these techniques in a complementary fashion.
Conclusion
The structural elucidation of this compound provides an excellent case study for demonstrating the synergistic power of modern analytical techniques. While ¹H NMR offers a remarkably detailed initial picture of the proton framework, its true analytical strength is realized when its findings are corroborated and complemented by data from ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. For researchers in drug development, a comprehensive understanding of how to strategically apply and interpret the data from this analytical arsenal is not just beneficial—it is fundamental to ensuring the integrity and success of their scientific endeavors.
References
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. 3rd ed. Wiley.
- AZoOptics. (2023). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- AIP Publishing. (1966). Analysis of the NMR Spectrum of Pyridine.
- Semantic Scholar. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅.
- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
- National Center for Biotechnology Information. (n.d.). An Introduction to Biological NMR Spectroscopy.
- KPU Pressbooks. (n.d.). 6.5 NMR Theory and Experiment – Organic Chemistry I.
- The Journal of Physical Chemistry. (1956). Correlations of the Infrared Spectra of Some Pyridines.
- ACD/Labs. (n.d.). NMR Prediction.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- NMRDB.org. (n.d.). Simulate and predict NMR spectra.
- YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum.
- Semantic Scholar. (n.d.). The FTIR Spectra of Pyridine and Pyridine-d₅.
- ResearchGate. (n.d.). What does a "Pyridine- FTIR analysis" can tell me?.
- ResearchGate. (n.d.). FTIR spectrum for Pyridine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 4. 4-Bromopyridine(1120-87-2) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Chloropyridine(626-60-8) 1H NMR [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , ’ | Semantic Scholar [semanticscholar.org]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the ¹³C NMR Spectral Data of 4-Bromo-5-chloro-2-methylpyridine
The Power of ¹³C NMR in Heterocyclic Chemistry
¹³C NMR spectroscopy is an indispensable tool for determining the carbon framework of organic molecules. Each unique carbon atom in a molecule produces a distinct signal (peak) in the spectrum, and its chemical shift (δ), measured in parts per million (ppm), is highly sensitive to its local electronic environment. For substituted pyridines, the chemical shifts of the ring carbons are influenced by the interplay of the nitrogen heteroatom's electron-withdrawing nature and the electronic effects (inductive and resonance) of the various substituents. This sensitivity allows for precise structural assignment and verification.
Predicted ¹³C NMR Spectrum of 4-Bromo-5-chloro-2-methylpyridine
The ¹³C NMR spectrum for this compound was predicted using the online spectral database NMRDB.org, which employs a highly parameterized model for accurate chemical shift estimation.[1][2][3] The predicted chemical shifts in deuterochloroform (CDCl₃) are presented below.
Molecular Structure and Carbon Numbering
To facilitate spectral assignment, the carbon atoms of this compound are numbered as follows:
Caption: Standard workflow for acquiring a ¹³C NMR spectrum.
Conclusion
This guide provides a robust framework for understanding and verifying the ¹³C NMR spectrum of this compound. The predicted chemical shifts, grounded in a comparative analysis of related compounds, offer a reliable benchmark for experimental verification. By explaining the causality behind the observed substituent effects and providing a detailed, validated experimental protocol, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel pyridine-based compounds.
References
- Human Metabolome Database. ¹³C NMR Spectrum for 2-Methylpyridine (HMDB0061888). [Link]
- ResearchGate. lH and ¹³C pyridine induced shifts. [Link]
- Human Metabolome Database. ¹³C NMR Spectrum for Pyridine (HMDB0000926). [Link]
- ResearchGate. ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
- Canadian Journal of Chemistry. A Study of Solvent Effects on the ¹³C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. [Link]
- The Royal Society of Chemistry.
- The Royal Society of Chemistry.
- NMRDB.org. Predict ¹³C carbon NMR spectra. [Link]
- ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction?. [Link]
- SpectraBase. 3-Chloropyridine 1-oxide ¹³C NMR Chemical Shifts. [Link]
- SpectraBase. 2-Methylpyridine ¹³C NMR Chemical Shifts. [Link]
- SpectraBase. 3-Chloropyridine ¹³C NMR Chemical Shifts. [Link]
- Oregon State University. ¹³C NMR Chemical Shifts. [Link]
- ResearchGate. 1H NMR and 13C NMR shifts of compounds 1-4 (in CDCl3, δ in ppm, and J in Hz). [Link]
- ResearchGate. ¹³C NMR chemical shifts (ppm from CDCl3, δ = 77.00) of 2,2'-bipyridine-4,4'. [Link]
- ResearchGate. Experimental and calculated ¹³C-NMR chemical shifts, CDCl3,δ from TMS, conformers I and II, compound 1. [Link]
- University of Wisconsin-Madison.
- Scribd. Predict 13C Carbon NMR Spectra. [Link]
- NMRDB.org. Predict all NMR spectra. [Link]
- Compound Interest. A Guide to ¹³C NMR Chemical Shift Values. [Link]
- NMRDB.org. Predict ¹³C carbon NMR spectra. [Link]
- Human Metabolome Database. ¹³C NMR Spectrum for 3-Chloropyridine (HMDB0029596). [Link]
- Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. [Link]
- Reddit. Referencing CDCl3 in 13C nmr. [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Bromo-5-chloro-2-methylpyridine
In the landscape of pharmaceutical and materials science, the structural elucidation of halogenated heterocyclic compounds is a critical step in development and quality control. Mass spectrometry stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 4-bromo-5-chloro-2-methylpyridine, a compound representative of a class of molecules with significant synthetic utility.
This document moves beyond a simple recitation of data, offering a comparative perspective. We will dissect the predicted fragmentation pathways of our target molecule and contrast them with the established fragmentation of simpler, related structures. This approach will illuminate the intricate dance of functional groups and their influence on fragmentation patterns, providing researchers with a robust framework for interpreting the mass spectra of complex halogenated pyridines.
The Foundational Principles of Fragmentation in Halogenated Pyridines
Under electron ionization (EI), a molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•). This radical cation is energetically unstable and undergoes a series of fragmentation events to yield smaller, more stable ions. The fragmentation pathways are governed by the inherent stability of the resulting cations and neutral losses.
For a molecule like this compound, several key structural features will dictate its fragmentation:
-
The Aromatic Pyridine Ring: The stable aromatic system will result in a prominent molecular ion peak.[1][2]
-
Halogen Substituents (Br and Cl): The carbon-halogen bonds are often the weakest links, making them susceptible to cleavage. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl, ~3:1 ratio) will produce a characteristic and complex isotopic pattern for the molecular ion and any halogen-containing fragments.[3]
-
The Methyl Group: The methyl substituent can be lost as a radical, or its presence can influence ring cleavage and rearrangement reactions.
Predicted Fragmentation Pathways of this compound
The molecular weight of this compound (C₆H₅BrClN) is approximately 206.47 g/mol . The molecular ion region in the mass spectrum is predicted to be complex due to the isotopic distribution of bromine and chlorine. The most abundant peaks in the molecular ion cluster would correspond to the following isotopic combinations:
-
m/z 205: [C₆H₅⁷⁹Br³⁵ClN]⁺•
-
m/z 207: [C₆H₅⁸¹Br³⁵ClN]⁺• and [C₆H₅⁷⁹Br³⁷ClN]⁺•
-
m/z 209: [C₆H₅⁸¹Br³⁷ClN]⁺•
The primary fragmentation pathways are anticipated to involve the loss of the substituents and cleavage of the pyridine ring:
-
Loss of a Bromine Radical: Cleavage of the C-Br bond is a highly probable event, leading to a chloromethylpyridine cation. This will result in a prominent fragment ion cluster.
-
[M - Br]⁺ at m/z 126/128
-
-
Loss of a Chlorine Radical: Similarly, the loss of a chlorine radical will produce a bromomethylpyridine cation.
-
[M - Cl]⁺ at m/z 170/172
-
-
Loss of a Methyl Radical: Benzylic-type cleavage leading to the loss of the methyl group is also a plausible fragmentation route.
-
[M - CH₃]⁺ at m/z 190/192/194
-
-
Sequential Losses: Subsequent fragmentation of the primary fragment ions will also occur. For instance, the [M - Br]⁺ ion can further lose a chlorine atom or a molecule of hydrogen cyanide (HCN), a characteristic loss from pyridine rings.
-
[M - Br - Cl]⁺ at m/z 91
-
[M - Br - HCN]⁺ at m/z 99/101
-
The following diagram illustrates the predicted major fragmentation pathways:
Sources
- 1. whitman.edu [whitman.edu]
- 2. youtube.com [youtube.com]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Reactivity of 4-Bromo vs. 5-Chloro Substituents in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic organic chemistry, the selective functionalization of aromatic rings is a cornerstone of molecular construction. For drug development professionals and researchers, the choice between different halogen substituents as handles for cross-coupling reactions is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 4-bromo and 5-chloro substituents on an aromatic scaffold in palladium-catalyzed cross-coupling reactions, supported by fundamental principles and experimental insights.
The Decisive Step: Understanding the Primacy of the Carbon-Halogen Bond in Oxidative Addition
The enhanced reactivity of aryl bromides over aryl chlorides in palladium-catalyzed cross-coupling reactions is a well-established principle, with the general reactivity trend being Ar-I > Ar-Br > Ar-Cl >> Ar-F.[1][2] This hierarchy is fundamentally rooted in the bond dissociation energies (BDEs) of the carbon-halogen (C-X) bonds. The C-Br bond is inherently weaker and thus more readily cleaved than the C-Cl bond.[3][4]
This difference in bond strength is most critical during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.[3][5] In this initial phase, the palladium(0) catalyst inserts into the C-X bond, forming a Pd(II) intermediate. The lower BDE of the C-Br bond translates to a lower activation energy for this process, resulting in faster reaction rates and the feasibility of using milder reaction conditions.[6]
Quantitative Comparison of Aryl Halide Performance
The following table summarizes the typical performance of bromo- and chloro-aromatics in three of the most prevalent cross-coupling reactions. While specific yields are highly substrate- and condition-dependent, this data, synthesized from multiple sources, illustrates the general reactivity trend.
| Reaction | Aryl Halide | Typical Catalyst System | Typical Temperature (°C) | General Observations |
| Suzuki-Miyaura Coupling | 4-Bromo-substrate | Pd(PPh₃)₄ or Pd(OAc)₂/phosphine ligand | 80 - 100 | High yields, shorter reaction times.[1] |
| 5-Chloro-substrate | Pd(OAc)₂ or Pd₂dba₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | 100 - 120 | Requires more activated catalyst systems and often higher temperatures to achieve comparable yields.[1][7] | |
| Buchwald-Hartwig Amination | 4-Bromo-substrate | Pd(OAc)₂ or Pd₂dba₃ with phosphine ligands | 80 - 110 | Generally good to excellent yields with a variety of amines.[8][9] |
| 5-Chloro-substrate | Requires specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) | 100 - 130 | Can be challenging; success is highly dependent on the specific ligand and amine.[8][10] | |
| Heck Reaction | 4-Bromo-substrate | Pd(OAc)₂ with PPh₃ or other phosphine ligands | 100 - 140 | Generally proceeds efficiently with a range of alkenes.[11][12] |
| 5-Chloro-substrate | Requires more forcing conditions, higher catalyst loadings, and often specialized ligands.[11] | 120 - 160 | Lower reactivity often leads to lower yields and potential side reactions. |
The "Why": Causality Behind Experimental Choices
The necessity for more sophisticated and reactive catalyst systems for aryl chlorides stems from the inertness of the C-Cl bond. Standard palladium catalysts, like those with simple triphenylphosphine ligands, are often not sufficiently electron-rich to efficiently cleave the stronger C-Cl bond.[1][13] The development of bulky, electron-donating phosphine and N-heterocyclic carbene (NHC) ligands has been a paradigm shift, enabling the activation of these less reactive substrates.[1] These ligands increase the electron density on the palladium center, which in turn facilitates the oxidative addition step.[14]
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol is designed to provide a direct comparison of the reactivity of a 4-bromo- and a 5-chloro-substituted aromatic compound in a Suzuki-Miyaura coupling reaction.
Materials:
-
4-Bromo-N,N-dimethylaniline
-
4-Chloro-N,N-dimethylaniline (as a representative for a 5-chloro-substituted arene)
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Reaction vials with stir bars
-
Heating block or oil bath
-
TLC plates and appropriate developing solvent system
-
GC-MS for quantitative analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 M solution of potassium carbonate in deionized water.
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup (perform in duplicate for each substrate):
-
To a reaction vial, add the aryl halide (4-bromo-N,N-dimethylaniline or 4-chloro-N,N-dimethylaniline, 1.0 mmol).
-
Add phenylboronic acid (1.2 mmol, 1.2 equivalents).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add toluene (5 mL) and ethanol (1 mL).
-
Add the 1 M K₂CO₃ solution (2 mL, 2.0 mmol, 2.0 equivalents).
-
-
Reaction Execution:
-
Seal the vials and place them in a preheated heating block or oil bath set to 90 °C.
-
Stir the reactions vigorously.
-
Monitor the progress of the reactions by TLC or by taking small aliquots for GC-MS analysis at regular intervals (e.g., 1, 2, 4, and 8 hours).
-
-
Work-up and Analysis:
-
After the reaction is complete (or after a set time for comparison), cool the vials to room temperature.
-
Add ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the conversion and yield of the desired biphenyl product.
-
Visualizing the Process
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Comparative Analysis
Caption: Workflow for the comparative reactivity study.
Conclusion and Outlook
The choice between a 4-bromo and a 5-chloro substituent for cross-coupling is a trade-off between reactivity and the cost and availability of the starting material. Aryl bromides are demonstrably more reactive, often leading to higher yields under milder conditions with simpler catalyst systems.[6] However, the economic advantages of using aryl chlorides, which are frequently less expensive and more widely available, have spurred significant innovation in catalyst development.[1] For large-scale synthesis in the pharmaceutical industry, the initial investment in developing a robust process for a less reactive but more economical chloro-substituted starting material can be highly advantageous. The principles and experimental framework outlined in this guide provide a solid foundation for making informed decisions in the design and optimization of synthetic routes involving cross-coupling reactions.
References
- Barrios-Landeros, F., Carrow, B. P., & Hartwig, J. F. (2009). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society, 131(23), 8141–8154. [Link]
- Fairlamb, I. J. S. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10826-10828. [Link]
- de Lera, A. R., & Alonso, F. (2016). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Neufeldt, S. R., & Sanford, M. S. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [Link]
- Martin, L. M., & Mirica, L. M. (2020). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 59(32), 13494-13498. [Link]
- Senn, H. M., & Ziegler, T. (2004). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 23(13), 3278–3289. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Chemistry LibreTexts. (2022). Oxidative Addition of Polar Reagents. Chemistry LibreTexts. [Link]
- Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
- White, P. S., & Brookhart, M. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society, 143(15), 5876–5887. [Link]
- van de Weghe, P. (2004). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 104(1), 199-246. [Link]
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
- Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 11(16), 3582–3585. [Link]
- Wikipedia. (2024). Heck reaction. Wikipedia. [Link]
- Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. (2024).
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. web.uvic.ca [web.uvic.ca]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Dihalogenated Pyridine Reactivity: 4-Bromo-5-chloro-2-methylpyridine vs. 2,5-dibromo-4-methylpyridine
For researchers, medicinal chemists, and professionals in drug development, the selection of a halogenated pyridine building block is a critical decision that dictates synthetic strategy and efficiency. The subtle interplay of substituent electronics and sterics can dramatically alter the reactivity of an aromatic core. This guide provides an in-depth, objective comparison of two highly valuable, yet distinct, dihalogenated picoline intermediates: 4-Bromo-5-chloro-2-methylpyridine and 2,5-dibromo-4-methylpyridine . We will dissect their structural nuances to predict and explain their behavior in key synthetic transformations, supported by experimental data and detailed protocols.
Foundational Analysis: Electronic and Steric Drivers of Reactivity
The reactivity of any substituted pyridine is fundamentally governed by the electron-deficient nature of the aromatic ring, a consequence of the electronegative nitrogen atom. This intrinsic property makes the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions (ortho and para to the nitrogen), where the nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate in nucleophilic aromatic substitution (SNAr) reactions.[1][2][3][4] The substituents—halogens and a methyl group—further modulate this reactivity profile.
-
Electronic Effects:
-
Halogens (Br, Cl): Exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity, further depleting the ring of electron density and increasing its electrophilicity. They also have a weaker, electron-donating mesomeric effect (+M) through their lone pairs, but for halogens, the inductive effect is dominant.
-
Methyl Group (CH₃): Acts as an electron-donating group through a positive inductive effect (+I) and hyperconjugation, slightly increasing electron density on the ring.
-
-
Steric Effects: The spatial bulk of substituents can hinder the approach of reagents to adjacent reaction sites. The methyl group, in particular, can create significant steric hindrance.[5][6][7]
Let's analyze our two molecules in this context:
-
This compound: The bromine is at the activated C4 (para) position, while the chlorine is at the electronically less-activated C5 (meta) position. The methyl group at C2 provides steric hindrance primarily to the C3 position and the nitrogen atom.
-
2,5-dibromo-4-methylpyridine: This molecule features bromine atoms at both the highly activated C2 (ortho) position and the less-activated C5 (meta) position.[8][9] The methyl group at C4 sterically shields the adjacent C3 and C5 positions.
dot
Caption: Factors influencing reactivity in the two pyridine derivatives.
Comparative Reactivity in Key Synthetic Transformations
The structural differences outlined above lead to distinct reactivity patterns in common synthetic methodologies.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a hallmark of electron-deficient heterocycles.[3][10] The reaction proceeds via an addition-elimination mechanism, and its rate is determined by the stability of the negatively charged Meisenheimer intermediate.
-
This compound: The C4 position is highly activated towards nucleophilic attack. A nucleophile attacking the C4-Br will generate an intermediate where the negative charge is delocalized onto the ring nitrogen, providing significant stabilization. The C5-Cl is at a meta position and is therefore much less reactive in SNAr reactions.[1][4]
-
2,5-dibromo-4-methylpyridine: The C2 position is the most electron-deficient site and therefore the most susceptible to nucleophilic attack. The resulting intermediate benefits from direct charge stabilization by the adjacent nitrogen. The C5-Br is meta to the nitrogen and significantly less reactive. The methyl group at C4 may slightly hinder the approach to the C5 position.
Head-to-Head Prediction: In a competitive SNAr reaction, 2,5-dibromo-4-methylpyridine will react preferentially and more rapidly at the C2-Br position compared to the C4-Br of this compound. This is due to the C2 (ortho) position being electronically more activated for SNAr than the C4 (para) position in most pyridine systems.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are cornerstones of modern synthesis, enabling the formation of C-C (Suzuki, Stille), C-N (Buchwald-Hartwig), and C-O bonds.[11][12] The reactivity is primarily dictated by the rate of oxidative addition of the Pd(0) catalyst into the carbon-halogen bond, which generally follows the trend: C-I > C-Br > C-Cl.
-
This compound: This molecule offers excellent chemoselectivity. Under standard palladium-catalyzed conditions (e.g., Suzuki or Buchwald-Hartwig), the reaction will occur exclusively at the more reactive C-Br bond at the C4 position, leaving the C-Cl bond intact for potential subsequent transformations.
-
2,5-dibromo-4-methylpyridine: This substrate presents a selectivity challenge. Both C-Br bonds are reactive, but the C2-Br is generally more reactive towards oxidative addition than the C5-Br. This is due to the higher electrophilicity of the C2 position. Therefore, it is possible to achieve selective mono-functionalization at the C2 position by carefully controlling reaction conditions (e.g., using 1 equivalent of the coupling partner).[9][13]
Head-to-Head Prediction: Both molecules are excellent substrates for cross-coupling. This compound provides orthogonal reactivity , cleanly functionalizing the C4 position. 2,5-dibromo-4-methylpyridine allows for selective mono-functionalization at the highly activated C2 position , making it a versatile scaffold for building molecular complexity.[9][13]
Data Presentation and Experimental Protocols
To provide a practical context for the discussed principles, the following tables summarize key properties and representative experimental data derived from analogous systems.
Table 1: Physicochemical Properties
| Property | This compound | 2,5-dibromo-4-methylpyridine |
| CAS Number | 1211529-34-8 | 3430-26-0[14] |
| Molecular Formula | C₆H₅BrClN | C₆H₅Br₂N[14] |
| Molecular Weight | 206.47 g/mol | 250.92 g/mol [14] |
| Appearance | Solid or liquid | White to light yellow solid[8][15] |
Table 2: Comparative Reactivity in Cross-Coupling Reactions
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Product Yield (Typical) | Selectivity |
| Suzuki-Miyaura | 2-Bromopyridine analog | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | >85%[16] | N/A |
| Suzuki-Miyaura | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | Moderate to good[17] | N/A |
| Buchwald-Hartwig | 2-Bromo-4-methylpyridine | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | High | N/A |
| Buchwald-Hartwig | 2-Amino-5-bromo-4-methylpyridine | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | High[18] | N/A |
Note: The data presented is for structurally similar compounds to provide a strong predictive basis for the reactivity of the title compounds.
Experimental Protocols
The following protocols are representative procedures for leveraging the unique reactivity of each molecule.
dot
Caption: General workflow for a Palladium-catalyzed cross-coupling reaction.
Protocol 1: Selective Suzuki-Miyaura Coupling of 2,5-dibromo-4-methylpyridine
This protocol targets mono-arylation at the more reactive C2 position.
-
Vessel Preparation: To an oven-dried Schlenk flask, add 2,5-dibromo-4-methylpyridine (1.0 eq.), the desired arylboronic acid (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Inerting: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of argon, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (4:1 v/v) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-4-methylpyridine product.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol leverages the chemoselectivity of the C-Br bond over the C-Cl bond.[19]
-
Catalyst Pre-formation: To an oven-dried reaction tube, add Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.05 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inerting: Seal the tube, then evacuate and backfill with argon gas three times.
-
Solvent and Reactant Addition: Add anhydrous toluene via syringe, followed by this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).
-
Reaction: Tightly seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS.[18]
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully unseal the tube and quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to afford the desired N-substituted 5-chloro-2-methylpyridin-4-amine.
Conclusion and Strategic Recommendations
While both This compound and 2,5-dibromo-4-methylpyridine are powerful intermediates, their reactivity profiles are distinct, making them suitable for different synthetic strategies.
-
Choose this compound for Orthogonal Synthesis: Its key advantage is the predictable and high chemoselectivity for the C-Br bond in palladium-catalyzed cross-coupling reactions. This leaves the C-Cl bond at the C5 position available for subsequent, potentially different, synthetic manipulations under more forcing conditions.
-
Choose 2,5-dibromo-4-methylpyridine for Sequential Functionalization: This substrate is ideal for building complexity from a single core. The differential reactivity between the C2-Br (highly activated) and C5-Br (less activated) allows for selective, sequential functionalization, first at the C2 position, followed by a second coupling at the C5 position.
Ultimately, the choice between these two reagents depends on the specific synthetic target. By understanding the fundamental principles of their electronic and steric properties, researchers can make an informed decision, designing more efficient, predictable, and successful synthetic routes.
References
- Benchchem. (n.d.). Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide.
- Shahin, M., & Shier, G. M. (1987). Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 176(2), 185-198.
- Follet, E., Zipse, H., Lakhdar, S., Ofial, A. R., & Berionni, G. (2020). Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines. The Journal of Organic Chemistry, 85(15), 9631-9642.
- (n.d.). Exploring the Synthesis and Properties of 2,5-Dibromo-4-methylpyridine.
- Ishiguro, S., Nakajima, K., & Ohtaki, H. (1987). Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (9), 2035-2039.
- (n.d.). 2,5-Dibromo-4-methylpyridine: A Versatile Building Block for Innovation.
- ChemicalBook. (n.d.). 2,5-Dibromo-4-methylpyridine CAS#: 3430-26-0.
- Ren, Y., & Himo, F. (2014). Concerted Nucleophilic Aromatic Substitution Reactions.
- McNally, A., et al. (2022).
- Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings [Video]. YouTube.
- (n.d.). Chapter 5: Pyridine and its derivatives.
- Ubasart, E., et al. (2021). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.
- Chem-Impex. (n.d.). 2,5-Dibromo-4-methylpyridine.
- McNally, A., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(43), 18241-18248.
- Perjéssy, A., et al. (1998). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 52(4), 524-530.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Benchchem. (n.d.). Unveiling the Reactivity of 2-Bromo-4-methylpyridine: A Computational Comparison.
- The Organic Chemistry Tutor. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube.
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Santa Cruz Biotechnology. (n.d.). 2,5-Dibromo-4-methylpyridine.
- Asghar, M. N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
- Sigma-Aldrich. (n.d.). This compound.
- Benchchem. (n.d.). A Comparative Guide to Named Reactions for the Functionalization of 2-Bromo-4-methylpyridine.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemimpex.com [chemimpex.com]
- 14. scbt.com [scbt.com]
- 15. 2,5-Dibromo-4-methylpyridine CAS#: 3430-26-0 [m.chemicalbook.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Comparative Guide to Purity Determination of 4-Bromo-5-chloro-2-methylpyridine
For professionals in drug discovery and development, the purity of a chemical intermediate is not a trivial specification; it is a critical parameter that dictates the success of subsequent synthetic steps and the safety profile of the final active pharmaceutical ingredient (API). 4-Bromo-5-chloro-2-methylpyridine is a key halogenated pyridine building block whose impurity profile can significantly influence reaction yields, introduce toxic byproducts, and complicate purification processes.
This guide provides an in-depth comparison of the principal analytical methodologies for assessing the purity of this compound. We move beyond mere procedural descriptions to explore the underlying scientific rationale for method selection and optimization, empowering researchers to make informed decisions for their quality control workflows. The protocols described herein are designed as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1) on the validation of analytical procedures.[1][2]
The Analytical Imperative: Why Purity Matters
The presence of impurities, even in trace amounts, can have significant downstream consequences. For this compound, potential impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis route.
-
Regioisomers: Isomers with different substitution patterns on the pyridine ring (e.g., 2-Bromo-5-chloro-4-methylpyridine, 5-Bromo-2-chloro-4-methylpyridine).[3]
-
Related Halogenated Pyridines: Products of incomplete or over-halogenation.
-
Degradation Products: Compounds formed during storage or processing.
An effective analytical method must be specific enough to separate the main component from these structurally similar compounds, sensitive enough to detect them at relevant levels, and robust enough to provide consistent results.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique is a balance of multiple factors including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine QC vs. impurity identification).
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[4] | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based identification.[5] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field; signal intensity is directly proportional to the number of nuclei.[6][7] |
| Primary Use Case | Gold standard for routine purity testing and quantification of non-volatile or thermally labile impurities.[8] | Purity testing and definitive identification of volatile impurities and isomers.[5] | Absolute purity determination without a specific reference standard for each impurity; structural confirmation.[9] |
| Key Advantages | High resolution, sensitivity, and quantitative accuracy for a wide range of compounds.[8] | Excellent separation for volatile compounds; provides structural information (mass spectrum) for impurity identification.[5] | Universal detection for soluble compounds, non-destructive, provides structural and quantitative data in one experiment.[6] |
| Limitations | Requires reference standards for impurity identification; may not be suitable for highly volatile compounds. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. | Lower sensitivity compared to chromatographic methods for trace impurities; requires a highly pure internal standard for absolute quantification.[10] |
| Typical Purity Range | >95% | >95% | >95% |
Section 1: High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the workhorse for purity analysis of many pharmaceutical intermediates due to its high resolving power and sensitivity.[8] The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar compounds like substituted pyridines through hydrophobic interactions.
Logical Workflow for HPLC Purity Determination
Caption: Standard workflow for HPLC purity analysis.
Experimental Protocol: HPLC Method
This protocol is a representative reversed-phase HPLC method suitable for this compound, adapted from established methods for similar halogenated pyridines.[8]
-
Instrumentation : HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions :
-
Column : C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A : 0.1% Phosphoric Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient Elution :
Time (min) % Mobile Phase B 0 20 20 90 25 90 25.1 20 | 30 | 20 |
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
-
Sample Preparation :
-
Diluent : 50:50 mixture of Acetonitrile and Water.
-
Standard/Sample Solution : Accurately weigh approximately 10 mg of the reference standard or sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Concentration ≈ 0.1 mg/mL).
-
-
System Suitability :
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.
-
The tailing factor should be between 0.8 and 1.5.
-
Theoretical plates should be ≥ 2000.
-
-
Analysis :
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an exceptionally powerful technique for this molecule, as it is amenable to volatilization. It not only separates volatile components with high efficiency but also provides mass spectral data, which is invaluable for the definitive identification of unknown impurities.[5] The choice of a mid-polarity column like a DB-5ms or equivalent is strategic, offering good selectivity for a range of halogenated aromatic compounds.
Logical Workflow for GC-MS Impurity Identification
Caption: Workflow for impurity identification using GC-MS.
Experimental Protocol: GC-MS Method
This protocol provides a solid starting point for the analysis of this compound and its potential volatile impurities.[4][5]
-
Instrumentation : Gas chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Chromatographic Conditions :
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature : 250 °C.
-
Injection Mode : Split (e.g., 50:1 ratio).
-
Oven Temperature Program :
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature : 230 °C.
-
Transfer Line Temperature : 280 °C.
-
Scan Range : m/z 40-400.
-
-
Sample Preparation :
-
Solvent : HPLC-grade Dichloromethane or Ethyl Acetate.
-
Sample Solution : Prepare the sample at a concentration of approximately 1 mg/mL.
-
-
Analysis :
-
Inject the sample solution.
-
Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The characteristic isotopic pattern of bromine (approx. 1:1 ratio for 79Br/81Br) and chlorine (approx. 3:1 ratio for 35Cl/37Cl) is a key diagnostic tool.
-
Calculate purity based on the area percentage in the Total Ion Chromatogram (TIC).
-
Section 3: Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that determines purity based on the direct proportionality between the integral of an NMR signal and the number of nuclei it represents.[6] Unlike chromatography, it can provide an absolute purity value (mass fraction) without needing a reference standard of the analyte itself, provided a certified internal standard is used. It is a powerful orthogonal technique for verifying results from HPLC or GC.[9][11]
Logical Workflow for qNMR Purity Assaydot
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. 4-bromo-2-chloro-6-methylpyridine | 1206250-53-4 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. emerypharma.com [emerypharma.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Density Functional Theory Studies on the Electronic Properties of Halogenated Pyridines
For researchers, scientists, and professionals in drug development, understanding the intricate electronic properties of halogenated pyridines is paramount. These compounds are pivotal building blocks in pharmaceuticals and agrochemicals, and their electronic structure dictates their reactivity, intermolecular interactions, and ultimately, their biological activity.[1] Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational tool to elucidate these properties, offering insights that complement and guide experimental work.
This guide provides an in-depth comparison of DFT methodologies for studying halogenated pyridines, grounded in scientific integrity and practical application. We will explore the causality behind computational choices, present validating data, and offer a transparent view of the theoretical landscape.
The Role of Halogenation in Modulating Pyridine's Electronic Landscape
Halogen atoms, when introduced into the pyridine ring, act as more than mere structural modifications. They profoundly influence the electron distribution within the molecule through a combination of inductive and resonance effects. This perturbation of the electronic structure alters key properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and the molecular electrostatic potential (MESP).[2][3] Understanding these changes is crucial for predicting the molecule's behavior in various chemical and biological environments. For instance, the position and nature of the halogen substituent can direct reaction selectivity in synthetic pathways and modulate non-covalent interactions like halogen bonding, which is increasingly recognized for its importance in drug-receptor binding.[4][5][6]
Navigating the DFT Landscape: A Comparative Look at Functionals and Basis Sets
The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. For halogenated systems, this choice is particularly critical due to the presence of electron-rich halogen atoms and the potential for non-covalent interactions.
Choosing the Right Functional
A variety of DFT functionals have been employed to study halogenated pyridines, each with its own strengths and weaknesses. Here's a comparative overview of some commonly used functionals:
-
B3LYP: A hybrid functional that has been a workhorse in computational chemistry for many years. It often provides a good balance of accuracy and computational cost for a wide range of systems.[7]
-
M06-2X: A high-nonlocality hybrid meta-GGA functional that generally performs well for non-covalent interactions, which are crucial in systems involving halogen bonds.[8][9]
-
ωB97X-D: A long-range corrected hybrid functional with empirical dispersion correction, making it suitable for studying systems where both short- and long-range interactions are important.[1]
-
PBE0: A hybrid functional that often provides reliable results for thermochemistry and electronic properties.[10]
Table 1: Comparison of DFT Functionals for Predicting Electronic Properties of Halogenated Pyridines
| Functional | Strengths | Considerations |
| B3LYP | Good general-purpose functional, computationally efficient.[7] | May underestimate non-covalent interaction energies. |
| M06-2X | Excellent for systems with significant non-covalent interactions.[8][9] | Can be more computationally demanding. |
| ωB97X-D | Good for both covalent and non-covalent interactions, includes dispersion correction.[1] | The empirical dispersion term might not be universally accurate. |
| PBE0 | Often provides accurate electronic properties and reaction energies.[10] | Performance for halogen bonding can be variable. |
The Importance of the Basis Set
The basis set determines the flexibility the system has to describe the distribution of electrons. For halogenated compounds, it is crucial to use basis sets that can accurately model the electron density around the halogen atoms.
-
Pople-style basis sets (e.g., 6-31+G, 6-311++G(d,p)): These are widely used and offer a good compromise between accuracy and computational cost. The inclusion of diffuse functions (+) is important for describing anions and weak interactions, while polarization functions ( or (d,p)) are essential for accurately representing bond angles and electronic properties.[7][11]
-
Correlation-consistent basis sets (e.g., aug-cc-pVDZ, aug-cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions, which are critical for describing non-covalent interactions.[7][12]
-
def2 basis sets (e.g., def2-SVP, def2-TZVP): These are another popular choice, known for their efficiency and accuracy across the periodic table.[1]
Benchmark studies have shown that for halogen-bonded complexes, double-zeta basis sets like DGDZVP can perform surprisingly well, sometimes even outperforming triple-zeta sets, making them a good option for larger systems.[13][14][15]
Comparative Analysis of Electronic Properties
The introduction of halogens (F, Cl, Br, I) at different positions on the pyridine ring leads to distinct changes in its electronic properties.
HOMO-LUMO Gap
The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies a more reactive species. Halogenation typically lowers the HOMO and LUMO energies, with the effect being more pronounced for heavier halogens.[16] The overall impact on the HOMO-LUMO gap can vary depending on the halogen and its position. Electron-donating groups tend to increase the HOMO energy, thereby reducing the HOMO-LUMO gap.[17]
Table 2: Calculated HOMO, LUMO, and HOMO-LUMO Gap (in eV) for Monohalogenated Pyridines (Illustrative Data)
| Molecule | Halogen Position | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Pyridine | - | -6.65 | -0.62 | 6.03 |
| 2-Fluoropyridine | 2 | -6.89 | -0.85 | 6.04 |
| 3-Chloropyridine | 3 | -6.92 | -1.15 | 5.77 |
| 4-Bromopyridine | 4 | -6.85 | -1.28 | 5.57 |
Note: These are illustrative values and can vary depending on the computational method.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule. Halogenation significantly affects the dipole moment of pyridine due to the high electronegativity of halogens. The magnitude and direction of the dipole moment are influenced by the position of the halogen atom.[18]
Table 3: Calculated Dipole Moments (in Debye) for Monohalogenated Pyridines (Illustrative Data)
| Molecule | Halogen Position | Dipole Moment (Debye) |
| Pyridine | - | 2.22 |
| 2-Chloropyridine | 2 | 3.51 |
| 3-Chloropyridine | 3 | 1.85 |
| 4-Chloropyridine | 4 | 0.34 |
Note: These are illustrative values and can vary depending on the computational method.
Molecular Electrostatic Potential (MESP)
The MESP is a valuable tool for understanding and predicting intermolecular interactions.[16] For halogenated pyridines, the MESP reveals regions of positive and negative electrostatic potential. A region of positive potential, often referred to as a "σ-hole," can be found on the halogen atom along the C-X bond axis, which is crucial for the formation of halogen bonds.[19][20] The electron-withdrawing nature of the pyridine ring can enhance the positive character of this σ-hole.
Experimental Protocol: A Step-by-Step DFT Workflow
To provide a practical framework, here is a detailed workflow for performing a DFT study on a halogenated pyridine, for example, 3-chloropyridine.
Step 1: Molecule Building and Initial Geometry
-
Construct the 3-chloropyridine molecule using a molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial geometry optimization using a fast, low-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting structure.
Step 2: DFT Geometry Optimization
-
Choose a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
Perform a full geometry optimization to find the minimum energy structure. This step is crucial as all subsequent electronic property calculations depend on the optimized geometry.
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a minimum energy structure.
Step 3: Electronic Property Calculations
-
Using the optimized geometry, perform a single-point energy calculation to obtain the final electronic energy and molecular orbitals (HOMO, LUMO).
-
Calculate other properties of interest, such as the dipole moment and the molecular electrostatic potential.
-
Analyze the output to extract the desired data.
Step 4: Data Analysis and Visualization
-
Tabulate the calculated electronic properties.
-
Visualize the molecular orbitals (HOMO and LUMO) and the MESP surface to gain qualitative insights into the electronic structure and reactivity.
Below is a DOT script to visualize this computational workflow.
Caption: A typical workflow for DFT calculations on halogenated pyridines.
DFT in Context: Comparison with Other Computational Methods
While DFT is a powerful tool, it is important to understand its position relative to other computational methods.
-
Semi-empirical Methods (e.g., AM1, PM7): These methods are much faster than DFT but are also less accurate. They are useful for very large systems or for initial screening of many molecules.
-
Møller-Plesset Perturbation Theory (MP2): MP2 is a wavefunction-based method that is generally more accurate than DFT for non-covalent interactions, but it is also more computationally expensive.[7][21]
-
Coupled Cluster (CC) Theory (e.g., CCSD(T)): This is considered the "gold standard" in quantum chemistry for its high accuracy.[10][13] However, its computational cost is very high, limiting its application to small molecules. It is often used to benchmark the performance of other methods, including DFT.[8]
The choice of method depends on the specific research question, the desired level of accuracy, and the available computational resources. For many applications involving halogenated pyridines, well-benchmarked DFT methods provide the best balance of accuracy and efficiency.
The following DOT script illustrates the hierarchy of these computational methods.
Caption: A comparison of computational chemistry methods by accuracy and cost.
Conclusion
DFT studies are an indispensable tool for understanding the electronic properties of halogenated pyridines. By carefully selecting the appropriate functional and basis set, researchers can gain valuable insights into how halogenation influences molecular structure, reactivity, and intermolecular interactions. This guide has provided a comparative framework to aid in these computational choices, empowering researchers to conduct robust and reliable theoretical investigations that can accelerate discovery in medicinal chemistry and materials science.
References
- How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - RSC Publishing.
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC.
- Substituent Effects on the [N–I–N]+ Halogen Bond - ACS Publications.
- Substituent Effect Analysis on Halogen Bonding Interactions - The LAIR at East Texas A&M.
- Nature of the Interaction of Pyridines with OCS. A Theoretical Investigation - PMC - NIH.
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv.
- Noncovalent Interactions in Halogenated Pyridinium Salts of the Weakly Coordinating Anion [Al(OTeF5)4]− - Refubium - Freie Universität Berlin.
- Substituent Effects on the [N–I–N]+ Halogen Bond - PMC - PubMed Central.
- Benchmarking fully analytic DFT force fields for vibrational spectroscopy: A study on halogenated compounds | Request PDF - ResearchGate.
- DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives - MOST Wiedzy.
- Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed.
- Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - Tampere University Research Portal.
- (a) Calculated electrostatic potential surfaces for compounds 1 and 2... - ResearchGate.
- Substituent effects of halopyridines - OUCI.
- Electrostatic potentials (V in kJ/mol) of pyridines a and OCS... - ResearchGate.
- MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE.
- Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations - UC Merced.
- A benchmark study of aromaticity indexes for benzene, pyridine and the diazines.
- Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy | The Journal of Organic Chemistry - ACS Publications.
- Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths | Semantic Scholar.
- Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC - NIH.
- Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative - ResearchGate.
- Computational Tools To Model Halogen Bonds in Medicinal Chemistry | Request PDF - ResearchGate.
- Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed.
- The use of electrostatic potential at nuclei in the analysis of halogen bonding - New Journal of Chemistry (RSC Publishing).
- Experimental and Theoretical Evidence for Nitrogen–Fluorine Halo- gen Bonding in Silver-Initiated Radical Fluorinations. - ChemRxiv.
- (PDF) Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - ResearchGate.
- The energy gap of HOMO/LUMO (a.u.) for adsorbing pyridine, 2-picoline,... - ResearchGate.
- DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) - Scirp.org.
- Effect of molecular and electronic geometries on dipole moments and polarizabilities.
- Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions - MDPI.
- Metal-Involving Halogen Bonding Confirmed Using DFT Calculations with Periodic Boundary Conditions - OUCI.
- Solvent Effect on Electronic Transitions, Homo Lumo Analysis of 2,6-Dichloro-3-Nitro Pyridine Under Hartee-Fock and Density Functional Theory | Request PDF - ResearchGate.
- Complementary, Cooperative Ditopic Halogen Bonding and Electron Donor-Acceptor π-π Complexation in the Formation of Cocrystals - MDPI.
- HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02926H.
- On the Reliability of Pure and Hybrid DFT Methods for the Evaluation of Halogen, Chalcogen, and Pnicogen Bonds Involving Anionic and Neutral Electron Donors | Journal of Chemical Theory and Computation - ACS Publications.
- Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC - NIH.
- Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PubMed.
- Halogen and solvent effects on the conformational, vibrational and electronic properties of 1, 4-diformylpiperazine: A combined experimental and DFT study - ResearchGate.
Sources
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. lair.etamu.edu [lair.etamu.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The use of electrostatic potential at nuclei in the analysis of halogen bonding - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchportal.tuni.fi [researchportal.tuni.fi]
- 15. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths | Semantic Scholar [semanticscholar.org]
- 16. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HOMO inversion as a strategy for improving the light-absorption properties of Fe( ii ) chromophores - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02926H [pubs.rsc.org]
- 18. arxiv.org [arxiv.org]
- 19. Nature of the Interaction of Pyridines with OCS. A Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 21. Halogen Interactions in Halogenated Oxindoles: Crystallographic and Computational Investigations of Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysis: A Comparative Yield Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a transformative toolkit for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions, celebrated with the 2010 Nobel Prize in Chemistry, are foundational to the synthesis of pharmaceuticals, functional materials, and complex natural products due to their versatility and functional group tolerance.[1][2][3] However, the success of any cross-coupling reaction is critically dependent on the judicious selection of the palladium catalyst system.
This guide provides an in-depth comparative analysis of various palladium catalysts, moving beyond a simple recitation of protocols to explain the causality behind catalyst choice. We will dissect the performance of different catalyst systems in the three most prevalent cross-coupling reactions—Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig—supported by experimental data to empower researchers to optimize their synthetic strategies.
The Engine of Cross-Coupling: The Palladium Catalytic Cycle
At the heart of these transformations lies a well-defined catalytic cycle, typically involving a Pd(0) active species.[4] The general mechanism proceeds through three fundamental steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig), and reductive elimination.[4][5][6] The efficiency of each step is profoundly influenced by the catalyst's ligand sphere, which dictates its stability, reactivity, and substrate scope.[7]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice between generating the active Pd(0) species in situ from a Pd(II) salt (like Pd(OAc)₂ or PdCl₂) or using a well-defined, air-stable Pd(II) "pre-catalyst" is a critical decision.[8][9] Pre-catalysts are designed for rapid, clean conversion to the active Pd(0) species under reaction conditions, offering superior reproducibility and efficiency compared to traditional methods.[8][10][11]
Comparative Performance Analysis: Matching the Catalyst to the Task
The efficacy of a palladium catalyst is not universal; it is highly dependent on the specific transformation. Here, we compare catalyst performance across the three major cross-coupling reactions.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, a common motif in pharmaceuticals.[7] Its evolution provides a clear case study in catalyst development.
Catalyst Systems Overview:
-
Classical Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a historically significant, "off-the-shelf" Pd(0) source. However, it can be slow, require higher temperatures, and the dissociation of PPh₃ ligands can lead to side reactions, including the incorporation of phenyl groups from the ligand itself.[12][13]
-
Bulky, Electron-Rich Phosphine Ligands: The development of dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) by the Buchwald group revolutionized the field.[14] Their steric bulk and electron-donating nature accelerate both the oxidative addition and reductive elimination steps, enabling the coupling of challenging substrates like unactivated aryl chlorides at lower catalyst loadings and even room temperature.[14][15]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable and active palladium complexes.[12] PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) pre-catalysts are particularly effective for heteroaryl couplings, often requiring very low catalyst loadings and short reaction times.[12][16]
Table 1: Comparative Performance in the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | 28 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | 196 |
Data is based on a representative comparison for illustrative purposes.[12]
Expertise & Insight: The data clearly shows a progression. While Pd(PPh₃)₄ is functional, the move to a modern ligand like SPhos with a simple Pd(II) source dramatically improves efficiency (higher TON in less time). The specialized PEPPSI pre-catalyst further refines this, achieving a near-quantitative yield with only 0.5 mol% loading, showcasing the power of pre-catalyst design for challenging heteroaryl couplings.[12]
The Mizoroki-Heck Reaction: C-C Bonds via Olefin Arylation
The Heck reaction couples aryl or vinyl halides with alkenes and is a cornerstone for forming substituted alkenes.[1][17] Catalyst choice here is often dictated by the reactivity of the halide.
Catalyst Systems Overview:
-
Palladium(II) Acetate (Pd(OAc)₂): This is a highly common and efficient pre-catalyst for Heck reactions, often more so than Pd(0) sources like Pd(PPh₃)₄.[18] It is typically paired with phosphine ligands.
-
Ligand Choice: For activated substrates like aryl iodides, simple triphenylphosphine may suffice. However, for less reactive and sterically hindered aryl bromides and, particularly, aryl chlorides, bulky, electron-rich phosphine ligands are necessary to promote the challenging oxidative addition step.[19]
-
Heterogeneous Catalysts: To address challenges of catalyst separation and recycling, significant research has focused on supported palladium catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles.[20][21][22] These systems can exhibit high activity and be easily removed from the reaction mixture, a key advantage for industrial applications.
Table 2: Comparative Performance in the Heck Reaction of 4-Bromoanisole and Methyl Acrylate
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | TOF (h⁻¹) |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | 1 | Et₃N | DMF | 100 | 16 | 85 | ~5.3 |
| Pd(OAc)₂ / P(t-Bu)₃ | 0.5 | Cy₂NMe | Dioxane | 110 | 4 | 95 | ~47.5 |
| 3% Pd/C (Heterogeneous) | 3 | K₃PO₄ | Water | 100 | 1 | 92 | ~30.7 |
Data synthesized from multiple sources to illustrate performance trends.[19][21]
Expertise & Insight: The switch from PPh₃ to the bulky and electron-rich P(t-Bu)₃ allows for a lower catalyst loading and faster reaction, even with a deactivated aryl bromide. The heterogeneous Pd/C catalyst demonstrates high efficiency in an environmentally friendly solvent (water) with a very short reaction time, highlighting the potential of these systems for sustainable chemistry.[21]
The Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[23] The catalyst system must be carefully tuned to the nature of both the amine and the aryl halide.
Catalyst Systems Overview:
-
Early Generations (Bidentate Ligands): Ligands like BINAP and DPPF were crucial early developments, enabling the reliable coupling of primary amines.[23]
-
Modern Generations (Bulky Monodentate Ligands): The development of sterically hindered, electron-rich monodentate phosphine ligands (e.g., XPhos, BrettPhos) dramatically expanded the reaction scope.[24] These ligands create a highly active, monoligated Pd(0) species that facilitates C-N reductive elimination. The choice of ligand is often dictated by the amine's steric hindrance and pKa.[25][26]
-
Pd Source: Both Pd(OAc)₂ and Pd₂(dba)₃ are common pre-catalysts. Studies have shown that for certain substrate-ligand combinations, the choice of palladium source can significantly impact the yield.[24]
Table 3: Comparative Performance in the Amination of 2-Bromo-anisole with Aniline
| Pd Source | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80 | 18 | 75-85 |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 18 | <10 |
| Pd(OAc)₂ | XPhos | NaOt-Bu | Toluene | 80 | 4 | >95 |
Data based on trends reported for challenging aminations.[24]
Expertise & Insight: This comparison highlights two critical points. First, the palladium source matters; for this specific transformation with BINAP, Pd(OAc)₂ is vastly superior to Pd₂(dba)₃.[24] Second, the modern XPhos ligand dramatically outperforms the older BINAP ligand, providing a near-quantitative yield in a fraction of the time. This underscores the importance of ligand selection for achieving high efficiency in C-N couplings.
A Practical Guide: Experimental Protocol and Workflow
To translate theory into practice, we provide a detailed, self-validating protocol for a standard Suzuki-Miyaura cross-coupling reaction.
Standard Suzuki-Miyaura Coupling Protocol
This procedure is a general starting point for the coupling of an aryl bromide with an arylboronic acid using a modern catalyst system.[7]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL) and Water (0.5 mL)
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: Cool the reaction to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[7]
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Causality in Catalyst Selection: A Decision Framework
The choice of a catalyst system is not arbitrary. It is a logical process based on the specific characteristics of the substrates and the desired reaction outcome.
Caption: Decision framework for selecting a phosphine ligand based on substrate properties.
-
Why use bulky, electron-rich ligands for aryl chlorides? The C-Cl bond is strong, making oxidative addition the rate-limiting step. Electron-rich ligands increase the electron density on the palladium center, promoting its insertion into the C-Cl bond.[14]
-
Why use a pre-catalyst? Generating the active, monoligated L-Pd(0) species from a source like Pd(OAc)₂ and a separate ligand can be inefficient and lead to inactive palladium species. A well-defined pre-catalyst ensures a clean and rapid entry into the catalytic cycle, leading to more reliable and efficient reactions.[8][10]
-
Why is the base important? In Suzuki coupling, the base is crucial for activating the boronic acid to facilitate transmetalation.[7] In Buchwald-Hartwig amination, it deprotonates the amine or the intermediate palladium-amine complex. The choice of base (e.g., a strong, non-nucleophilic base like NaOt-Bu vs. a milder base like K₃PO₄) must be compatible with the functional groups present on the substrates.[27]
By understanding these causal relationships, researchers can move from trial-and-error to knowledge-based reaction design, ultimately accelerating the path to their target molecules.
References
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling - Benchchem.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- A Review on the Development of Polymer Supported Heterogeneous Palladium Materials for Organic Synthesis and Electrochemical Applic
- New Palladium Prec
- Palladium used As A C
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem.
- 17.2. Palladium catalyzed couplings | Organic Chemistry II - Lumen Learning.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temper
- Well-defined nickel and palladium precatalysts for cross-coupling - PMC - PubMed Central.
- The development of palladium-catalysts for organic synthesis - DSpace@MIT.
- Synthesis methods and applications of palladium nanoparticles: A review - Frontiers.
- Suzuki Cross-coupling Reaction procedure - Rose-Hulman.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Buchwald-Hartwig Amin
- Single-Site Palladium(II)
- “Turning Over” Definitions in Catalytic Cycles | ACS C
- Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews.
- Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing).
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- A new efficient palladium catalyst for Heck reactions of deactiv
- Heck Reaction - Chemistry LibreTexts.
- Enhanced Performance of Palladium Catalyst Confined Within Carbon Nanotubes for Heck Reaction - ResearchG
- Palladium Cross-Coupling Reactions 1. An Introduction - YouTube.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI.
- Correction: How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers.
- The first Pd-catalyzed Buchwald–Hartwig aminations
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchG
- Buchwald–Hartwig amin
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Efficient Suzuki cross-coupling reactions using bulky phosphines - IT Services - University of Liverpool.
Sources
- 1. ajphr.com [ajphr.com]
- 2. Frontiers | Synthesis methods and applications of palladium nanoparticles: A review [frontiersin.org]
- 3. rose-hulman.edu [rose-hulman.edu]
- 4. fiveable.me [fiveable.me]
- 5. youtube.com [youtube.com]
- 6. nobelprize.org [nobelprize.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. media.abcr.com [media.abcr.com]
- 11. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pcliv.ac.uk [pcliv.ac.uk]
- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The development of palladium-catalysts for organic synthesis [dspace.mit.edu]
- 16. Palladium Pre‐Catalysts for Cross‐Coupling Reactions - ChemistryViews [chemistryviews.org]
- 17. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]
- 26. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 27. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternative Reagents for 4-Bromo-5-chloro-2-methylpyridine in Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, functionalized pyridine scaffolds are indispensable building blocks. 4-Bromo-5-chloro-2-methylpyridine is a versatile reagent, prized for its distinct electronic properties and, most importantly, its capacity for selective functionalization through transition-metal-catalyzed cross-coupling reactions. The presence of two different halogens at the C4 and C5 positions allows for a strategic, stepwise elaboration of the pyridine core. This guide provides an in-depth comparison of alternative reagents to this compound, offering researchers and process chemists the data and rationale needed to select the optimal building block for their specific synthetic challenges. We will explore the nuanced interplay between reactivity, cost, and reaction conditions that governs the utility of these critical intermediates.
The Scientific Rationale: Understanding Halogen Reactivity in Cross-Coupling
The utility of polyhalogenated heterocycles like this compound is fundamentally rooted in the differential reactivity of the carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—the rate-determining step is often the oxidative addition of the C-X bond to the low-valent palladium(0) catalyst.[1][2] The energy barrier for this step is inversely related to the C-X bond dissociation energy.
The established order of reactivity for halogens is:
This predictable reactivity hierarchy allows for the selective functionalization of a more reactive C-Br bond while leaving a less reactive C-Cl bond intact for subsequent transformations.[3] This principle is the cornerstone of our analysis, as we evaluate alternatives where the bromine at the C4 position is replaced by a more reactive iodine or triflate group, or a less reactive chlorine atom.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Comparative Analysis of C4-Functionalized 5-Chloro-2-methylpyridines
The choice of reagent is a critical decision that balances reactivity against factors like cost, stability, and availability. Here, we compare this compound against its primary analogues.
| Reagent | Leaving Group | Relative Reactivity | Key Advantages | Key Disadvantages |
| 4,5-Dichloro-2-methylpyridine | Cl | Lower | Lowest cost, high stability, readily available for large-scale synthesis. | Requires harsh reaction conditions (higher temperatures, longer times), specialized and often expensive ligands (e.g., Buchwald-type biarylphosphines) are needed to achieve good yields.[5] |
| This compound | Br | Baseline | Excellent balance of reactivity, stability, and cost. Widely applicable in most standard cross-coupling protocols. | More expensive than the dichloro analogue; conditions can still be challenging for some complex or sensitive substrates. |
| 5-Chloro-4-iodo-2-methylpyridine | I | High | High reactivity allows for milder reaction conditions (often room temperature), faster reaction times, and broader substrate scope. Can be crucial for late-stage functionalization of complex molecules.[1] | Significantly higher cost, lower thermal and light stability can be a concern for storage and handling. |
| 5-Chloro-2-methylpyridin-4-yl triflate | OTf | High to Very High | Reactivity is often comparable to or exceeds that of the iodo analogue, enabling very mild conditions.[1] | High cost, potential for hydrolysis (instability), and requires synthesis from the corresponding pyridone precursor. |
Performance Data in Key Cross-Coupling Reactions
The following tables provide representative, experimentally-derived data to illustrate the performance differences between the alternatives. The data is collated from studies on structurally similar halo-heterocycles to provide a reliable benchmark.[3][6]
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent (at C4) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Chloro | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 18 | 75-85 |
| Bromo | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 6 | 85-95[3] |
| Iodo | PdCl₂(dppf) | K₂CO₃ | DMF | 80 | 2 | >95 |
| Triflate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 60 | 2 | >95 |
Table 2: Sonogashira Coupling with Phenylacetylene
| Reagent (at C4) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Chloro | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 120 | 24 | <40 |
| Bromo | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | 80-90[7] |
| Iodo | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 25 | 3 | >95[4] |
| Triflate | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NEt | Acetonitrile | 40 | 4 | >90 |
Table 3: Buchwald-Hartwig Amination with Morpholine
| Reagent (at C4) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Chloro | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 16 | 80-90[8] |
| Bromo | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | 85-95[9] |
| Iodo | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 90 | 6 | >95 |
| Triflate | Pd(OAc)₂ / RuPhos | K₃PO₄ | Toluene | 80 | 8 | >90 |
Decision Framework for Reagent Selection
Choosing the right reagent is a multi-factorial decision. The following flowchart provides a logical pathway for selecting the most appropriate building block based on common project constraints and goals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Structural Validation of 4-Bromo-5-chloro-2-methylpyridine Derivatives
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all further investigation is built. In the realm of heterocyclic chemistry, particularly with polysubstituted pyridines like 4-Bromo-5-chloro-2-methylpyridine, subtle changes in substituent position can drastically alter chemical reactivity, biological activity, and patentability. Therefore, a robust, multi-technique approach to structural validation is not merely a procedural formality but a scientific necessity.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound and its derivatives. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation.
The Imperative of Orthogonal Techniques
No single analytical technique, however powerful, can provide absolute structural proof in isolation. Each method interrogates a different physical property of the molecule. By employing a suite of orthogonal (or complementary) techniques, we create a network of interconnected data points that converge on a single, validated structure. For a novel derivative of this compound, the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography represents the gold standard for structural confirmation.
dot graph "Workflow_for_Structural_Validation" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_synthesis" { label="Synthesis & Purification"; bgcolor="#E8F0FE"; Synthesis [label="Synthesized Compound\n(e.g., this compound derivative)"]; }
subgraph "cluster_analysis" { label="Analytical Techniques"; bgcolor="#E6F4EA"; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry\n(ESI-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; XRay [label="X-ray Crystallography\n(if crystal)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_validation" { label="Data Interpretation & Validation"; bgcolor="#FCE8E6"; Interpretation [label="Combined Data Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Structure [label="Validated Structure", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; }
Synthesis -> NMR [label="Provides connectivity & chemical environment"]; Synthesis -> MS [label="Provides molecular weight & formula"]; Synthesis -> XRay [label="Provides 3D atomic arrangement"]; NMR -> Interpretation; MS -> Interpretation; XRay -> Interpretation; Interpretation -> Structure [label="Convergent Evidence"]; } Caption: Workflow for the structural validation of a new chemical entity.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.
The "Why": Causality in NMR Analysis
For a molecule like this compound, the positions of the two remaining aromatic protons and the methyl group are diagnostic. The electron-withdrawing effects of the nitrogen atom and the halogen substituents create a unique electronic environment for each nucleus, resulting in predictable chemical shifts. Furthermore, through-bond scalar couplings (J-couplings) between adjacent protons, though absent in the fully substituted aromatic ring of the parent compound, would be critical in derivatives with more protons, revealing direct connectivity.
Predicted ¹H and ¹³C NMR Data for this compound
Predicted ¹H NMR (400 MHz, CDCl₃)
| Proton | Predicted δ (ppm) | Multiplicity | Notes |
| H-3 | ~8.3 - 8.5 | s | Singlet, as there are no adjacent protons. Deshielded by the adjacent nitrogen and chloro group. |
| H-6 | ~7.5 - 7.7 | s | Singlet, as there are no adjacent protons. Influenced by the adjacent nitrogen and the methyl group. |
| -CH₃ | ~2.5 - 2.7 | s | Singlet. Typical chemical shift for a methyl group on an aromatic ring. |
Predicted ¹³C NMR (100 MHz, CDCl₃)
| Carbon | Predicted δ (ppm) | Notes |
| C-2 | ~158 - 162 | Attached to the methyl group and adjacent to the nitrogen. |
| C-3 | ~140 - 144 | Attached to a proton and deshielded by the adjacent nitrogen and chloro group. |
| C-4 | ~125 - 129 | Attached to the bromo group. |
| C-5 | ~130 - 134 | Attached to the chloro group. |
| C-6 | ~122 - 126 | Attached to a proton. |
| -CH₃ | ~22 - 25 | Typical chemical shift for a methyl group on a pyridine ring. |
Experimental Protocol: ¹H and ¹³C NMR
dot graph "NMR_Protocol" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
SamplePrep [label="1. Sample Preparation\n5-10 mg of sample in\n0.6 mL CDCl₃ with TMS"];
Tube [label="2. Transfer to NMR Tube\nFilter if necessary"];
Spectrometer [label="3. Spectrometer Setup\nInsert sample, lock, and shim"];
H1_Acquire [label="4. ¹H Spectrum Acquisition\nStandard pulse sequence,\n16 scans"];
C13_Acquire [label="5. ¹³C Spectrum Acquisition\nProton-decoupled sequence,\n~1024 scans"];
Processing [label="6. Data Processing\nFourier transform, phase correction,\n and baseline correction"];
Analysis [label="7. Spectral Analysis\nChemical shift referencing (TMS),\nintegration, and peak picking"];
SamplePrep -> Tube; Tube -> Spectrometer; Spectrometer -> H1_Acquire; H1_Acquire -> C13_Acquire; C13_Acquire -> Processing; Processing -> Analysis; } Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation : Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup : Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum. A sufficient signal-to-noise ratio is typically achieved with 16-32 scans.
-
¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.
-
Analysis : Reference the spectra to the TMS signal at 0.00 ppm. Integrate the proton signals and identify the chemical shifts of all signals.
Section 2: Mass Spectrometry (MS) - The Molecular Weight Gatekeeper
Mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. For halogenated compounds, the isotopic pattern is a particularly powerful diagnostic tool.
The "Why": Causality in MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules ([M+H]⁺), minimizing fragmentation and providing a clear indication of the molecular weight. The presence of both bromine and chlorine in this compound creates a highly characteristic isotopic cluster in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), separated by 2 Da. Chlorine also has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also separated by 2 Da. The combination of these two halogens results in a distinctive pattern of peaks at M, M+2, and M+4, whose relative intensities are predictable and serve as a stringent validation of the elemental composition.
Predicted ESI-MS Data for this compound
-
Molecular Formula : C₆H₅BrClN
-
Monoisotopic Mass : 204.9294 Da
-
Expected [M+H]⁺ ions :
-
m/z 205.9372 (¹²C₆¹H₆⁷⁹Br³⁵ClN⁺)
-
m/z 207.9343 (¹²C₆¹H₆⁸¹Br³⁵ClN⁺ and ¹²C₆¹H₆⁷⁹Br³⁷ClN⁺)
-
m/z 209.9313 (¹²C₆¹H₆⁸¹Br³⁷ClN⁺)
-
Predicted Isotopic Pattern for the [M+H]⁺ Ion Cluster
| m/z | Relative Intensity |
| 205.9 | ~75% |
| 207.9 | 100% |
| 209.9 | ~25% |
Fragmentation of the molecular ion can also provide structural information. Common fragmentation pathways for halogenated pyridines include the loss of the halogen atoms or the methyl group.
Experimental Protocol: ESI-MS
-
Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile.
-
Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization : Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-400 Da).
-
Analysis : Examine the spectrum for the [M+H]⁺ ion cluster. Compare the observed m/z values and the isotopic pattern with the theoretical values for the proposed structure.
Section 3: Single-Crystal X-ray Crystallography - The Definitive 3D Structure
While NMR and MS provide compelling evidence for a proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state. It provides accurate bond lengths, bond angles, and intermolecular interactions.
The "Why": Causality in Crystallographic Analysis
For substituted pyridines, X-ray crystallography can definitively distinguish between isomers that might be difficult to differentiate by NMR alone, especially if the predicted spectra are very similar. It provides an absolute confirmation of the substituent positions on the pyridine ring. The ability to grow a suitable single crystal is the primary prerequisite for this technique.
Experimental Protocol: Single-Crystal X-ray Diffraction
dot graph "XRay_Protocol" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Crystal_Growth [label="1. Crystal Growth\nSlow evaporation, vapor diffusion,\nor cooling of a saturated solution"]; Crystal_Mount [label="2. Crystal Selection & Mounting\nSelect a single, well-formed crystal\nand mount on a goniometer head"]; Data_Collection [label="3. Data Collection\nMount in diffractometer, cool (e.g., 100 K),\nand collect diffraction data"]; Structure_Solution [label="4. Structure Solution\nProcess data and solve the phase problem\n(e.g., using direct methods)"]; Refinement [label="5. Structure Refinement\nRefine the atomic model against the\nexperimental data"]; Validation [label="6. Validation & Analysis\nValidate the final structure and analyze\ngeometrical parameters"];
Crystal_Growth -> Crystal_Mount; Crystal_Mount -> Data_Collection; Data_Collection -> Structure_Solution; Structure_Solution -> Refinement; Refinement -> Validation; } Caption: General workflow for single-crystal X-ray diffraction.
-
Crystal Growth : Grow single crystals of the this compound derivative suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting : Select a high-quality single crystal under a microscope and mount it on a suitable holder (e.g., a cryoloop).
-
Data Collection : Mount the crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Structure Solution and Refinement : The diffraction data are processed to determine the unit cell dimensions and symmetry. The phase problem is solved to generate an initial electron density map, and an atomic model is built into this map.
-
Refinement : The model is refined against the experimental data to improve the fit and obtain the final structure.
-
Validation : The final structure is validated using established crystallographic metrics.
Comparative Analysis and Conclusion
The true power of this multi-technique approach lies in the convergence of data. NMR spectroscopy elucidates the molecular framework in solution, mass spectrometry confirms the elemental composition and molecular weight, and X-ray crystallography provides a definitive solid-state structure.
Comparative Summary of Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Principle | Nuclear spin in a magnetic field | Mass-to-charge ratio of ions | X-ray diffraction by a crystal lattice |
| Sample State | Solution | Gas phase ions (from solution/solid) | Single Crystal |
| Key Information | Connectivity, chemical environment, 3D structure in solution | Molecular weight, elemental formula, fragmentation | Absolute 3D structure, bond lengths/angles, packing |
| Strengths | Rich structural detail, non-destructive, dynamic information | High sensitivity, exact mass, isotopic patterns | Unambiguous structure determination |
| Limitations | Complex spectra for large molecules, lower sensitivity | Limited connectivity information, requires ionization | Requires high-quality single crystals, static picture |
When the predicted NMR signals align with the experimental spectrum, the molecular weight and isotopic pattern from MS match the proposed formula, and the X-ray structure confirms the atomic connectivity and isomeric form, a researcher can have the highest degree of confidence in the structural assignment of their this compound derivative. This rigorous, self-validating workflow is essential for ensuring the integrity and reproducibility of scientific research in drug discovery and materials science.
References
- Katritzky, A. R., Akhmedov, N., Hall, C., & Al-Shaalan, H. (2006). gNMR simulated 1H and proton-coupled 13C NMR spectra of substituted 3-nitropyridines. GIAO/DFT calculated values of proton and carbon chemical shifts and coupling constants. Magnetic Resonance in Chemistry, 44(11), 1053–1066. [Link]
- Kantardjieff, K. A., & Common, K. A. (2004). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory.
- Excillum. (n.d.). Small molecule crystallography. [Link]
- Unknown. (n.d.). Comparison of NMR and X-ray crystallography. [Link]
- University of Waterloo. (n.d.). About Single X-ray Diffraction. [Link]
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]
- Williamson, M. P. (2000). Macromolecular Structure Determination: Comparison of Crystallography and NMR. In eLS. John Wiley & Sons, Ltd. [Link]
- Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. [Link]
- Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. [Link]
- ACD/Labs. (n.d.).
- Chemistry LibreTexts. (2020, April 29). 20.
- Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Accounts of Chemical Research, 30(10), 404–409. [Link]
- Pediaa.Com. (2020, July 22). Difference Between NMR and X-Ray Crystallography. [Link]
- NP-MRD. (n.d.). *13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0
A Comparative Guide to the Reactivity of Pyridyl Bromides and Pyridyl Chlorides in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of biologically active molecules and approved pharmaceuticals.[1] Its functionalization via palladium-catalyzed cross-coupling reactions is therefore a critical transformation in drug discovery and development. A frequent decision point for synthetic chemists is the choice between a pyridyl bromide and the corresponding pyridyl chloride as the coupling partner. This guide provides an in-depth, objective comparison of their reactivity, supported by experimental data and mechanistic insights, to inform rational substrate selection and reaction optimization.
The Decisive Factor: Carbon-Halogen Bond Strength
The fundamental difference in reactivity between pyridyl chlorides and bromides lies in the strength of the carbon-halogen (C-X) bond. The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2][3] This step involves the cleavage of the C-X bond.
The C-Cl bond is significantly stronger and thus has a higher bond dissociation energy (BDE) than the C-Br bond.[1][4][5]
-
C-Cl Bond Dissociation Energy: ~339 kJ/mol (~81 kcal/mol)[1]
-
C-Br Bond Dissociation Energy: ~276 kJ/mol (~66 kcal/mol)[1][5]
This disparity means that pyridyl bromides undergo oxidative addition more readily and under milder conditions than their chloro-analogs.[6] Consequently, pyridyl chlorides are considered less reactive substrates, often requiring more sophisticated catalyst systems, higher temperatures, and longer reaction times to achieve comparable efficiency.[1]
Beyond bond strength, the position of the halogen also influences reactivity. The electron-withdrawing nature of the pyridine nitrogen generally activates positions ortho (C2/C6) to it, making the C-X bond at these positions more susceptible to oxidative addition compared to meta (C3/C5) or para (C4) positions.[4][7]
Performance in Key Cross-Coupling Reactions
The inherent difference in C-X bond strength manifests clearly across the most common cross-coupling reactions used in drug development.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a preeminent method for forming C-C bonds. While pyridyl bromides are often the default choice due to their higher reactivity, significant advances in ligand technology have made the coupling of more economical pyridyl chlorides highly efficient.[1]
The key to success with pyridyl chlorides is the use of highly active catalyst systems, which typically involve bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1][8][9] These ligands promote the challenging oxidative addition step.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Halopyridine Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85-95 |
| 2-Chloropyridine | Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~80-90 |
| 3-Bromopyridine | PdCl₂(dppf) (3 mol%) | Na₂CO₃ | DME/H₂O | 85 | 16 | ~90 |
| 3-Chloropyridine | G3-XPhos Precatalyst (2 mol%) | K₃PO₄ | t-Amyl Alcohol | 100 | 24 | ~75-85 |
Note: Yields are representative and highly dependent on the specific coupling partners and precise reaction conditions.
Buchwald-Hartwig Amination
For C-N bond formation, the same reactivity trend holds. Pyridyl bromides are readily coupled with a wide range of amines using various palladium catalysts.[10] Pyridyl chlorides, however, demand more robust catalytic systems to overcome the inert C-Cl bond.[9] The development of sterically hindered, electron-rich biarylphosphine ligands by Buchwald and others has been instrumental in enabling the efficient amination of these less reactive substrates.[9][11] An additional challenge in the amination of pyridines is the potential for the substrate or product to coordinate to the palladium center, which can lead to catalyst deactivation.[9][12]
Sonogashira Coupling
The Sonogashira reaction, which forms C-C triple bonds, strictly follows the reactivity trend of I > Br >> Cl.[13] While pyridyl bromides are common substrates for this transformation,[14] the coupling of pyridyl chlorides is significantly more challenging and requires forcing conditions, often with limited success.[15] In molecules containing both a bromo and a chloro substituent, such as 3-bromo-2-chloropyridine, palladium catalysts exhibit high chemoselectivity, reacting preferentially at the weaker C-Br bond.[4][16]
Mechanistic and Experimental Workflow
A foundational understanding of the catalytic cycle and experimental workflow is crucial for troubleshooting and optimizing these reactions.
Caption: The catalytic cycle for a typical Pd-catalyzed cross-coupling reaction.
The workflow for comparing the reactivity of a pyridyl bromide and chloride should be standardized to ensure a valid comparison.
Caption: A standardized workflow for comparing halide reactivity.
Representative Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol is designed to objectively compare the yield of a 2-arylpyridine starting from either 2-chloropyridine or 2-bromopyridine.
Objective: To compare the reaction efficiency of 2-bromopyridine vs. 2-chloropyridine with 4-methoxyphenylboronic acid.
Materials:
-
Reaction A: 2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Reaction B: 2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Catalyst A (for Bromide): Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Catalyst B (for Chloride): Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd), 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl [SPhos] (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground and dried
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
Reaction Setup: To two separate oven-dried Schlenk flasks, add the respective pyridyl halide (A or B), 4-methoxyphenylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill each flask with argon or nitrogen gas three times. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the corresponding catalyst system (Catalyst A to flask A, Catalyst B to flask B).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) to each flask via syringe. Using degassed solvent minimizes dissolved oxygen.
-
Reaction: Place both flasks in a preheated oil bath at 100 °C and stir vigorously for 18 hours. The higher temperature and more active catalyst for the chloride are necessary to facilitate the C-Cl bond activation.
-
Monitoring: After 18 hours, take a small aliquot from each reaction, dilute, and analyze by TLC or LC-MS to determine the extent of conversion.
-
Work-up: Cool the reaction mixtures to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL). The aqueous washes remove the inorganic base and boronic acid byproducts.
-
Purification: Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the 2-(4-methoxyphenyl)pyridine product.
-
Analysis: Determine the isolated yield for each reaction and confirm the product's identity and purity via NMR spectroscopy.
Conclusion and Practical Recommendations
For drug development professionals, the choice between a pyridyl bromide and a pyridyl chloride is a balance of reactivity, cost, and availability.
-
Pyridyl Bromides are the substrates of choice when mild reaction conditions are paramount or when using less complex, traditional catalyst systems. Their higher intrinsic reactivity generally leads to faster reactions and higher yields with less optimization required.[1]
-
Pyridyl Chlorides represent a more economical and often more readily available alternative.[1] While their lower reactivity necessitates more forcing conditions and investment in advanced (and often more expensive) catalyst systems, they are excellent substrates for large-scale synthesis where cost-of-goods is a major driver. The continued development of highly active palladium precatalysts and ligands has made their use increasingly routine and reliable.[17]
Ultimately, while bromides offer a more straightforward path from a reactivity standpoint, the economic advantages of chlorides cannot be overlooked. With a judicious selection of a modern, highly active catalyst system, chemists can effectively overcome the C-Cl activation barrier, making pyridyl chlorides a powerful and practical tool in the synthesis of complex, pyridine-containing molecules.
References
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363.
- ResearchGate. Oxidative addition of halogens and interhalogens on palladacyclopentadienyl complexes stabilized by pyridyl−thioether N−S spectator ligands.
- Gagnon, A., & Du, X. (2010). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 12(12), 2774-2777.
- Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 3048-3058.
- ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Cramer, C. J., & Gherman, B. F. (2014). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. Molecules, 19(9), 14382-14404.
- National Institutes of Health. (2022). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie International Edition, 61(33), e202205561.
- Vetticatt, M. J., et al. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society.
- Journal of the American Chemical Society. (2020). Cross-Electrophile Coupling of Unactivated Alkyl Chlorides.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Semantic Scholar. Palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group: synthesis of highly substituted bipyridines and pyrazinopyridines.
- National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- Study.com. Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).
- Sahu, M., & Sapkale, P. (2013). A Review on Palladium Catalysed Coupling Reactions. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 1159-1171.
- Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- ChemRxiv. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Journal of the American Chemical Society. (2016). Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals.
- Beller, M., et al. (2001). Palladium catalyst systems for cross-coupling reactions of aryl chlorides and olefins. Chemistry, 7(13), 2908-15.
- ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Wikipedia. (2023). Sonogashira coupling.
- ResearchGate. Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
- ResearchGate. (2017). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- ResearchGate. Comparison of reactivity of different aryl halides.
- University of California, Santa Barbara. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263.
- Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reaction of Alkenyldimethyl(2-pyridyl)silanes with Organic Halides.
- Luo, Y.-R. (2007). Bond Dissociation Energies. In CRC Handbook of Chemistry and Physics, 95th Edition. CRC Press/Taylor and Francis.
- wenxuecity.com. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. homework.study.com [homework.study.com]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Navigating Byproduct Formation in the Synthesis of 4-Bromo-5-chloro-2-methylpyridine: A Comparative Guide
In the landscape of pharmaceutical and agrochemical development, the purity of synthetic intermediates is paramount. The presence of even trace amounts of byproducts can have significant downstream effects, impacting reaction yields, final product purity, and biological activity. 4-Bromo-5-chloro-2-methylpyridine is a key heterocyclic building block, and controlling its synthesis to minimize impurities is a critical challenge for researchers and process chemists. This guide provides an in-depth comparison of potential synthetic routes to this compound, with a focus on the characterization of their respective byproduct profiles. We will explore the causality behind experimental choices and provide detailed analytical protocols to ensure the synthesis of a high-purity final product.
Comparative Analysis of Synthetic Routes and Byproduct Profiles
The choice of synthetic strategy for halogenated pyridines significantly influences the types and quantities of impurities generated. Here, we compare two plausible synthetic pathways to this compound: a regioselective Sandmeyer-type reaction and a direct electrophilic bromination.
Route A: Regioselective Synthesis via a Sandmeyer-Type Reaction
This approach prioritizes regioselectivity by introducing the bromine atom at a specific position through the diazotization of an amino-substituted precursor. A likely starting material for this synthesis is 2-Amino-5-chloro-4-methylpyridine.
Reaction Scheme:
Caption: Synthetic pathway for Route A, a Sandmeyer-type reaction.
Mechanistic Insights and Byproduct Formation:
The Sandmeyer reaction is a well-established method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. In this case, the amino group of 2-Amino-5-chloro-4-methylpyridine is converted to a diazonium salt using sodium nitrite in the presence of hydrobromic acid. The resulting diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst to yield the desired this compound.
The primary advantage of this route is its high regioselectivity, as the position of the incoming bromine atom is dictated by the initial position of the amino group. However, several byproducts can arise from this process:
-
Unreacted Starting Material: Incomplete diazotization or decomposition will result in the presence of residual 2-Amino-5-chloro-4-methylpyridine.
-
Phenolic Byproducts: The diazonium salt intermediate is susceptible to hydrolysis, reacting with water in the reaction mixture to form 4-hydroxy-5-chloro-2-methylpyridine. Careful temperature control is crucial to minimize this side reaction.
-
Dehalogenated Species: Under certain conditions, reductive dehalogenation can occur, leading to the formation of 5-chloro-2-methylpyridine.
Route B: Direct Electrophilic Bromination
A more direct, though potentially less selective, approach involves the electrophilic bromination of a suitable precursor, such as 5-chloro-2-methylpyridine.
Reaction Scheme:
A Senior Application Scientist's Guide to Benchmarking Suzuki Coupling Conditions for Dihalopyridines
Introduction: The Challenge and Opportunity of Dihalopyridine Functionalization
To researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a remarkable number of FDA-approved drugs. Dihalopyridines, in particular, represent a versatile synthetic platform, offering two distinct points for diversification. However, this potential is often constrained by the challenge of achieving regioselective functionalization. The Suzuki-Miyaura cross-coupling, a powerful tool for C-C bond formation, is central to unlocking this potential.[1] The inherent electronic and steric differences between the halogenated positions on the pyridine ring mean that reaction conditions must be meticulously optimized to control which site reacts.
Typically, halides adjacent to the electron-withdrawing nitrogen atom (the C2 and C6 positions) are more susceptible to oxidative addition by a palladium(0) catalyst, making them the "conventional" sites for coupling.[2] Achieving selective mono-arylation at other positions, such as C4 or C5, requires overcoming this innate reactivity bias. This guide provides a framework for benchmarking Suzuki coupling conditions for dihalopyridines, focusing on the critical interplay between catalyst, ligand, base, and solvent to achieve desired regiochemical outcomes. We will explore how to systematically evaluate these parameters, interpret the results through a mechanistic lens, and develop a robust, optimized protocol.
Benchmarking Study Design: A Systematic Approach
A successful benchmarking study hinges on a logical experimental design. The goal is to isolate the effect of individual parameters on reaction yield and, most critically, regioselectivity.
1. Selection of a Model Substrate: For this guide, we select 2,4-dibromopyridine as our model substrate. It presents the classic challenge of selectivity between the electronically activated C2 position and the C4 position.[3] The significant difference in reactivity between C-Br and C-Cl bonds also makes this a good starting point before tackling the less reactive dichloropyridines.[4]
2. Core Reaction Parameters to Investigate: Our study will focus on the four pillars of the Suzuki reaction:
-
Palladium Precatalyst: The source of the active Pd(0) species.
-
Ligand: The key controller of the catalyst's steric and electronic properties, and therefore its reactivity and selectivity.[5]
-
Base: Required to activate the boronic acid for the transmetalation step.[6]
-
Solvent: Influences solubility, catalyst stability, and the efficacy of the base.
Our model reaction will be the coupling of 2,4-dibromopyridine with a standard nucleophile, phenylboronic acid.
Caption: Logical relationship of variables in the benchmarking study.
Comparative Data Analysis
The following table summarizes hypothetical but representative results from a benchmarking study on the mono-arylation of 2,4-dibromopyridine. These results illustrate how tuning reaction parameters can dramatically shift the reaction outcome.
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | C4:C2 Ratio |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85 | 1:14 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 82 | 1:12 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 6 | 91 | 5:1 |
| 4 | Pd₂(dba)₃ (1.5) | IPr (3) | K₃PO₄ (2) | Dioxane | 80 | 8 | 78 | 10:1 |
| 5 | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | DMF | 120 | 4 | 65 | >99:1 |
| 6 | Pd(OAc)₂ (2) | PPh₃ (2.5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75 | 13:1 |
Mechanistic Discussion: The "Why" Behind the Results
The data reveals a clear trend: standard conditions favor the "conventional" C2-arylation, while specific, often sterically demanding ligands or unconventional conditions can invert this selectivity.
The Conventional Pathway (Entries 1 & 2): The Suzuki catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] With standard ligands like triphenylphosphine (PPh₃), the rate-determining oxidative addition step is favored at the more electron-deficient C2 position, which is ortho to the pyridine nitrogen. This leads to high selectivity for the C2-arylated product.[3] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or generating it in situ from Pd(OAc)₂ with PPh₃ gives similar, predictable results.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura coupling.
Ligand-Controlled Selectivity Reversal (Entries 3 & 4): The switch to bulky, electron-rich ligands is the key to inverting selectivity.
-
Buchwald-type phosphines (SPhos): These ligands are sterically demanding. This bulk can disfavor coordination at the more crowded C2 position, leading to preferential oxidative addition at C4. Furthermore, their electron-donating nature accelerates the reductive elimination step, improving overall catalytic turnover.
-
N-Heterocyclic Carbenes (IPr): Hindered NHC ligands like IPr are strong σ-donors and have a significant steric profile. This combination has been shown to be exceptionally effective at promoting C4-selective coupling of 2,4-dichloropyridines, a principle that extends to dibromopyridines.[2] The mechanism is thought to involve the promotion of a low-coordinate, highly reactive PdL species that alters the selectivity of the oxidative addition step.[7]
Unconventional Selectivity (Entries 5 & 6):
-
Ligand-Free Conditions (Entry 5): The dramatic C4-selectivity observed under "ligand-free" conditions, particularly at high temperatures, is intriguing. Research suggests that these conditions may not be truly ligand-free but can lead to the formation of palladium nanoparticles.[2] These heterogeneous or quasi-heterogeneous species can exhibit catalytic activity and selectivity that are profoundly different from molecular palladium complexes, sometimes favoring reaction at the less conventional site.
-
Ligand:Palladium Ratio (Entry 6): Fairlamb et al. demonstrated that for 2,4-dibromopyridine, using a PPh₃:Pd ratio of ≤2.5:1 can invert selectivity to favor the C4 position.[7] This is in stark contrast to the C2-selectivity seen with ratios ≥3:1 (Entry 2). This highlights that it is not just the identity of the ligand, but its concentration relative to the metal, that can control the speciation and thus the regiochemical outcome of the reaction.
Recommended Optimized Protocol for C4-Selective Arylation
Based on the benchmarking data, the use of a bulky monophosphine ligand provides a reliable and high-yielding method for C4-selective coupling. The following protocol is a self-validating system for achieving this transformation.
Reaction: C4-selective Suzuki coupling of 2,4-dibromopyridine with phenylboronic acid.
Materials:
-
2,4-Dibromopyridine (1.0 equiv)
-
Phenylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 equiv)
-
Toluene, anhydrous (degassed)
Experimental Workflow:
Caption: A streamlined workflow for the optimized Suzuki protocol.
Step-by-Step Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dibromopyridine (e.g., 237 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 6 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS to confirm the consumption of the starting material.
-
Workup: After cooling to room temperature, quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired 2-bromo-4-phenylpyridine product.
-
Analysis: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
Benchmarking Suzuki coupling conditions for dihalopyridines is essential for controlling regioselectivity. While standard Pd/PPh₃ systems reliably yield the C2-coupled product, achieving selective mono-arylation at the C4-position is readily accomplished by switching to catalyst systems employing bulky, electron-rich ligands such as SPhos or IPr.[2] Furthermore, unconventional factors like ligand-to-metal ratios and the potential use of ligand-free conditions offer alternative, powerful strategies for selectivity control.[7] By systematically evaluating these key parameters, researchers can move beyond the "conventional" reactivity of dihalopyridines and unlock their full potential as versatile scaffolds for the synthesis of novel chemical entities in drug discovery and materials science.
References
- Kappe, C. O. (2004). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- Billingsley, K. L., & Buchwald, S. L. (2007). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Angewandte Chemie International Edition.
- Yang, Y., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Fairlamb, I. J. S., et al. (2012). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Dalton Transactions.
- Al-Masum, M. (2016). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- ProtonGuru. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Group.
- Hartwig, J. F., & Amatore, C. (2005). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry.
- Newman, S. G., & Lautens, M. (2011). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Tetrahedron.
- Buchwald, S. L., & Wolfe, J. P. (1999). A Highly Active Catalyst for Palladium-Catalyzed Amination of Aryl Chlorides. Angewandte Chemie International Edition.
- de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Topics in Catalysis.
- Kwong, F. Y., & So, C. M. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses.
- Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
- Senanayake, C. H., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- Duchêne, A., et al. (2003). Selective Double Suzuki Cross-Coupling Reactions. Synthesis of Unsymmetrical Diaryl (or Heteroaryl) Methanes. Tetrahedron Letters.
- ResearchGate. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.
- Stanovnik, B., & Svete, J. (2004). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate.
- Kim, S., & Cho, C. (2020). Highly Selective Room-Temperature Suzuki-Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines. Ewha Womans University Repository.
- Pérez-Temprano, M. H., & Espinet, P. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Colacot, T. J. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules.
- da Silva, J. G., et al. (2012). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules.
- Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules.
- Nolan, S. P., & Cazin, C. S. J. (2019). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Dalton Transactions.
- Xie, Z., et al. (2015). Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Chemical Communications.
- Guillaumet, G., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Arkivoc.
- Buchwald, S. L., & Billingsley, K. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Felpin, F.-X., & Taylor, R. H. (2007). Suzuki-Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions. Organic Letters.
- Mitchell, S., & Pérez-Ramírez, J. (2020). Highly selective Suzuki reaction catalysed by a molecular Pd–P-MOF catalyst under mild conditions: role of ligands and palladium speciation. Catalysis Science & Technology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Oxidative Addition to 4-Bromo-5-chloro-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the kinetic factors governing the oxidative addition of 4-Bromo-5-chloro-2-methylpyridine to low-valent metal catalysts, a critical step in many carbon-carbon and carbon-heteroatom bond-forming reactions. As direct kinetic studies on this specific substrate are not extensively published, this guide synthesizes data from closely related heteroaromatic systems to build a robust predictive framework. We will explore the causality behind experimental design for kinetic analysis and compare the expected reactivity at the C-Br versus the C-Cl bond, providing field-proven insights for catalyst selection and reaction optimization.
The Strategic Importance of Oxidative Addition in Heterocyclic Chemistry
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures.[1][2] The catalytic cycle for these transformations universally begins with the oxidative addition of an organic halide to a low-valent metal center, typically Pd(0).[2] This step is frequently the rate-determining step of the entire catalytic cycle, making a thorough understanding of its kinetics paramount for rational catalyst design and process optimization.[3][4]
The substrate, this compound, presents a compelling case study. It is a substituted dihalopyridine, a class of building blocks crucial for drug discovery. It features two distinct carbon-halogen bonds (C4-Br and C5-Cl) that can be selectively functionalized. This selectivity hinges on the differential rates of oxidative addition at each site.
Mechanistic Pathways of Oxidative Addition
The oxidative addition of aryl halides to Pd(0) complexes can proceed through several mechanisms, largely dependent on the substrate, ligands, and solvent.[3][5] For electron-deficient heteroaromatics like pyridines, two pathways are most relevant:
-
Concerted Mechanism: This is a three-centered, relatively non-polar pathway involving the simultaneous formation of Pd-C and Pd-X bonds. It is common for standard aryl halides.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr)-like Mechanism: For halopyridines, particularly those with a halogen at the 2- or 4-position, a more polar, SNAr-like pathway is often proposed.[8][9] In this mechanism, the electron-rich Pd(0) center initially attacks the electron-deficient ipso-carbon, often facilitated by coordination of the pyridine nitrogen to the metal center, leading to a charged intermediate or transition state.[3][8]
The operative mechanism has profound implications for the reaction kinetics, influencing how electronic modifications to the substrate and ligands affect the overall rate.
Comparative Kinetic Analysis: C4-Br vs. C5-Cl
To construct a kinetic comparison for this compound, we will analyze the key factors influencing the rate of oxidative addition: the nature of the leaving group (halide), the electronic environment of the pyridine ring, and steric effects.
The Dominant Factor: Carbon-Halogen Bond Strength
The most significant factor governing the relative rate of oxidative addition is the strength of the carbon-halogen (C-X) bond. The established reactivity trend for halogens in palladium-catalyzed oxidative addition is:
C–I > C–Br > C–Cl > C–F [4][6]
This trend is directly correlated with the decreasing C-X bond dissociation energy down the group. The weaker C-Br bond is cleaved much more readily by the palladium catalyst than the stronger C-Cl bond.[4] For this compound, this principle strongly predicts that oxidative addition will occur selectively at the C4-Br position under standard cross-coupling conditions.[10]
Electronic Effects of Substituents
The rate of oxidative addition is highly sensitive to the electronic properties of the aryl halide.
-
Electron-Withdrawing Groups (EWGs): Generally, EWGs accelerate the rate of oxidative addition by making the aryl ring more electron-deficient and thus more susceptible to attack by the electron-rich Pd(0) catalyst.[7][11]
-
Electron-Donating Groups (EDGs): Conversely, EDGs tend to slow the reaction rate.[11]
In our target molecule, we have:
-
Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing, activating the ring towards oxidative addition compared to a simple benzene ring.
-
2-Methyl Group: The methyl group is a weak electron-donating group. Its effect on the C4 and C5 positions is complex but generally would slightly decrease the reactivity of both sites.
-
Halogens: Both bromine and chlorine are electron-withdrawing through induction but can be weakly donating through resonance. Their net effect further modulates the electronic landscape of the ring.
A Predictive Comparison Table
Based on these principles, we can establish a clear predictive model for the relative reactivity of the two sites on our target molecule and compare it with simpler, well-studied alternatives.
| Substrate | Reactive Site | Key Factors Influencing Rate | Expected Relative Rate | Rationale & Supporting Data |
| This compound | C4–Br | Weaker C-Br bond. Electron-deficient pyridine ring. | High | The C-Br bond is significantly more labile than the C-Cl bond, making this the primary site for oxidative addition. This is the foundational principle for selective functionalization.[4][10] |
| This compound | C5–Cl | Stronger C-Cl bond. | Very Low | Coupling at aryl chlorides requires more forcing conditions, specialized bulky, electron-rich phosphine ligands, or nickel catalysts.[4][6] |
| 2-Bromopyridine | C2–Br | Weaker C-Br bond. Proximity to N may facilitate SNAr-like mechanism. | High | Often cited as a highly reactive substrate for oxidative addition due to the combined effects of a labile C-Br bond and activation by the adjacent nitrogen.[8] |
| 3-Bromopyridine | C3–Br | Weaker C-Br bond. Less electronic activation from N compared to the 2-position. | Medium-High | Still highly reactive due to the C-Br bond, but generally slower than 2-halopyridines. |
| 2-Chloropyridine | C2–Cl | Stronger C-Cl bond. High activation from N. | Low | While the 2-position is electronically activated, the strength of the C-Cl bond makes it significantly less reactive than its bromo-analogue. |
Experimental Design for Kinetic Studies
To experimentally validate these predictions, a robust kinetic study is required. The primary goal is to determine the reaction order with respect to the catalyst, the aryl halide, and any other relevant species, as well as to calculate the rate constant (k).
Monitoring the Reaction
Several analytical techniques are well-suited for monitoring the progress of an oxidative addition reaction in real-time.[12][13]
-
NMR Spectroscopy: Both ¹H and ³¹P NMR are powerful tools. By integrating the signals of the starting material and the Pd(II) product over time, one can directly measure the reaction rate.[3] ³¹P NMR is particularly useful for tracking the transformation of the phosphine-ligated Pd(0) species to the Pd(II) adduct. Parahydrogen-enhanced NMR can also be used for highly sensitive measurements.[14]
-
UV-Vis Spectroscopy: If the reactants and products have distinct chromophores, UV-Vis spectroscopy offers a continuous and convenient method for reaction monitoring.[15][16][17] This is often employed in stopped-flow kinetic studies for very fast reactions.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are offline methods. Aliquots are taken from the reaction at specific time points, quenched, and analyzed to determine the concentration of the remaining starting material or the formed product.
Standard Experimental Protocol: Initial Rates Method
A common and reliable approach is the method of initial rates under pseudo-first-order conditions.
-
Preparation: All reactions must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using degassed solvents to prevent catalyst oxidation.
-
Reagent Setup: A stock solution of the Pd(0) catalyst (e.g., generated in situ from Pd₂(dba)₃ and a phosphine ligand) and a separate stock solution of the this compound substrate are prepared.
-
Establishing Pseudo-First-Order Conditions: The reaction is run with a large excess (e.g., >10 equivalents) of the aryl halide relative to the palladium catalyst. This ensures that the concentration of the aryl halide remains effectively constant during the initial phase of the reaction, simplifying the rate law to: Rate = k_obs * [Pd(0)].
-
Data Acquisition: The reaction is initiated by mixing the solutions at a constant, controlled temperature. The disappearance of the Pd(0) complex or the appearance of the Pd(II) oxidative addition product is monitored using one of the techniques described above (e.g., NMR or UV-Vis).
-
Analysis: The natural logarithm of the Pd(0) concentration is plotted against time. For a first-order reaction, this plot will yield a straight line whose slope is -k_obs.
-
Determining Reaction Order: The experiment is repeated with several different concentrations of the excess aryl halide. A plot of k_obs versus [Aryl Halide] will then reveal the order with respect to the aryl halide (typically first-order) and allow for the calculation of the true second-order rate constant, k.
Visualizing the Workflow and Concepts
Catalytic Cycle and the Role of Oxidative Addition
Caption: The pivotal role of oxidative addition in a generic cross-coupling cycle.
Experimental Workflow for Kinetic Analysis
Caption: Step-by-step workflow for the initial rates method in kinetic studies.
Comparison of Reactivity Factors
Caption: Factors governing the rate of oxidative addition and their impact.
Conclusion and Outlook
The kinetic analysis of oxidative addition to this compound is governed by well-established organometallic principles. The disparity in carbon-halogen bond strength is the overriding factor, ensuring that selective functionalization at the C4-bromo position is highly favored over the C5-chloro position. This inherent reactivity difference allows for sequential cross-coupling strategies, where the more labile C-Br bond can be reacted first under standard palladium catalysis, leaving the C-Cl bond available for a subsequent, more demanding coupling reaction.
By applying the experimental frameworks detailed in this guide, researchers can quantify these reactivity differences, screen catalysts and ligands with greater efficiency, and develop highly optimized and selective synthetic routes to novel pyridine-based molecules for applications in drug discovery and materials science.
References
- Factors Affecting the Oxidative Addition of Aryl Electrophiles to 1,1'-Bis(diphenylphosphino)ferrocenepalladium(η2-methyl acrylate), an Isolable Pd Alkene Complex.Organometallics.URL: https://pubs.acs.org/doi/10.1021/om9600052
- Oxidative Addition of Polar Reagents.Chemistry LibreTexts.URL: https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Book%3A_Inorganic_Chemistry_(Weller_et_al.)/04%3A_Organometallic_Chemistry/4.
- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.Chemical Science.URL: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc00174h
- Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex.PubMed Central (PMC).URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8356501/
- Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0).ResearchGate.URL: https://www.researchgate.net/publication/343292419_Understanding_the_Relative_Easiness_of_Oxidative_Addition_of_Aryl_and_Alkyl_Halides_to_Palladium0
- Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex.The Doyle Group - UCLA.URL: https://doyle.chem.ucla.edu/wp-content/uploads/sites/102/2022/03/jacs.1c11868.pdf
- Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy.RSC Publishing.URL: https://pubs.rsc.org/en/content/articlelanding/2024/cp/d4cp00545a
- Kinetics of the oxidative addition of PhI with the palladium(0) complex...ResearchGate.URL: https://www.researchgate.
- Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations.PubMed Central (PMC).URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8954617/
- Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.ChemRxiv.URL: https://chemrxiv.org/engage/chemrxiv/article-details/662f928e0842724f7a2245b9
- Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes.Cambridge Open Engage.URL: https://www.cambridge.org/engage/chemrxiv/article-details/662f928e0842724f7a2245b9
- Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.National Institutes of Health (NIH).URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11207869/
- A Comparative Guide to Catalysts for Cross-Coupling Reactions with 5-Bromo-2-chloro-4-methylpyridine.Benchchem.URL: https://www.benchchem.com/product/bchm25921/comparative-guide-5-bromo-2-chloro-4-methylpyridine
- Continuous addition kinetic elucidation: catalyst and reactant order, rate constant, and poisoning from a single experiment.University of Victoria (UVIC).URL: https://dspace.library.uvic.ca/bitstream/handle/1828/15609/Chem_Sci_2023_14_10673.pdf
- Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights.PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/39405626/
- Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes...PubMed.URL: https://pubmed.ncbi.nlm.nih.gov/35335295/
- Continuous Addition Kinetic Elucidation: Catalyst and Reactant Order, Rate Constant, and Poisoning from a Single Experiment.ChemRxiv.URL: https://chemrxiv.org/engage/chemrxiv/article-details/64b008d6c74bcf54b11c97a9
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.ResearchGate.URL: https://www.researchgate.
- Kinetic features of oxidative addition of organic halides to the organonickel σ-complex.ResearchGate.URL: https://www.researchgate.net/publication/286950275_Kinetic_features_of_oxidative_addition_of_organic_halides_to_the_organonickel_s-complex
- Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.ResearchGate.URL: https://www.researchgate.net/publication/250212953_Kinetics_of_the_Oxidative_Addition_of_ortho-Substituted_Aryl_Halides_to_Palladium0_Complexes
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction...MDPI.URL: https://www.mdpi.com/1420-3049/22/2/194
- A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine.Benchchem.URL: https://www.benchchem.com/product/bchm1115/comparative-guide-2-bromo-4-methylpyridine-and-2-chloro-4-methylpyridine
- Cross-Coupling Reactions: A Practical Guide.ResearchGate.URL: https://www.researchgate.net/publication/282333735_Cross-Coupling_Reactions_A_Practical_Guide
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.National Institutes of Health (NIH).URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4539011/
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. web.uvic.ca [web.uvic.ca]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV–Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-5-chloro-2-methylpyridine
As researchers and scientists dedicated to advancing drug development, our work with novel chemical entities like 4-Bromo-5-chloro-2-methylpyridine is foundational. However, innovation and safety are inextricably linked. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, moving beyond simple instructions to explain the critical reasoning behind each procedural step.
Hazard Identification: The Foundation of Safe Disposal
Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a halogenated pyridine derivative, and its chemical structure dictates its toxicological profile. All handling and disposal procedures are direct responses to these identified risks.
According to its Safety Data Sheet (SDS), this compound is classified with several hazards that demand stringent precautions.[1] These are not abstract codes but direct warnings about potential harm to laboratory personnel.
| Hazard Classification | GHS Code | Signal Word | Description & Implication for Handling |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[1][2] This underscores the need to prevent any cross-contamination of work surfaces and personal items. |
| Skin Irritation | H315 | Warning | Causes skin irritation.[1][3] Direct contact must be avoided through the mandatory use of appropriate gloves and lab coats. |
| Serious Eye Irritation | H319 | Warning | Causes serious eye irritation.[1][3] Chemical splash goggles or a face shield are non-negotiable for eye protection. |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation.[1][3] All handling of the compound, especially if it is a solid that can form dust, must be conducted within a certified chemical fume hood. |
Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE)
The correct selection and use of PPE is the first line of defense. For this compound, a comprehensive PPE ensemble is required:
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used if there is a significant splash risk.
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, are mandatory. It is crucial to consult the glove manufacturer's chemical resistance data to ensure protection against halogenated pyridines. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.
-
Body Protection : A flame-retardant lab coat is essential.[5] For larger quantities or in situations with a higher risk of exposure, impervious clothing may be necessary.[4]
-
Respiratory Protection : All weighing and handling operations must be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation of vapors or dust.[4][6] If engineering controls are insufficient, a full-face respirator with appropriate cartridges should be used.[4]
Waste Classification and Segregation: The Critical First Step
Proper disposal begins with correct classification. Due to the presence of bromine and chlorine atoms in its structure, this compound is unequivocally classified as a halogenated organic compound .[5][7]
Causality: Why is this distinction so critical?
-
Disposal Method : Halogenated organic wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., HCl, HBr) produced during combustion.[8] Disposing of them with non-halogenated waste can damage standard incinerators and release toxic, corrosive pollutants into the atmosphere.
-
Regulatory Compliance : The U.S. Environmental Protection Agency (EPA) and similar international bodies have strict regulations governing the disposal of halogenated organic compounds.[9][10] Misclassification can lead to significant legal and financial penalties.
-
Cost : The specialized handling and disposal of halogenated waste streams are significantly more expensive than for non-halogenated streams.[11] Proper segregation is therefore also a matter of fiscal responsibility in the lab.
The following workflow provides a self-validating system for ensuring correct waste segregation.
Sources
- 1. This compound | 1211529-34-8 [sigmaaldrich.com]
- 2. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 51441892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bucknell.edu [bucknell.edu]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. Making sure you're not a bot! [oc-praktikum.de]
A Senior Application Scientist's Guide to Handling 4-Bromo-5-chloro-2-methylpyridine
Navigating the complexities of drug development and chemical research requires not only innovative thinking but also an unwavering commitment to safety. 4-Bromo-5-chloro-2-methylpyridine is a halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in the synthesis of novel pharmaceutical agents. However, its utility is matched by its significant hazard profile. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This knowledge forms the basis for selecting appropriate personal protective equipment and engineering controls. This compound is classified as a hazardous substance with multiple routes of toxicity.[1] The primary dangers are acute toxicity, severe irritation to the skin and eyes, and respiratory tract irritation.[1][2]
A summary of its hazard classifications according to the Globally Harmonized System (GHS) provides a clear imperative for caution.[1][2]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[1] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
The causality is clear: the chemical's reactivity and ability to penetrate biological membranes necessitate a multi-layered defense to prevent exposure through ingestion, skin contact, or inhalation.
Core Protective Measures: Your Personal Protective Equipment (PPE) Ensemble
A comprehensive PPE strategy is non-negotiable. The following equipment must be worn at all times when handling this compound. Each component is selected to counteract a specific hazard identified in our assessment.
| PPE Category | Specification | Expert Rationale (The "Why") |
| Eye & Face Protection | Tightly fitting, chemical splash goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[1] A full-face shield should be worn over goggles during procedures with a high risk of splashing.[3][4] | The "Causes serious eye damage" (H318) classification indicates a high risk of irreversible injury upon contact.[1] Goggles provide a seal against splashes and vapors, while a face shield offers a secondary barrier for the entire face. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile or Neoprene).[3][5][6] Always consult the glove manufacturer's resistance data. | The "Toxic in contact with skin" (H311) and "Causes skin irritation" (H315) classifications mean the compound can be absorbed through the skin, causing systemic toxicity and local damage.[1] Proper glove selection is your primary defense against dermal exposure. |
| Body Protection | A flame-resistant lab coat and appropriate protective clothing to prevent any possibility of skin contact.[1][3] Ensure shoes are closed-toed. | This prevents accidental contact with skin on the arms and body. Contaminated clothing must be removed immediately and decontaminated before reuse to prevent prolonged exposure.[1] |
| Respiratory Protection | All handling must occur in a certified chemical fume hood.[3][6] If engineering controls are insufficient or for emergency response, a NIOSH-approved full-face respirator with appropriate cartridges is required.[1][7] | The "Toxic if inhaled" (H331) and "May cause respiratory irritation" (H335) classifications highlight a significant inhalation risk.[1] A fume hood is the primary engineering control to capture vapors and dust at the source. |
Operational Protocol: Weighing and Dispensing
This step-by-step procedure is designed to minimize exposure during routine handling.
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items.
-
PPE Confirmation: Don the full PPE ensemble as detailed in the table above. This is a critical self-validating step; do not proceed without it.
-
Weighing: Conduct all weighing operations within the fume hood. Use a tared weigh boat or glass container. Handle the primary container with care to avoid generating dust.
-
Dispensing: If transferring the solid to a reaction vessel, do so carefully within the fume hood. Use a spatula or other appropriate tool.
-
Closure: Immediately and tightly close the primary container after dispensing.[1][3] This minimizes the release of vapors into the work area.
-
Cleanup: Clean any residual material from the spatula and weighing container using a suitable solvent-moistened wipe, treating the wipe as hazardous waste.
-
Hand Washing: After the procedure is complete and you have removed your gloves following the proper technique, wash your hands thoroughly with soap and water.[1][3]
Emergency Response: Spill and Exposure Incidents
Preparedness is key to mitigating the consequences of an accident.
Spill Response Workflow
In the event of a spill, a calm and methodical response is crucial. The following workflow should be initiated immediately.
Caption: Workflow for managing a this compound spill.
First Aid Measures
Immediate and correct first aid can significantly reduce harm.
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] Seek immediate emergency medical help.[1]
-
If on Skin: Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of water.[1] Seek immediate emergency medical help.[1]
-
If in Eyes: Immediately rinse with water for several minutes.[1] Remove contact lenses, if present and easy to do so. Continue rinsing.[1] Seek immediate medical help.[1]
-
If Swallowed: Rinse mouth with water.[1] Do NOT induce vomiting.[8] Seek immediate emergency medical help.[1]
Disposal Plan: End-of-Life Management
All materials contaminated with this compound, including the chemical itself, empty containers, and cleanup materials, must be treated as hazardous waste.[3]
-
Segregation: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: The material must be disposed of by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing, in accordance with all applicable federal, state, and local regulations.[1][9] Do not discharge to sewer systems.[9]
By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors.
References
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. [Link]
- Discover the Various Types of PPE for Optimal Chemical Safety. Ali Safa. [Link]
- 3-Bromo-5-chloro-4-methylpyridine PubChem CID 68784318. PubChem. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
